1,1,1-Trifluoro-3-phenylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDGOJLGJTVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-20-6 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine (CAS No: 404-20-6). As a trifluoromethyl-containing amine, this compound represents a key structural motif in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical identity, core physical properties, analytical profile, and handling considerations. We delve into the causality behind experimental choices for characterization and provide validated protocols to ensure scientific rigor.
Chemical Identity and Nomenclature
Accurate identification is the foundation of all scientific investigation. 1,1,1-Trifluoro-3-phenylpropan-2-amine is a chiral amine featuring a phenyl group separated from a trifluoromethyl-substituted amino-ethane backbone.
-
IUPAC Name : 1,1,1-trifluoro-3-phenylpropan-2-amine[1].
-
Canonical SMILES : C1=CC=C(C=C1)CC(C(F)(F)F)N[1].
-
Synonyms : 1-Benzyl-2,2,2-trifluoroethylamine, 3,3,3-Trifluoro-1-phenyl-2-propylamine, α-(Trifluoromethyl)phenethylamine[1][2].
The structure contains a stereocenter at the C2 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis or chiral separation is performed.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical predictors of its behavior in both chemical and biological systems. The data presented below has been aggregated from validated chemical databases.
| Property | Value | Source |
| Molecular Weight | 189.18 g/mol | PubChem[1] |
| Boiling Point | 226 °C | LookChem[2] |
| Density | 1.188 g/cm³ | LookChem[2] |
| Flash Point | 95 °C | LookChem[2] |
| pKa (Predicted) | 5.69 ± 0.50 | LookChem[2] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
Expert Insights:
-
The high boiling point is consistent with a molecule of this molecular weight containing a polar amine group capable of hydrogen bonding.
-
The predicted pKa of ~5.7 is notably lower than that of its non-fluorinated analogue, amphetamine (pKa ≈ 10). This is a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which destabilizes the protonated ammonium cation (R-NH₃⁺), making the amine less basic. This modulation of basicity is a key strategy in drug design.
-
The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating the compound will likely exhibit good solubility in organic solvents but limited solubility in aqueous media. This has significant implications for formulation and bioavailability studies.
Synthesis and Analytical Characterization Workflow
Confirming the identity, structure, and purity of 1,1,1-Trifluoro-3-phenylpropan-2-amine is paramount. A typical workflow involves the synthesis from its ketone precursor followed by a suite of analytical techniques.
Caption: Synthesis and analytical characterization workflow.
Identity Confirmation via Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound due to its volatility.
Self-Validating Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Calibration: Verify the mass accuracy of the spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).
-
GC Method:
-
Column: Use a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness with a 5% phenyl polysiloxane stationary phase). Causality: This phase provides good separation for aromatic compounds.
-
Injection: Inject 1 µL with a 10:1 split ratio at an injector temperature of 250 °C.
-
Oven Program: Hold at 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV. Causality: EI provides reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Look for the molecular ion peak [M]⁺ at m/z 189. Common fragments would include the loss of the benzyl group (C₇H₇, m/z 91) and fragments related to the trifluoroethylamino moiety. The presence of GC-MS data for this compound is noted in the PubChem database[1].
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
Protocol for Comprehensive NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of trimethylsilane (TMS) as an internal standard.
-
Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR (requires a fluorine-capable probe)
-
-
Predicted Spectral Features:
-
¹H NMR:
-
~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the aromatic protons of the phenyl ring.
-
~3.5-3.8 ppm: Multiplet, 1H, for the chiral proton (CH) at C2. It will be coupled to the adjacent CH₂ and NH₂ protons, and potentially the ¹⁹F nuclei.
-
~2.8-3.0 ppm: A complex multiplet (diastereotopic), 2H, for the benzylic protons (CH₂).
-
~1.5-2.0 ppm: A broad singlet, 2H, for the amine (NH₂) protons. This signal may exchange with D₂O.
-
-
¹⁹F NMR:
-
A single, sharp signal (likely a doublet due to coupling with the C2 proton) is expected around -70 to -80 ppm, characteristic of a CF₃ group.
-
-
¹³C NMR:
-
~126-130 ppm: Signals for the aromatic carbons.
-
~60-70 ppm: A quartet for the C2 carbon, split by the three fluorine atoms.
-
~40 ppm: Signal for the C3 (benzylic) carbon.
-
~125 ppm: A quartet for the C1 carbon (CF₃), split by the three fluorine atoms with a large coupling constant.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile or thermally labile compounds, and it is also excellent for this amine.
Protocol for RP-HPLC Purity Analysis:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for amines.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: UV detector at 254 nm. Causality: The phenyl group provides a strong chromophore for UV detection.
-
-
Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety and Handling
Proper handling is crucial due to the compound's hazardous nature.
-
Hazard Identification : The compound is classified as causing severe skin burns and eye damage[1]. It may also cause respiratory irritation[1].
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,1,1-Trifluoro-3-phenylpropan-2-amine is a compound with distinct physicochemical properties shaped significantly by its trifluoromethyl group. Its moderate lipophilicity, reduced basicity compared to non-fluorinated analogues, and characteristic spectral signatures make it a valuable and predictable building block in research and development. The analytical protocols detailed in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering scientists to utilize this compound with confidence and precision.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link].
-
LookChem. (n.d.). 1,1,1-Trifluoro-2-amino-3-phenylpropane (CAS 404-20-6). Retrieved from [Link].
Sources
An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine: Key Starting Materials and Core Methodologies
Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, the α-trifluoromethyl amine moiety stands out as a critical pharmacophore. 1,1,1-Trifluoro-3-phenylpropan-2-amine, in particular, serves as a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this important compound, with a focus on field-proven and scalable methodologies.
The Principal Synthetic Disconnection: A Two-Stage Approach
The most direct and widely adopted strategy for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine involves a two-stage process. This approach hinges on the initial synthesis of a key intermediate, the trifluoromethyl ketone 1,1,1-Trifluoro-3-phenyl-2-propanone , followed by its conversion to the target amine via reductive amination. This disconnection offers a robust and versatile pathway, allowing for modifications in both stages to optimize yield, purity, and, if required, stereochemistry.
Caption: Principal synthetic disconnection for 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Part I: Synthesis of the Key Ketone Intermediate: 1,1,1-Trifluoro-3-phenyl-2-propanone
The efficient synthesis of the trifluoromethyl ketone precursor is paramount to the overall success of the synthetic campaign. Two primary and reliable methods have emerged for the preparation of 1,1,1-Trifluoro-3-phenyl-2-propanone: a tandem Claisen-retro-Claisen reaction and a Grignard-based approach.
Method A: Tandem Claisen Condensation and Retro-Claisen Cleavage
This elegant and operationally simple method has proven highly effective for the synthesis of trifluoromethyl ketones.[1][2] It leverages the reactivity of an enolizable ketone with a trifluoroacetic ester in the presence of a strong base.
Causality Behind Experimental Choices:
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. It ensures the efficient deprotonation of the starting ketone to form the enolate, which then acts as the nucleophile. The subsequent Claisen condensation with ethyl trifluoroacetate forms a 1,3-dicarbonyl intermediate. The thermodynamic driving force of the reaction is the retro-Claisen cleavage of this intermediate, which is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group. This cleavage results in the formation of the desired trifluoromethyl ketone and a stable carboxylate byproduct.
Caption: Tandem Claisen-retro-Claisen pathway to the trifluoromethyl ketone.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-3-phenyl-2-propanone [1][2]
-
Materials:
-
Phenylacetone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetone (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,1,1-Trifluoro-3-phenyl-2-propanone.
-
| Starting Material | Reagents | Solvent | Typical Yield | Reference |
| Phenylacetone | NaH, Ethyl trifluoroacetate | THF | ~80-90% | [1][2] |
| Benzylmagnesium bromide | Ethyl trifluoroacetate or Trifluoroacetic anhydride | Ether/THF | Variable | [3] |
Method B: Grignard Reagent Approach
An alternative strategy involves the use of a Grignard reagent, such as benzylmagnesium bromide, which acts as a nucleophile attacking a trifluoroacetylating agent.[3]
Causality Behind Experimental Choices:
This method relies on the formation of a carbon-carbon bond between the benzyl nucleophile (from the Grignard reagent) and the electrophilic carbonyl carbon of a trifluoroacetyl source. The choice of the trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, is crucial. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Experimental Protocol: Grignard-based Synthesis (Conceptual)
-
Materials:
-
Benzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethyl trifluoroacetate or Trifluoroacetic anhydride
-
Aqueous acid (e.g., HCl) for workup
-
-
Procedure:
-
Prepare the benzylmagnesium bromide Grignard reagent by reacting benzyl bromide with magnesium turnings in anhydrous ether or THF.
-
In a separate flask, cool a solution of the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) in anhydrous ether or THF to a low temperature (e.g., -78 °C).
-
Slowly add the prepared Grignard reagent to the solution of the trifluoroacetylating agent.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting ketone.
-
Part II: Reductive Amination to 1,1,1-Trifluoro-3-phenylpropan-2-amine
With the key ketone intermediate in hand, the final step is its conversion to the target primary amine via reductive amination. This transformation can be achieved through various methods, including a highly efficient and enantioselective ruthenium-catalyzed process.
Asymmetric Reductive Amination: A Stereoselective Approach
For applications where enantiopurity is critical, an asymmetric reductive amination is the preferred method. A ruthenium-catalyzed reaction using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant provides a direct and atom-economical route to the chiral amine.[4][5]
Causality Behind Experimental Choices:
The success of this asymmetric transformation hinges on the use of a chiral phosphine ligand, such as C3-TunePhos, which coordinates to the ruthenium center and creates a chiral environment.[4] This chiral catalyst facilitates the stereoselective reduction of the in situ-formed imine intermediate. Ammonium acetate serves as a convenient and inexpensive source of ammonia. The use of molecular hydrogen as the reductant makes this a green and efficient process.
Sources
- 1. scribd.com [scribd.com]
- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to α-Trifluoromethyl Amines: Strategies, Mechanisms, and Modern Methodologies
Abstract
The incorporation of the trifluoromethyl group into bioactive molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various trifluoromethylated motifs, α-trifluoromethyl amines stand out as critical pharmacophores and versatile synthetic intermediates. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key transformations, including the nucleophilic trifluoromethylation of imines, the reductive amination of trifluoromethyl ketones, and the addition of diverse nucleophiles to trifluoromethyl imines. Furthermore, this guide will explore recent advancements and provide detailed, field-proven experimental protocols to empower researchers in the synthesis of this important class of molecules.
The Strategic Importance of the α-Trifluoromethyl Amine Moiety
The trifluoromethyl group (CF3) is often considered a "super-hydrogen" in drug design. Its strong electron-withdrawing nature and steric bulk can dramatically alter the physicochemical properties of a parent molecule. When appended to an amine at the α-position, the resulting α-trifluoromethyl amine exhibits a lowered pKa compared to its non-fluorinated analog, reducing its basicity and potential for off-target interactions at physiological pH. This moiety is also recognized as a non-basic amide bond surrogate, offering improved proteolytic stability.[1] Given these advantageous properties, the development of efficient and stereoselective methods for the synthesis of α-trifluoromethyl amines is of paramount importance to the pharmaceutical and agrochemical industries.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of α-trifluoromethyl amines can be broadly categorized into several key strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Nucleophilic Trifluoromethylation of Imines: A Direct Approach
One of the most direct methods for the construction of α-trifluoromethyl amines is the nucleophilic trifluoromethylation of imines. This approach involves the addition of a trifluoromethyl nucleophile to the electrophilic carbon of the C=N double bond.
Causality Behind Experimental Choices: The primary challenge in this approach is the inherent instability and low reactivity of the trifluoromethyl anion. To overcome this, reagents like (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent, are commonly employed in the presence of a fluoride source or a suitable activator.[2] The choice of the substituent on the imine nitrogen is crucial for modulating the electrophilicity of the imine and for directing stereoselectivity in asymmetric syntheses. For instance, N-tosyl and N-sulfinyl groups enhance the reactivity of the imine towards nucleophilic attack.[3]
Experimental Protocol: Nucleophilic Trifluoromethylation of an N-Tosylimine
-
Imine Formation: To a solution of the desired aldehyde (1.0 mmol) and p-toluenesulfonamide (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added a catalytic amount of a dehydrating agent (e.g., MgSO4). The mixture is heated to reflux with a Dean-Stark trap to remove water. Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the N-tosylimine, which can be used in the next step without further purification.
-
Trifluoromethylation: The crude N-tosylimine is dissolved in anhydrous THF (10 mL) under an inert atmosphere (N2 or Ar). The solution is cooled to -78 °C. (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol) is added, followed by the slow addition of a catalytic amount of a fluoride source, such as tetrabutylammonium acetate (TBAF) (0.1 mmol).
-
Reaction Monitoring and Workup: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl sulfonamide.
Logical Relationship: Nucleophilic Trifluoromethylation of Imines
Caption: General workflow for the synthesis of α-trifluoromethyl amines via nucleophilic trifluoromethylation of imines.
Reductive Amination of Trifluoromethyl Ketones: A Convergent Strategy
Reductive amination is a powerful and widely used transformation in organic synthesis.[4] In the context of α-trifluoromethyl amine synthesis, this one-pot reaction involves the in situ formation of an imine or enamine from a trifluoromethyl ketone and an amine, followed by its reduction to the corresponding amine.
Causality Behind Experimental Choices: This method is highly convergent, bringing together three components (ketone, amine, and reductant) in a single operation. A significant advantage is the ability to use ammonia or its surrogates, like ammonium acetate, as the nitrogen source to directly access primary α-trifluoromethyl amines.[5][6] The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting ketone. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.[4] Recent advancements have focused on developing catalytic asymmetric versions of this reaction. For instance, ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using H2 as the reductant provides a highly efficient route to chiral primary amines.[5][6]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination [5]
-
Catalyst Preparation (Pre-reaction): In a glovebox, a suitable ruthenium precursor and a chiral phosphine ligand are dissolved in an appropriate solvent (e.g., toluene) and stirred to form the active catalyst.
-
Reaction Setup: To a pressure-resistant reaction vessel are added the aryl-trifluoromethyl ketone (1.0 mmol), ammonium acetate (NH4OAc, 5.0 mmol), and the pre-formed catalyst solution. The vessel is sealed.
-
Hydrogenation: The vessel is purged with hydrogen gas (H2), and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours).
-
Workup and Purification: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, typically involving an acid-base extraction to isolate the amine product. The enantiomeric excess (ee) is determined by chiral HPLC analysis, and the product is purified by flash column chromatography.
Signaling Pathway: Catalytic Cycle for Reductive Amination
Caption: Simplified catalytic cycle for the reductive amination of a trifluoromethyl ketone.
Addition of Nucleophiles to Trifluoromethyl Imines
A versatile strategy for synthesizing a diverse range of α-trifluoromethyl amines involves the addition of various carbon- and heteroatom-based nucleophiles to pre-formed or in situ-generated trifluoromethyl imines.[7][8] This approach allows for the introduction of a wide array of substituents at the α-position.
Causality Behind Experimental Choices: The success of this strategy hinges on the ability to generate the trifluoromethyl imine, which can be unstable, and to control the stereoselectivity of the nucleophilic addition. Chiral auxiliaries on the imine nitrogen or the use of chiral catalysts are common strategies to achieve high enantioselectivity. A broad range of nucleophiles have been successfully employed, including organometallic reagents, enolates, and electron-rich arenes and heteroarenes.[7][8] Chiral phosphoric acids, for example, have proven to be excellent catalysts for the enantioselective addition of indoles to trifluoromethyl aldimines.[7]
| Nucleophile | Catalyst/Reagent | Product Type | Reference |
| Arylboroxines | Pd(II)/PyOX ligand | α-Aryl-α-trifluoromethyl amines | [7][8] |
| Diorganozinc reagents | Chiral ligand | α-Alkyl-α-trifluoromethyl amines | [7] |
| Indoles/Pyrroles | Chiral Phosphoric Acid | α-(Heteroaryl)-α-trifluoromethyl amines | [7] |
| Malonates | Diamine catalyst | γ-Amino-α-trifluoromethyl esters | [7] |
| Cyanide (Strecker reaction) | Organocatalyst | α-Trifluoromethyl-α-amino acids | [7] |
Experimental Protocol: Chiral Phosphoric Acid Catalyzed Addition of Indole to a Trifluoromethyl Aldimine [7]
-
In Situ Imine Formation: In a dry reaction vial, the trifluoroacetaldehyde hemiacetal (1.0 mmol) and a suitable aniline (e.g., 3,4,5-trimethoxyaniline, 1.0 mmol) are dissolved in an anhydrous solvent like dichloromethane (DCM, 2 mL) at room temperature.
-
Catalytic Addition: To this solution, the indole (1.2 mmol) and the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05 mmol) are added.
-
Reaction and Monitoring: The reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the enantioenriched α-(indolyl)-α-trifluoromethyl amine. The enantiomeric excess is determined by chiral HPLC.
Emerging Methodologies: The Frontier of α-Trifluoromethyl Amine Synthesis
The field of α-trifluoromethyl amine synthesis is continuously evolving, with new and innovative methods being reported.
-
Photoredox Catalysis: Light-driven methods are emerging as a mild and sustainable approach. These reactions often proceed through radical intermediates, enabling novel bond formations and the synthesis of complex trifluoromethylated amines.[9][10]
-
Catalytic Enantioselective Isomerization: An alternative strategy involves the 1,3-proton shift of N-benzyl trifluoromethyl imines to the corresponding enamines, catalyzed by chiral organic catalysts. This provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines.[11][12]
-
Novel Building Blocks: Researchers are exploring new synthons for α-trifluoromethyl amine synthesis. For example, gem-difluoroazadienes have been shown to be versatile precursors that can undergo fluoro-functionalization to generate α-trifluoromethyl amines.[1]
Conclusion and Future Outlook
The synthesis of α-trifluoromethyl amines is a vibrant and rapidly advancing area of research, driven by the significant impact of these motifs in drug discovery and development. The core strategies of nucleophilic trifluoromethylation of imines, reductive amination of trifluoromethyl ketones, and the addition of nucleophiles to trifluoromethyl imines remain the workhorses of the field. The increasing demand for enantiomerically pure compounds has spurred the development of a plethora of catalytic asymmetric methodologies. Future efforts will likely focus on the development of more sustainable and atom-economical synthetic routes, the expansion of the substrate scope to include more complex and functionalized molecules, and the discovery of novel transformations that provide access to previously unattainable α-trifluoromethyl amine architectures. The continued innovation in this area promises to further empower medicinal chemists with the tools to design and synthesize the next generation of therapeutics.
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
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Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. [Link]
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Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
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Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. [Link]
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Ru-Catalyzed Asymmetric Reductive Amination of Aryl- Trifluoromethyl Ketones for Synthesis of Primary α. American Chemical Society. [Link]
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Publications. [Link]
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Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Scilit. [Link]
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Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]
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Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]
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Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]
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A Technical Guide to 1,1,1-Trifluoro-3-phenylpropan-2-amine: Nomenclature, Synthesis, and Application
Abstract: This document provides an in-depth technical overview of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the strategic rationale for its use, detailing its chemical identity, robust synthetic methodologies, and state-of-the-art analytical techniques for characterization and chiral purity assessment. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic building block.
Core Chemical Identity and Physicochemical Profile
Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for regulatory compliance, scientific literature searches, and procurement. The subject of this guide is most precisely defined by its IUPAC name and CAS number.
-
IUPAC Name: 1,1,1-trifluoro-3-phenylpropan-2-amine[1]. This name systematically describes a three-carbon (propan) chain with a trifluoromethyl group at position 1, an amine group at position 2, and a phenyl substituent at position 3.
-
CAS Number: 404-20-6[1][2]. This number is a unique identifier assigned by the Chemical Abstracts Service.
Due to its utility as a synthetic intermediate, a variety of synonyms are encountered in commercial catalogs and literature, which can lead to confusion. The following table consolidates the most common synonyms.
Table 1: Common Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-amine |
| CAS Number | 404-20-6 |
| Common Synonyms | 1-Benzyl-2,2,2-trifluoroethylamine[1] |
| 3,3,3-Trifluoro-1-phenyl-2-propylamine[1] | |
| 2-Amino-3-phenyl-1,1,1-trifluoropropane[1] | |
| alpha-(Trifluoromethyl)phenethylamine[1] | |
| Benzeneethanamine, α-(trifluoromethyl)-[1] |
Chemical Structure and Stereochemistry
The structure features a phenethylamine backbone, a common motif in neuroactive compounds, modified with a terminal trifluoromethyl group. The key structural feature is the stereocenter at the C2 position, meaning the molecule exists as a pair of enantiomers, (R)-1,1,1-trifluoro-3-phenylpropan-2-amine and (S)-1,1,1-trifluoro-3-phenylpropan-2-amine.
The control and assessment of this stereochemistry are critical in drug development, as enantiomers often exhibit profoundly different pharmacological activities and metabolic profiles[3].
Physicochemical Data
A summary of key physicochemical properties is essential for planning synthetic transformations, purification, and formulation.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 189.18 g/mol | PubChem[1] |
| Boiling Point | 226 °C | LookChem[2] |
| Density | 1.188 g/cm³ | LookChem[2] |
| Flash Point | 95 °C | LookChem[2] |
| pKa (Predicted) | 5.69 ± 0.50 | LookChem[2] |
| XLogP3 (Predicted) | 2.5 | PubChem[1] |
The Strategic Value of the α-Trifluoromethyl-β-phenethylamine Motif
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry[4][5]. The trifluoromethyl group (CF₃) in 1,1,1-trifluoro-3-phenylpropan-2-amine is not an arbitrary substitution; it is a strategic choice to modulate key molecular properties.
Expertise & Experience: From a drug designer's perspective, the CF₃ group is a powerful tool. It acts as a lipophilic hydrogen bond acceptor and, most critically, a bioisostere for other groups. Its strong electron-withdrawing nature significantly lowers the pKa of the proximal amine compared to its non-fluorinated analogue, which can drastically alter the compound's ionization state at physiological pH, thereby influencing cell membrane permeability and receptor binding interactions[4]. Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for alkyl groups. This often translates to an improved pharmacokinetic profile and a longer biological half-life[5][6].
The diagram below illustrates the logical flow from the core chemical features of this motif to its desirable attributes in drug design.
Caption: Logical relationships between structural features and drug properties.
Synthetic Strategies and Methodologies
The most common and scalable approach to synthesizing this amine is through the reductive amination of its corresponding ketone precursor, 1,1,1-trifluoro-3-phenyl-2-propanone (CAS 350-92-5)[7].
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a standard laboratory-scale synthesis. The process is self-validating through in-process controls and final product characterization.
Materials:
-
1,1,1-Trifluoro-3-phenyl-2-propanone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with methanol (approx. 0.2 M concentration relative to the ketone), add 1,1,1-trifluoro-3-phenyl-2-propanone (1.0 eq) and ammonium acetate (10 eq). Stir the mixture at room temperature until all solids dissolve.
-
Imine Formation: The ammonium acetate serves as the ammonia source for the in-situ formation of the imine intermediate. This equilibrium is typically established within 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is used instead of the more reactive NaBH₄ because it is selective for the reduction of the protonated imine over the ketone starting material, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the ketone starting material.
-
Workup - Quench & pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent. Stir for 30 minutes.
-
Workup - Basification & Extraction: Basify the aqueous solution to pH >10 by the slow addition of 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by silica gel column chromatography or by vacuum distillation to yield the final product.
Synthetic Workflow Diagram
The following diagram outlines the key steps and decision points in the synthesis and purification process.
Caption: Workflow for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Analytical Characterization and Chiral Purity
Rigorous analytical characterization is non-negotiable. It confirms the identity of the synthesized material and, crucially for this molecule, determines its enantiomeric purity.
Spectroscopic Signatures
While actual spectra should be acquired for every batch, the expected spectroscopic features are predictable.
-
¹H NMR: The spectrum will be complex due to the chiral center. Key signals include a multiplet for the aromatic protons (C₆H₅) around 7.2-7.4 ppm, a multiplet for the benzylic protons (CH₂) adjacent to the phenyl group, and a complex multiplet for the proton on the chiral carbon (CH-NH₂). The N-H protons will appear as a broad singlet that can exchange with D₂O[8].
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.
-
IR Spectroscopy: Characteristic peaks include N-H stretching for a primary amine (two bands) in the 3300-3500 cm⁻¹ region and C-N stretching absorptions between 1000-1250 cm⁻¹ for an aliphatic amine[8].
-
Mass Spectrometry: The molecular ion peak (M+) would be observed. A prominent fragmentation pattern is the benzylic cleavage, resulting in a stable tropylium ion or related fragments.
Protocol: Chiral HPLC for Enantiomeric Purity Assessment
Trustworthiness: A validated chiral separation method is the gold standard for determining enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based columns are highly effective for a broad range of chiral compounds, including amines[9].
Materials:
-
Racemic 1,1,1-Trifluoro-3-phenylpropan-2-amine standard
-
Sample to be analyzed
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (mobile phase modifiers)
-
Chiral Stationary Phase Column (e.g., Chiralpak® IG-3 or similar amylose-based CSP)
Procedure:
-
System Setup: Equip an HPLC system with a UV detector (e.g., 254 nm). Install the chiral column and equilibrate with the initial mobile phase.
-
Initial Screening:
-
Prepare a ~1 mg/mL solution of the racemic standard.
-
Start with a standard mobile phase, such as 90:10 Hexane:IPA.
-
Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomeric peaks.
-
-
Method Optimization:
-
Solvent Strength: If resolution is poor, systematically decrease the percentage of the polar modifier (IPA). A lower IPA percentage generally increases retention time and improves resolution.
-
Modifier: For amines, peak shape can be poor due to interaction with residual silanols on the silica support. Add a small amount of a basic modifier like Diethylamine (DEA, 0.1%) to the mobile phase to improve peak symmetry.
-
Flow Rate: Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize the balance between resolution and analysis time.
-
-
Validation: Once baseline separation is achieved with the racemic standard, inject the sample to be analyzed under the optimized conditions.
-
Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
-
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Caption: Decision workflow for chiral HPLC method development.
Applications in Drug Discovery
1,1,1-Trifluoro-3-phenylpropan-2-amine serves primarily as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural similarity to phenethylamine suggests its potential utility in developing agents targeting the central nervous system (CNS). One source suggests it is used as a neuroleptic agent for treating conditions like schizophrenia by blocking dopamine receptors[2]. While this highlights a potential application area for derivatives, it is crucial to note that 1,1,1-trifluoro-3-phenylpropan-2-amine itself is not the drug fluphenazine, as incorrectly implied by the same source[2]. Instead, its value lies in providing a scaffold that medicinal chemists can elaborate upon to create novel drug candidates with tailored properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards.
-
Hazard Classification: H314 - Causes severe skin burns and eye damage[1].
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link]
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LookChem (Date not available). Cas 404-20-6, 1,1,1-Trifluoro-2-amino-3-phenylpropane. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222958, 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved from [Link]
- Google Patents (1996). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
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Oakwood Chemical (Date not available). 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link]
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PubChemLite (Date not available). 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine. Retrieved from [Link]
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Al-Hadedi, A. A. M., & Ghalib, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Retrieved from [Link]
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PubChemLite (Date not available). 1,1,1-trifluoro-2-phenylpropan-2-amine. Retrieved from [Link]
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ResearchGate (Date not available). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
- Google Patents (1999). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
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Kizeková, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 169095567, 1,1,3-Trifluoro-3-phenylpropan-2-one. Retrieved from [Link]
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Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]
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VTechWorks (Date not available). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
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ChemRxiv (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]
-
Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Gouverneur, V., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition. Retrieved from [Link]
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Bak, A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]
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Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling, and Storage of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction
1,1,1-Trifluoro-3-phenylpropan-2-amine, a fluorinated analogue of phenethylamine, is a compound of increasing interest within the realms of pharmaceutical research and drug development. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These characteristics make trifluoromethyl-containing compounds, such as 1,1,1-Trifluoro-3-phenylpropan-2-amine, valuable scaffolds in the design of novel therapeutics.[1] However, the unique electronic and steric properties conferred by the trifluoromethyl group also necessitate a thorough understanding of the compound's safe handling, storage, and disposal to mitigate potential risks to researchers and the environment.
This technical guide provides a comprehensive overview of the safety considerations for 1,1,1-Trifluoro-3-phenylpropan-2-amine, grounded in established safety protocols for corrosive and fluorinated organic compounds. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. Based on its chemical structure and available data, 1,1,1-Trifluoro-3-phenylpropan-2-amine is classified as a hazardous substance.
GHS Classification and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,1,1-Trifluoro-3-phenylpropan-2-amine is associated with the following hazard statements:
-
H314: Causes severe skin burns and eye damage. [4]
-
H315: Causes skin irritation. [4]
-
H318: Causes serious eye damage. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
The primary hazard of this compound is its corrosive nature , which can cause rapid and severe damage to skin, eyes, and the respiratory tract upon contact.[5]
Toxicological Profile
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-amine | [4] |
| CAS Number | 404-20-6 | [4][7] |
| Molecular Formula | C₉H₁₀F₃N | [4] |
| Molecular Weight | 189.18 g/mol | [4] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 226 °C | [8] |
| Flash Point | 95 °C | [8] |
| Density | 1.188 g/cm³ | [8] |
Safe Handling Procedures
Adherence to strict handling protocols is paramount to minimize the risk of exposure to 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against splashes of the corrosive liquid.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for damage before each use. | Prevents direct skin contact with the corrosive amine.[9] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from splashes.[9] |
| Footwear | Closed-toe shoes. | Prevents injury from spills.[9] |
| Respiratory Protection | Use in a well-ventilated fume hood. A respirator may be necessary for large-scale operations or in case of ventilation failure. | Prevents inhalation of corrosive and irritating vapors.[10] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
-
Fume Hood: All handling of 1,1,1-Trifluoro-3-phenylpropan-2-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
General Handling Workflow
The following diagram outlines a safe workflow for handling 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Spill Response Protocol
For a small spill of 1,1,1-Trifluoro-3-phenylpropan-2-amine in a laboratory setting:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in section 2.1.
-
Contain the Spill: Use a spill containment kit with absorbent materials (such as vermiculite or a commercial spill absorbent) to dike the spill and prevent it from spreading.
-
Neutralize (with caution): For spills of corrosive amines, a weak acid such as citric acid can be used for neutralization. However, this should only be attempted by trained personnel, as the neutralization reaction can be exothermic. An amphoteric spill neutralizer can be a safer alternative.[11]
-
Absorb and Collect: Once contained and neutralized, absorb the material with an inert absorbent.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Dispose of Waste: All contaminated materials, including PPE, should be collected in a sealed, labeled container for disposal as hazardous waste.
Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage Conditions
-
Container: Store in a tightly sealed, corrosion-resistant container. High-density polyethylene (HDPE) or other compatible plastic containers are recommended for corrosive amines.[12]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive chemicals.[10]
-
Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, and reducing agents.[5] Do not store above eye level.[9]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
Disposal
-
Waste Collection: Collect all waste containing 1,1,1-Trifluoro-3-phenylpropan-2-amine in a dedicated, labeled hazardous waste container.
-
Disposal Method: Disposal of halogenated organic waste must be carried out by a licensed hazardous waste disposal company. Incineration is a common method for the disposal of fluorinated organic compounds, but it must be performed in a facility equipped to handle the potentially hazardous decomposition products.[12]
Causality and Scientific Rationale
The safety protocols outlined in this guide are based on the fundamental chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine and related compounds.
-
Corrosivity of Amines: The amine functional group is basic and can readily react with moisture to form corrosive hydroxides, leading to tissue damage.
-
Stability of the Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation.[1] This stability also means that specialized disposal methods are often required.
-
Reactivity of Amines: Amines are nucleophilic and can react exothermically with acids.[13] They can also react with various electrophiles, and direct alkylation can lead to a mixture of products.[13]
The following diagram illustrates the relationship between the chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine and the required safety precautions.
Conclusion
1,1,1-Trifluoro-3-phenylpropan-2-amine is a valuable compound for research and development, but its corrosive and potentially toxic nature demands a high level of respect and adherence to safety protocols. By understanding the hazards, implementing robust handling and storage procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before commencing any work with this chemical.
References
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Fluorine in psychedelic phenethylamines. (n.d.). PubMed. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
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METABOLISM OF FLUORINE-CONTAINING DRUGS. (2001). Annual Reviews. [Link]
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Corrosive Chemicals. (n.d.). Brandeis University. [Link]
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Metabolism of fluorine-containing drugs. (2001). ResearchGate. [Link]
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Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. [Link]
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Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]
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Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025). Lab Manager. [Link]
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Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. (2017). PubMed. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc. [Link]
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Quickly Cleanup Unidentified Spills. (n.d.). Amphomag. [Link]
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Introduction: The Strategic Role of Fluorine in Phenylpropanamine Pharmacology
An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Phenylpropanamines
The phenylpropanamine scaffold is the foundation for a vast array of neuroactive compounds, from therapeutic agents to substances of abuse. The introduction of a fluorine atom onto this scaffold is a deliberate and strategic modification employed in medicinal chemistry to modulate a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can profoundly alter a compound's potency, selectivity, metabolic stability, and bioavailability.[1][2][3] The C-F bond is significantly stronger than a C-H bond, which can prevent oxidative metabolism at that position, thereby increasing the compound's half-life.[3] Furthermore, fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing receptor binding affinity and membrane permeability.[2][3][4]
This guide provides a technical overview of the biological activities of fluorinated phenylpropanamines, focusing on their mechanisms of action at monoamine transporters, the structure-activity relationships (SAR) that govern their effects, and the experimental protocols used to characterize them. We will explore how the precise placement of a fluorine atom can shift a compound's profile from a predominantly dopaminergic stimulant to a more serotonergic entactogen, highlighting both the therapeutic potential and the public health challenges posed by these novel psychoactive substances.
Core Mechanism of Action: The Monoamine Transporter Interface
The primary targets for phenylpropanamines are the presynaptic transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5][6] These proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Fluorinated phenylpropanamines interact with these transporters in two principal ways:
-
Reuptake Inhibition (Blocking): The compound binds to the transporter protein, physically obstructing it and preventing it from clearing the neurotransmitter from the synapse. This leads to an accumulation of the neurotransmitter and an amplification of its signal.
-
Substrate-Type Releasing Activity: The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and a massive, non-vesicular release of neurotransmitters into the synapse.[6][7]
The distinction between a reuptake inhibitor and a releasing agent is critical, as it dictates the pharmacological and toxicological profile of the substance. Many synthetic cathinones, a subclass of phenylpropanamines, exhibit "hybrid" properties, acting as blockers at one transporter and substrates at another.[8]
Caption: Dual mechanisms of fluorinated phenylpropanamines at the dopamine transporter (DAT).
Structure-Activity Relationships (SAR) of Fluorinated Phenylpropanamines
The biological activity of these compounds is highly dependent on their chemical structure. Key modifications determine their potency and selectivity for DAT, SERT, and NET.
-
Position of Phenyl Ring Fluorination: This is a critical determinant of transporter selectivity.[5]
-
4-Position (para): Substitution at the para-position, as seen in 4-Fluoroamphetamine (4-FA), tends to increase activity at the serotonin transporter (SERT).[5][9] This often results in mixed stimulant-entactogenic effects, intermediate between traditional amphetamine and MDMA.[9]
-
2-Position (ortho): Compounds like 2-Fluoromethamphetamine (2-FMA) often exhibit reduced serotonergic activity compared to their non-fluorinated or 4-fluoro counterparts.[10][11] This leads to a more "functional" stimulant profile with effects like increased focus and motivation, reportedly with less euphoria.[10]
-
3-Position (meta): Substitution at the meta-position, as in 3-Fluoromethcathinone, often produces potent dopamine uptake inhibitors.[5][7]
-
-
N-Alkylation: The nature of the substituent on the amine group influences potency. For synthetic cathinones, N-ethyl analogs (e.g., N-ethyl-pentedrone) have been shown to be more potent dopamine uptake inhibitors than their N-methyl counterparts.[8]
-
α-Carbon Substitution: The length of the alkyl chain at the alpha-position impacts activity. For instance, increasing the α-carbon chain length in α-pyrrolidinophenones (a subclass of cathinones) increases their affinity and potency.[7]
Pharmacological Profiles of Key Compounds
The subtle structural differences introduced by fluorination lead to distinct pharmacological effects.
| Compound | Chemical Name | Primary Mechanism | Reported Effects |
| 4-Fluoroamphetamine (4-FA) | 1-(4-fluorophenyl)propan-2-amine | Dopamine, Serotonin, and Norepinephrine Releasing Agent & Reuptake Inhibitor[9] | Stimulant and entactogenic effects; mild psychedelic state[9] |
| 2-Fluoroamphetamine (2-FA) | 1-(2-fluorophenyl)propan-2-amine | Monoamine reuptake inhibitor or releasing agent (presumed)[12] | Stimulant effects, increased alertness and euphoria[12] |
| 2-Fluoromethamphetamine (2-FMA) | 1-(2-fluorophenyl)-N-methylpropan-2-amine | Dopamine and Norepinephrine Releasing Agent[10] | Functional stimulant; increased focus, motivation, appetite suppression[10] |
| 3-Fluoromethcathinone (3-FMC) | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one | Substrate at DAT, SERT, and NET (Releasing Agent)[7] | Stimulant effects with potential for abuse and addiction[7] |
Data synthesized from multiple sources.[7][9][10][12]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
To quantify the potency of a fluorinated phenylpropanamine as a transporter inhibitor, a radioligand uptake inhibition assay is a standard and robust method. This protocol provides a self-validating system to determine the concentration of a test compound required to inhibit 50% of the specific uptake of a radiolabeled neurotransmitter (the IC₅₀ value).
Objective: To determine the IC₅₀ values of a test compound at human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Non-specific Uptake Inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compound (Fluorinated Phenylpropanamine) stock solution in DMSO.
-
96-well cell culture plates and harvester.
-
Scintillation fluid and liquid scintillation counter.
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 0.1%.
-
Prepare solutions of the radiolabeled substrate in assay buffer.
-
Prepare solutions for determining non-specific uptake using a high concentration of the respective standard inhibitor (e.g., 10 µM benztropine for DAT).
-
-
Assay Procedure:
-
Wash the cell monolayers gently with assay buffer.
-
Add 50 µL of the test compound dilutions (or buffer for total uptake, or standard inhibitor for non-specific uptake) to the wells.
-
Pre-incubate the plates for 10 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the [³H]-labeled substrate to each well.
-
Incubate for a defined period (e.g., 5-15 minutes) at room temperature. The incubation time must be within the linear range of uptake for each transporter.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the wells three times with ice-cold assay buffer using a cell harvester. This stops the transport process and removes extracellular radioligand.
-
Lyse the cells by collecting them onto filter mats, which are then dried.
-
-
Quantification:
-
Place the dried filter mats into scintillation vials.
-
Add scintillation fluid and allow the samples to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Convert the CPM values for each test compound concentration into a percentage of inhibition relative to the specific uptake control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.
Conclusion and Future Directions
Fluorinated phenylpropanamines represent a diverse class of neuroactive compounds whose biological activities are finely tuned by the strategic placement of fluorine atoms. This modification significantly impacts their interaction with monoamine transporters, shifting their pharmacological profiles and resulting in a wide spectrum of effects, from functional stimulation to pronounced entactogenic responses. Understanding the underlying structure-activity relationships is paramount for predicting the pharmacology of new analogs, informing public health and regulatory agencies, and potentially guiding the development of novel therapeutics.[13] As new fluorinated compounds continue to emerge, the application of robust in vitro screening protocols, such as the one detailed here, remains essential for their rapid and accurate pharmacological characterization.
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A Senior Application Scientist's Guide to the Trifluoromethyl Group in Molecular Interactions
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] Its unique electronic and steric characteristics can profoundly influence metabolic stability, bioavailability, and target binding affinity.[1] This technical guide provides an in-depth analysis of the multifaceted roles of the CF₃ group in molecular design. We will explore its fundamental impact on lipophilicity, acidity, and metabolic pathways, and delve into the nuanced molecular interactions it forms within protein binding pockets. This paper is intended for researchers, scientists, and drug development professionals, providing field-proven insights, quantitative data, and detailed experimental protocols to effectively harness the potential of trifluoromethylation in drug discovery programs.
The Fundamental Physicochemical Impact of Trifluoromethylation
The introduction of a CF₃ group into a molecular scaffold induces a cascade of changes in its intrinsic properties. Understanding these shifts is paramount to predicting the downstream effects on a compound's behavior in a biological system.
Modulation of Lipophilicity
The trifluoromethyl group is widely recognized for its ability to increase lipophilicity, a critical parameter for cell membrane permeability and absorption.[3][4] The Hansch-Fujita π constant for a CF₃ group is approximately +0.88, indicating its significant hydrophobic contribution.[1][5] This enhancement can be crucial for improving a drug's ability to cross cellular barriers, including the blood-brain barrier.[1][3] However, the relationship is not always straightforward. The inductive effect of the CF₃ group can alter the acidity of nearby functional groups, which in turn affects the overall lipophilicity at physiological pH.[6] For example, trifluorination at positions distant from a hydroxyl group can sometimes lead to a decrease in lipophilicity compared to their unfluorinated counterparts.[6]
Table 1: Comparative Physicochemical Properties
| Parent Compound | logP (Parent) | CF₃-Analogue | logP (CF₃-Analogue) | ΔlogP | Rationale for Change |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 2.86 | +0.13 | Direct replacement of -CH₃ with the more lipophilic -CF₃ group. |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.47 | +1.57 | The CF₃ group significantly increases hydrophobicity and its electron-withdrawing effect reduces the basicity of the amine, decreasing ionization and further increasing logP. |
| Benzoic Acid | 1.87 | 4-(Trifluoromethyl)benzoic acid | 3.01 | +1.14 | Increased hydrophobicity from the CF₃ group outweighs the increased acidity, leading to a net increase in lipophilicity of the neutral species. |
Alteration of Acidity and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[5][7] This strong inductive effect can significantly influence the pKa of proximal acidic or basic centers.[1] For instance, placing a CF₃ group near a carboxylic acid will increase its acidity (lower its pKa), while placing it near an amine will decrease its basicity (lower its pKa). This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which directly impacts solubility, receptor interaction, and cell permeability.[1] A notable example showed that a CF₃ group attached to a stereogenic center improved drug potency by lowering the pKa of a cyclic carbamate, facilitating a key hydrogen bonding interaction with the target protein.[1][8]
Enhancement of Metabolic Stability
One of the most celebrated applications of the CF₃ group is its ability to enhance metabolic stability.[1][4][7] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1][3] This makes the CF₃ group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes.[1][7] By strategically replacing a metabolically vulnerable site, such as a methyl or unsubstituted aromatic position, with a CF₃ group, chemists can effectively block common metabolic pathways.[1][9] This "metabolic blocking" strategy often leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][9]
The Role of the CF₃ Group in Target Binding Interactions
Beyond its influence on pharmacokinetics, the trifluoromethyl group plays a direct and complex role in shaping a ligand's interaction with its biological target.
Steric and Hydrophobic Interactions
With a van der Waals volume larger than a methyl group, the CF₃ group can promote favorable van der Waals and hydrophobic interactions within a protein's binding pocket.[1][4] This can enhance binding affinity and selectivity by occupying space more effectively.[4] This steric bulk is a key consideration in bioisosteric replacement strategies, where a CF₃ group might replace a chlorine atom or an isopropyl group to fine-tune the fit of a ligand.[3][10]
Unique Non-Covalent Interactions
The CF₃ group is not merely an inert hydrophobic filler. Its unique electronic properties enable it to participate in a range of specific, non-covalent interactions that can be crucial for high-affinity binding. These include:
-
Dipole-Dipole Interactions : The large molecular dipole of the CF₃ group can engage in favorable electrostatic interactions with polar residues in the binding site.[1]
-
Orthogonal Multipolar Interactions : Recent studies have highlighted the importance of interactions between the CF₃ group and backbone carbonyls of the protein.[11] These short-distance multipolar interactions, where the partially positive carbon of the CF₃ group interacts with the lone pairs of the carbonyl oxygen, can significantly contribute to binding affinity.[11]
-
Halogen Bonding : Although less common for fluorine, under the right geometric and electronic circumstances, the fluorine atoms can act as halogen bond donors.[1][8]
The anti-inflammatory drug Celecoxib serves as a classic example, where the CF₃ group is essential for its selective binding and inhibition of the COX-2 enzyme.[1]
Diagram 1: Key Molecular Interactions of the CF₃ Group
Caption: Key non-covalent interactions involving the trifluoromethyl group.
Experimental Protocols for Characterization
Validating the impact of trifluoromethylation requires robust experimental assessment. The following protocol outlines a standard in vitro assay to determine metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[9]
Materials:
-
Test compound and CF₃-analogue (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock with phosphate buffer.
-
Prepare the final microsome solution by diluting the stock to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of the 96-well plate.
-
Add the test compound working solution to the wells to achieve a final substrate concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
-
Time Points & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[9] The 0-minute time point, where the stopping solution is added before the NADPH system, serves as the initial concentration baseline.[9]
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well analytical plate.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) / (mg/mL microsomes).
-
Self-Validation System: The inclusion of high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls is essential. The results for these controls must fall within established laboratory ranges to validate the assay run. A significant increase in t½ and a decrease in CLᵢₙₜ for the CF₃-analogue compared to the parent compound provides strong evidence of enhanced metabolic stability.[9]
Diagram 2: Decision Workflow for CF₃ Incorporation
Caption: A logical workflow for considering trifluoromethylation in a drug discovery project.
Conclusion
The trifluoromethyl group is a uniquely powerful and versatile functional group in medicinal chemistry.[1] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity through a variety of molecular interactions makes it an indispensable tool for optimizing lead compounds into viable drug candidates.[1][4] The successful application of trifluoromethylation strategies, however, requires a deep, mechanistic understanding of its influence on molecular properties. By combining rational design with robust experimental validation as outlined in this guide, researchers can effectively leverage the CF₃ group to accelerate the development of safer and more effective therapeutics.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
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Trifluoromethyl group. Wikipedia. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Exploratory Reactions of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Abstract
1,1,1-Trifluoro-3-phenylpropan-2-amine is a fluorinated building block of significant interest in medicinal chemistry and drug development. The presence of the α-trifluoromethyl group imparts unique stereoelectronic properties that can profoundly influence the reactivity of the amine and the pharmacological profile of its derivatives. This guide provides a comprehensive technical overview of the exploratory reactions of this compound, offering field-proven insights into experimental design, mechanistic considerations, and protocol execution. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.
Introduction: The Stereoelectronic Influence of the α-Trifluoromethyl Group
1,1,1-Trifluoro-3-phenylpropan-2-amine, hereafter referred to as TFMPPA, is a structural analog of phenethylamine. The defining feature of TFMPPA is the substitution of a methyl group with a trifluoromethyl (CF₃) group at the α-position to the amine. This substitution is not trivial; the CF₃ group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine atoms. This has two primary consequences for the reactivity of the adjacent amino group:
-
Reduced Basicity and Nucleophilicity: The inductive effect of the CF₃ group significantly lowers the pKa of the amine, making it less basic and a weaker nucleophile compared to its non-fluorinated counterpart, amphetamine. This is a critical consideration in reaction design, often necessitating more forcing conditions or highly activated electrophiles.
-
Steric Hindrance: The CF₃ group is sterically more demanding than a methyl group, which can influence the accessibility of the nitrogen atom to reagents.
Understanding these foundational principles is paramount for designing successful synthetic strategies and interpreting experimental outcomes. This guide will explore key reaction classes, focusing on the causality behind protocol choices in the context of these unique properties.
N-Functionalization: Acylation and Alkylation Reactions
The most fundamental transformations of a primary amine involve the formation of new bonds at the nitrogen atom. For TFMPPA, these reactions are crucial for introducing diverse functional groups and building molecular complexity.
N-Acylation: Formation of Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. Despite its reduced nucleophilicity, TFMPPA readily undergoes acylation with activated carboxylic acid derivatives.
Expertise & Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are effective, but the choice of solvent and base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to prevent competitive acylation of the base and to effectively scavenge the acid byproduct without promoting side reactions. Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for ensuring solubility and preventing hydrolysis of activated intermediates.
Experimental Protocol: General N-Acylation
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Activation: Stir the mixture at room temperature for 15 minutes to form the activated ester.
-
Amine Addition: Add 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of TFMPPA can be achieved via direct reaction with alkyl halides or through reductive amination. Direct alkylation is often challenging due to the amine's low nucleophilicity and the potential for over-alkylation.
Trustworthiness & Control: Reductive amination offers a more controlled and widely applicable method for synthesizing secondary amines from TFMPPA.[1][2][3] This two-step, one-pot process involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction. The choice of reducing agent is key; sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for the protonated iminium ion over the carbonyl starting material, and effective under weakly acidic conditions that favor iminium formation.[2]
Workflow for N-Alkylation via Reductive Amination
Caption: Workflow for N-Alkylation of TFMPPA.
Carbon-Nitrogen Bond Scaffolding: Reductive Amination
As mentioned above, reductive amination is a powerful tool for N-alkylation. The process begins with the condensation of TFMPPA with a carbonyl compound (aldehyde or ketone) to form an imine or, more accurately, an iminium ion under weakly acidic conditions. This electrophilic intermediate is then reduced by a hydride source.
Authoritative Grounding: The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.[2] The choice of a mild reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) is crucial because these reagents are less reactive towards the starting aldehyde or ketone, thus preventing competitive reduction and favoring the desired amine product.[2][3]
Experimental Protocol: Reductive Amination with Benzaldehyde
-
Setup: To a solution of 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction: Continue stirring at room temperature for 12-24 hours until LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography to yield the N-benzyl secondary amine.
Table 1: Representative Reductive Amination Reactions
| Carbonyl Partner | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85% |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 78% |
| Acetone | NaBH₃CN | MeOH | 72% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 88% |
Synthesis of Heterocyclic Systems: Cyclization Reactions
Incorporating the TFMPPA scaffold into a heterocyclic ring system is a key strategy for exploring novel chemical space. The Pictet-Spengler reaction, which forms a tetrahydroisoquinoline ring, is a plausible and valuable exploratory pathway.
Expertise & Causality: A classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring. For TFMPPA, the electron-withdrawing nature of the trifluoroaminopropyl substituent deactivates the phenyl ring towards electrophilic attack. Therefore, stronger acidic conditions (e.g., trifluoroacetic acid, TFA) and potentially more activated aromatic systems (e.g., containing electron-donating groups) may be required to drive the cyclization to completion.
Proposed Pictet-Spengler Reaction Pathway
Caption: Proposed Pictet-Spengler reaction of TFMPPA.
Conclusion and Future Directions
1,1,1-Trifluoro-3-phenylpropan-2-amine is a building block with significant potential, driven by the unique electronic properties of the α-trifluoromethyl group. This guide has outlined foundational exploratory reactions, including N-functionalization and cyclization strategies. The key takeaway for researchers is the need to account for the amine's reduced nucleophilicity and the phenyl ring's deactivation in experimental design, often by employing stronger activating agents, more potent catalysts, or more forcing reaction conditions. Future research should focus on developing asymmetric syntheses utilizing TFMPPA, exploring its use in more complex cyclization cascades[4], and investigating the reactivity of the benzylic C-H bonds. The continued exploration of this scaffold is certain to yield novel compounds with significant potential in drug discovery.
References
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Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
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The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications (RSC Publishing). [Link]
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Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]
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α-(Trifluoromethyl)amine Derivatives via Nucleophilic Trifluoromethylation of Nitrones. The Journal of Organic Chemistry - ACS Publications. [Link]
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1,1,1-Trifluoro-3-phenylpropan-2-amine. PubChem. [Link]
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Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. PMC - NIH. [Link]
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Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Chemistry Europe. [Link]
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Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]
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The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. [Link]
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One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. PubMed. [Link]
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Reductive Amination. YouTube. [Link]
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Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. [Link]
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Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Reductive Amination. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 1,1,1-Trifluoro-3-phenylpropan-2-amine as a Chiral Building Block in Drug Discovery
Abstract
In modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Chiral amines are foundational building blocks, present in over 40% of commercial pharmaceuticals, due to their ability to form key interactions with biological targets.[1][2][3] Concurrently, the trifluoromethyl (CF₃) group has been established as a "magic bullet" in drug design, capable of profoundly enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] This guide provides an in-depth exploration of (R)- and (S)-1,1,1-Trifluoro-3-phenylpropan-2-amine, a chiral building block that synergistically combines these two powerful pharmacophores. We present its physicochemical rationale, detailed protocols for its synthesis and chiral resolution, and its application in the construction of advanced pharmaceutical intermediates.
The Scientific Rationale: Why Trifluoromethylated Chiral Amines?
The efficacy of a drug candidate is a delicate balance of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target binding) properties. The 1,1,1-Trifluoro-3-phenylpropan-2-amine scaffold is uniquely positioned to optimize these characteristics.
-
The Chiral Amine Core: Chirality is fundamental to biology. As biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions.[8] Utilizing an enantiomerically pure amine ensures that a drug candidate interacts with its intended target in a precise three-dimensional orientation, which can maximize potency and minimize off-target effects associated with the undesired enantiomer.[3]
-
The Trifluoromethyl (CF₃) Group Advantage:
-
Metabolic Shielding: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][6] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[4][5] By replacing a metabolically vulnerable methyl or hydrogen group, the CF₃ group can significantly increase a drug's half-life and bioavailability.[5][9]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes and reach its site of action.[5][6][7] This property is critical for oral absorption and, in some cases, for penetrating the blood-brain barrier.
-
Modulated Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the adjacent amine.[10] This fine-tuning of the pKa can be crucial for optimizing a drug's solubility, receptor binding, and cellular permeability, as it dictates the protonation state at physiological pH.
-
Improved Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to more favorable van der Waals and dipole-dipole interactions within a protein's binding pocket, thereby increasing the drug's potency.[4][5]
-
Data Presentation: Physicochemical Properties
The following table summarizes the key computed properties of the parent molecule, 1,1,1-Trifluoro-3-phenylpropan-2-amine.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃N | PubChem[11] |
| Molecular Weight | 189.18 g/mol | PubChem[11] |
| XLogP3 | 2.5 | PubChem[11] |
| Hydrogen Bond Donor Count | 1 | PubChem[11] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[11] |
| pKa (Predicted) | ~8.5 (Amine) | (Estimated based on CF₃ influence) |
Synthesis and Chiral Resolution Workflows
The practical utility of a chiral building block is contingent on its efficient synthesis and, critically, its separation into single enantiomers. We outline a robust, two-stage process: the synthesis of the racemic amine followed by its chiral resolution.
Workflow Diagram: From Precursor to Enantiopure Amine
Caption: Overall workflow for the synthesis and resolution of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Protocol 1: Synthesis of Racemic 1,1,1-Trifluoro-3-phenylpropan-2-amine
This protocol employs a standard reductive amination of the corresponding ketone precursor. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is crucial as it selectively reduces the iminium intermediate formed in situ without significantly reducing the starting ketone.
-
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask, add 1,1,1-Trifluoro-3-phenylpropan-2-one (1.0 eq) and dissolve in methanol (approx. 0.2 M concentration).
-
Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imine/enamine equilibrium.
-
Cool the mixture to 0 °C in an ice bath.
-
In a single portion, add sodium cyanoborohydride (1.5-2.0 eq). Causality Note: Adding NaBH₃CN at a low temperature helps control the reaction exotherm and improves selectivity.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to destroy any excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with water and wash with dichloromethane (DCM) to remove non-basic impurities.
-
Basify the aqueous layer to pH >12 with 1 M NaOH.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the racemic amine, typically as an oil.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This classical method leverages the formation of diastereomeric salts with a chiral resolving agent.[12] The diastereomers possess different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[13]
-
Materials:
-
Racemic 1,1,1-Trifluoro-3-phenylpropan-2-amine
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid)
-
Solvent system (e.g., Ethanol, Methanol, Isopropanol/Water mixtures)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
-
Step-by-Step Methodology:
-
Screening (Crucial Step): The success of this method depends on finding a suitable resolving agent and solvent system. Small-scale screening experiments are essential.
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of a heated solvent (e.g., 95% ethanol).
-
In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same solvent. Causality Note: Using 0.5 equivalents of the resolving agent is often most effective, as it will selectively precipitate the salt of one enantiomer, leaving the other in solution and maximizing the diastereomeric enrichment of the first crop of crystals.[13]
-
Add the resolving agent solution to the amine solution. A precipitate may form immediately.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during cooling. Further cooling in a refrigerator (4 °C) can increase the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop, enriched in one diastereomer.
-
Analysis: Determine the enantiomeric excess (ee%) of the crystalline salt by liberating the amine (see step 9) and analyzing via chiral HPLC.
-
Recrystallization (Optional): If the desired ee% is not achieved, recrystallize the salt from the same or a different solvent system to further enhance purity.
-
Liberation of Free Amine: Suspend the diastereomerically pure salt in water and add 1 M NaOH until the pH is >12. Extract the liberated enantiopure amine with DCM. Dry the organic layer and concentrate to yield the final product. The other enantiomer can be recovered from the mother liquor from step 6.
-
Applications in Drug Discovery: Derivatization Protocols
Once obtained in enantiopure form, 1,1,1-Trifluoro-3-phenylpropan-2-amine serves as a versatile scaffold for building molecular complexity.
Diagram: Key Synthetic Transformations
Caption: Common derivatization pathways for the chiral amine building block.
Protocol 3: Amide Bond Formation
This protocol describes a standard peptide coupling reaction to form a robust amide linkage, a cornerstone of many pharmaceutical structures.
-
Materials:
-
Enantiopure 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of the chiral amine in DMF to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.
-
Conclusion
The 1,1,1-Trifluoro-3-phenylpropan-2-amine building block is a powerful tool for the modern medicinal chemist. It provides a pre-packaged combination of a stereochemically defined interaction point (the chiral amine) and a pharmacokinetic modulator (the CF₃ group). The protocols outlined herein provide a reliable pathway for its synthesis, resolution, and incorporation into diverse molecular scaffolds. By leveraging this building block, researchers can accelerate the design and synthesis of drug candidates with enhanced stability, permeability, and potency, ultimately streamlining the path from hit identification to lead optimization.
References
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- Goti, G., et al. (2025).
- Wikipedia. (n.d.). Trifluoromethyl group.
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- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine.
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- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Onyx Scientific. (n.d.). Chiral Resolution Screening.
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
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Application Notes and Protocols for the N-Protection and Deprotection of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the N-protection and subsequent deprotection of 1,1,1-Trifluoro-3-phenylpropan-2-amine. This chiral fluorinated amine is a valuable building block in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group. The strategic use of nitrogen protecting groups is paramount for the successful elaboration of this scaffold in multi-step syntheses. This guide explores the selection rationale and provides step-by-step methodologies for the application and removal of commonly employed N-protecting groups, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yields.
Introduction: The Strategic Importance of N-Protection
In the synthesis of complex organic molecules, particularly those destined for pharmaceutical applications, the selective modification of a single functional group in the presence of others is a frequent challenge. The amine functional group is a potent nucleophile and base, necessitating its temporary "masking" or "protection" to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is critical and is governed by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal under conditions that do not compromise the integrity of the rest of the molecule.[1]
1,1,1-Trifluoro-3-phenylpropan-2-amine presents a unique set of considerations for N-protection strategies. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group significantly modulates the basicity and nucleophilicity of the proximal amine.[2] This electronic effect can influence the kinetics and thermodynamics of both the protection and deprotection steps. Furthermore, the steric hindrance around the nitrogen atom, posed by the adjacent trifluoromethyl and benzyl groups, can also impact reagent accessibility.[3][4]
This guide will focus on two of the most versatile and widely utilized amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. Their orthogonality allows for differential protection and deprotection strategies in complex synthetic routes.[1]
Choosing the Right Protecting Group: A Comparative Analysis
The selection of an appropriate N-protecting group is a cornerstone of a successful synthetic campaign. The decision hinges on the planned downstream reaction conditions and the desired deprotection strategy.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Advantages | Limitations |
| Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[5][6] | Stable to a wide range of non-acidic conditions. | Sensitive to strong acids. |
| Cbz | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Stable to acidic and basic conditions.[7] | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols: N-Protection of 1,1,1-Trifluoro-3-phenylpropan-2-amine
N-Boc Protection Protocol
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability under a broad range of reaction conditions, yet it can be readily removed under acidic conditions.[1]
Reaction Scheme:
N-Boc Protection Workflow
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1-0.2 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) or an excess of sodium bicarbonate to the solution.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
N-Cbz Protection Protocol
The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection, particularly in peptide synthesis.[1][7] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[7]
Reaction Scheme:
N-Cbz Protection Workflow
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water (1:1) or DCM. Add an aqueous solution of sodium bicarbonate (2.0 eq) or potassium carbonate.[8]
-
Addition of Cbz-Cl: Cool the stirring mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine (typically 1-3 hours).
-
Work-up:
-
If using a biphasic system, separate the layers. If using DCM, add water to dissolve the salts.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Protocols: N-Deprotection
The selective removal of the protecting group is the final and critical step in this synthetic sequence. The choice of deprotection method is dictated by the protecting group employed and the stability of the molecule to the deprotection conditions.
N-Boc Deprotection Protocol
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system.[5][9]
Reaction Scheme:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Foundational Principles: The Reactivity of a Fluorinated β-Arylethylamine
An Application Guide to the Synthesis and Utility of Novel Amines: Reactions of 1,1,1-Trifluoro-3-phenylpropan-2-amine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic applications of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a valuable building block in medicinal chemistry. We will explore its reactivity with various carbonyl compounds, focusing on the underlying mechanisms, providing field-tested protocols, and offering insights into experimental design and troubleshooting. The strategic introduction of the trifluoromethyl group (CF3) is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide is designed to empower researchers to effectively utilize this fluorinated amine in the synthesis of novel chemical entities.
1,1,1-Trifluoro-3-phenylpropan-2-amine combines two key structural motifs: a β-phenethylamine core and a trifluoromethyl group adjacent to the amine. This unique structure dictates its reactivity and makes it a versatile precursor for several important classes of reactions with aldehydes and ketones.
-
Nucleophilic Character: The primary amine serves as a potent nucleophile, readily attacking the electrophilic carbon of a carbonyl group.
-
Electronic Influence of the CF3 Group: The strongly electron-withdrawing CF3 group lowers the basicity (pKa) of the amine compared to its non-fluorinated analogues. This can influence reaction rates and the stability of intermediates.[1][4]
-
Structural Backbone for Cyclization: The β-phenethylamine structure is the classic precursor for the Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline scaffolds.[5][6]
The primary transformations we will focus on are:
-
Imine (Schiff Base) Formation: The fundamental condensation reaction between the primary amine and a carbonyl compound.
-
Reductive Amination: A robust method to form stable secondary amines by reducing the initially formed imine in situ.
-
Pictet-Spengler Reaction: An intramolecular cyclization to generate complex heterocyclic systems.
Reaction Mechanisms and Strategic Considerations
Imine (Schiff Base) Formation
The condensation of 1,1,1-Trifluoro-3-phenylpropan-2-amine with an aldehyde or ketone is the gateway to more complex transformations. The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the C=N double bond of the imine.[7][8][9]
Causality in Experimental Design:
-
pH Control is Critical: The reaction rate is maximal at a weakly acidic pH (typically 4-5).[9] At high pH, the dehydration step is inefficient as the hydroxyl group is a poor leaving group.[9] At very low pH, the amine becomes protonated, losing its nucleophilicity and preventing the initial attack on the carbonyl.[9]
-
Water Removal: As a condensation reaction, the formation of the imine is reversible. To drive the equilibrium toward the product, water must be removed, either by a chemical drying agent (e.g., anhydrous MgSO₄) or by azeotropic distillation using a Dean-Stark apparatus.
Caption: Mechanism of acid-catalyzed imine formation.
Reductive Amination
This is arguably the most common and practical application, converting the amine and a carbonyl compound directly into a stable secondary amine in a one-pot procedure.[10][11] The process involves the in-situ formation of the imine (or iminium ion), which is then immediately reduced by a hydride agent.
Causality in Experimental Design:
-
Selective Reducing Agents: The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is less reactive than NaBH₄ and performs well under the slightly acidic conditions required for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice.[11][12]
-
One-Pot Efficiency: This method avoids the isolation of the often-unstable imine intermediate, improving overall yield and simplifying the workflow.[10]
Caption: One-pot workflow for reductive amination.
Pictet-Spengler Reaction
This powerful ring-forming reaction creates a tetrahydroisoquinoline core, a privileged scaffold in many alkaloids and synthetic drugs.[13] The reaction involves the condensation of our β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[5][6][14]
Causality in Experimental Design:
-
Acid Catalysis: A strong acid (protic or Lewis) is typically required to both catalyze the formation of the iminium ion and activate it for the subsequent cyclization.[5][15] Common catalysts include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or boron trifluoride etherate (BF₃·OEt₂).
-
Reaction Conditions: The electrophilic aromatic substitution step often requires heat to overcome the activation energy, especially since the phenyl ring is not strongly activated. Reaction conditions must be carefully optimized to favor cyclization over potential side reactions.
Caption: Key steps of the Pictet-Spengler reaction.
Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Reductive Amination with Benzaldehyde
Principle: This protocol details the direct synthesis of a secondary amine from 1,1,1-Trifluoro-3-phenylpropan-2-amine and benzaldehyde using sodium triacetoxyborohydride as a mild reducing agent.
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic, ~2-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq).
-
Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).
-
Add benzaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The use of an anhydrous solvent is crucial here to maximize the concentration of the iminium ion.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: Some effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Characterization: The final product structure should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Protocol 2: Pictet-Spengler Cyclization with Paraformaldehyde
Principle: This protocol describes the synthesis of a trifluoromethyl-substituted tetrahydroisoquinoline via an acid-catalyzed reaction with formaldehyde (generated from paraformaldehyde).
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq)
-
Paraformaldehyde (1.2 eq of CH₂O)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for extraction
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, suspend 1,1,1-Trifluoro-3-phenylpropan-2-amine (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous toluene (approx. 0.2 M).
-
Add Trifluoroacetic Acid (TFA, 2.0 eq) dropwise to the suspension at room temperature. TFA serves as both the solvent and the strong acid catalyst required to drive the reaction.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-8 hours. The elevated temperature is necessary to facilitate the intramolecular electrophilic substitution on the non-activated phenyl ring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to yield the desired tetrahydroisoquinoline product.
Characterization: Confirm the structure of the cyclized product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Summary and Comparison
The following table summarizes expected outcomes for the reaction of 1,1,1-Trifluoro-3-phenylpropan-2-amine with representative carbonyl compounds under optimized conditions.
| Carbonyl Compound | Reaction Type | Key Conditions | Typical Time (h) | Expected Yield (%) |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃, DCE, rt | 16 | 85-95% |
| Acetone | Reductive Amination | NaBH(OAc)₃, DCE, rt | 24 | 70-85% |
| Cyclohexanone | Reductive Amination | NaBH(OAc)₃, DCE, rt | 20 | 80-90% |
| Paraformaldehyde | Pictet-Spengler | TFA, Toluene, Reflux | 6 | 60-75% |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Reductive Amination | 1. Incomplete imine formation due to wet solvent/reagents. 2. Competing reduction of the starting carbonyl. 3. Steric hindrance from a bulky ketone. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Add 4Å molecular sieves. 2. Use NaBH(OAc)₃ or NaBH₃CN, which are selective for imines over carbonyls. Avoid stronger agents like NaBH₄. 3. Increase reaction time, slightly elevate temperature (to 40-50 °C), or use a more reactive aldehyde if possible. |
| Reaction Stalls (Reductive Amination) | The amine has been fully protonated by acidic byproducts, halting nucleophilic attack. | Add a small amount of a non-nucleophilic base like triethylamine (Et₃N) or DIPEA to regenerate the free amine, then proceed with the reduction. |
| No Product in Pictet-Spengler Reaction | 1. Acid catalyst is too weak. 2. Insufficient heat to drive the cyclization. 3. Deactivation of the aromatic ring. | 1. Switch from a weaker acid to a stronger one (e.g., from HCl to TFA or a Lewis acid like BF₃·OEt₂). 2. Ensure the reaction is heated to reflux and allow for longer reaction times. 3. This reaction works best with electron-donating groups on the phenyl ring; for non-activated systems, harsh conditions are the standard approach. |
| Formation of Polymeric Byproducts | Especially with reactive aldehydes like formaldehyde, self-polymerization or uncontrolled side reactions can occur. | Use a precursor like paraformaldehyde that depolymerizes slowly under the reaction conditions to maintain a low concentration of free aldehyde. Add the amine solution slowly to the aldehyde/acid mixture. |
References
- Kolahdouzan, K., Kumar, R., & Gaunt, M. J. (2020). Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines. RSC Publishing.
- Kolahdouzan, K., Kumar, R., & Gaunt, M. J. (2020). Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines. PMC - NIH.
- Radchenko D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Lett., 54(14), 1897-1898. Enamine.
- Various Authors. Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal.
- Czerwiński, P. J., & Furman, B. (2019). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.
- Chepliaka, H., et al. (2025). N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox. American Chemical Society - ACS Fall 2025.
- Various Authors. Trifluoromethyl carbinol synthesis. Organic Chemistry Portal.
- Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.
- Czerwiński, P. J., & Furman, B. (2019). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications (RSC Publishing). DOI:10.1039/C9CC04111G.
- Chepliaka, H., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
- NROChemistry. Pictet-Spengler Reaction. NROChemistry.
- Wikipedia. Pictet–Spengler reaction. Wikipedia.
- Lesiak, A., et al. (2022).
- Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed.
- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
- MDPI. (2022).
- Name-Reaction.com. (2026). Pictet-Spengler reaction. Name-Reaction.com.
- Khegay, A., & Hall, D. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
- Miyata, O., et al. (2010). Synthesis of Fluorinated Imines by Addition of Fluoroalkyl Radicals to Conjugated Imines. Synthesis, 2010(12), 1999–2004.
- Wikipedia.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
- Ielo, L., et al. (2016).
- KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- LibreTexts. (2023).
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- LibreTexts. (2025). 19.
- LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
- Ashenhurst, J. (2025). Enamines. Master Organic Chemistry.
- Pearson. Propose mechanisms for the three imine-forming reactions just shown. Pearson.
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large-scale synthesis methods for 1,1,1-Trifluoro-3-phenylpropan-2-amine
An Application Guide to the Large-Scale Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction
1,1,1-Trifluoro-3-phenylpropan-2-amine is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its most notable application is as a key intermediate for fenfluramine, a medication used to treat seizures associated with specific epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2] The presence of the trifluoromethyl group is significant, as it can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[3]
The industrial-scale production of this amine, particularly in its enantiomerically pure form, presents several challenges. These include ensuring high yields, achieving excellent stereocontrol, maintaining process safety, and minimizing environmental impact. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on robust and scalable methods for synthesizing 1,1,1-Trifluoro-3-phenylpropan-2-amine. We will explore established techniques like reductive amination and delve into advanced asymmetric strategies, including catalytic hydrogenation and biocatalysis, offering detailed protocols and explaining the causality behind critical process decisions.
Strategic Overview of Synthetic Pathways
The synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine predominantly starts from the corresponding ketone, 1,1,1-Trifluoro-3-phenylpropan-2-one.[4] The primary transformation is the conversion of the ketone's carbonyl group into an amine. The choice of methodology dictates the chirality of the final product, leading to either a racemic mixture or a specific enantiomer. The main strategies are:
-
Direct Reductive Amination: A one-pot reaction where the ketone reacts with an amine source in the presence of a reducing agent. This is a straightforward and cost-effective method for producing the racemic amine.
-
Asymmetric Synthesis: Methods designed to produce a single enantiomer, which is often the biologically active form. This is crucial for modern pharmaceuticals to avoid potential side effects from the inactive enantiomer. Key asymmetric approaches include:
-
Catalytic Asymmetric Hydrogenation: Utilizes a chiral metal catalyst to stereoselectively reduce a pre-formed imine or enamine intermediate.
-
Biocatalysis: Employs enzymes, such as transaminases or imine reductases, to catalyze the amination with high enantioselectivity under mild, environmentally friendly conditions.
-
Caption: Overview of synthetic routes to 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Part 1: Synthesis of the Key Precursor: 1,1,1-Trifluoro-3-phenylpropan-2-one
The quality and availability of the starting ketone are paramount for a successful large-scale campaign. While commercially available, understanding its synthesis provides greater process control.[5] A common industrial method involves the reaction of a diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate.[6]
Protocol 1: Synthesis via Diazotization-Coupling
This protocol is adapted from established industrial processes.[6]
Step 1: Diazotization of m-Trifluoromethylaniline
-
To a jacketed reactor, charge concentrated hydrochloric acid and water, and cool the mixture to 0-5°C.
-
Slowly add m-trifluoromethylaniline while maintaining the temperature below 10°C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, keeping the temperature between 0-5°C. The addition rate should be controlled to manage the exotherm and prevent NOx gas evolution.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes after the addition is complete.
Step 2: Palladium-Catalyzed Coupling
-
In a separate reactor, charge acetone, isopropenyl acetate, sodium acetate, and a catalytic amount of a copper(I) or copper(II) salt (e.g., CuCl₂).[6]
-
Warm this mixture to 30-40°C.
-
Slowly add the previously prepared diazonium salt solution to the coupling reactor. Maintain the temperature at 30-40°C. Vigorous nitrogen evolution will occur.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 40°C to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like methylene chloride or toluene.
-
Perform aqueous washes to remove salts and impurities. A wash with sodium bicarbonate solution can neutralize any remaining acid.
-
Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude oily product can be purified by vacuum distillation to yield 1,1,1-Trifluoro-3-phenylpropan-2-one as a clear liquid.[6]
| Parameter | Value | Reference |
| Purity (Post-Distillation) | >96% | |
| Boiling Point | 51-52 °C @ 2 mmHg | |
| Density | 1.22 g/mL at 25 °C |
Part 2: Large-Scale Synthesis of Racemic Amine via Reductive Amination
Reductive amination is a robust and widely used method in industrial chemistry for synthesizing amines from ketones.[7][8] The process typically occurs in one pot, where the ketone and an amine source (here, often ammonia or a protected equivalent) form an imine intermediate, which is then immediately reduced to the target amine.
Caption: Workflow for one-pot reductive amination.
Protocol 2: Catalytic Hydrogenation Route
This method is preferred for large-scale operations due to its high atom economy and the use of gaseous hydrogen, which is inexpensive. However, it requires specialized high-pressure equipment.
Materials & Equipment:
-
High-pressure hydrogenation reactor (Parr-type or industrial equivalent).
-
1,1,1-Trifluoro-3-phenylpropan-2-one.
-
Solvent: Methanol or Ethanol.
-
Amine Source: Anhydrous ammonia.
-
Catalyst: Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).
Procedure:
-
Reactor Charging: In a suitable solvent (e.g., methanol), dissolve the starting ketone. Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%) as a slurry.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.
-
Ammonia Addition: Introduce anhydrous ammonia into the reactor. The pressure will increase.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 50-80°C) with vigorous stirring. The reaction progress can be monitored by hydrogen uptake.
-
Completion & Cooldown: Once hydrogen uptake ceases, maintain the conditions for another 1-2 hours to ensure full conversion. Cool the reactor to ambient temperature.
-
Depressurization & Purging: Carefully vent the excess hydrogen and ammonia, followed by purging with nitrogen.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry. The filter cake should be kept wet with solvent or water and disposed of according to safety protocols.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude amine can be purified by vacuum distillation.
-
| Parameter | Typical Value | Rationale / Notes |
| Solvent | Methanol | Good solubility for reactants; easily removed. |
| Catalyst | 5% Pd/C | Highly active and selective for imine reduction. |
| H₂ Pressure | 20 bar | Balances reaction rate and equipment safety ratings. |
| Temperature | 60 °C | Provides sufficient energy for imine formation and reduction without significant side reactions. |
| Typical Yield | 80-95% | Dependent on catalyst activity and reaction conditions. |
Part 3: Asymmetric Synthesis of Chiral 1,1,1-Trifluoro-3-phenylpropan-2-amine
For pharmaceutical applications, obtaining a single enantiomer is paramount. Asymmetric synthesis methods are employed to achieve this with high enantiomeric excess (ee).
Method A: Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is an attractive alternative to high-pressure hydrogenation, as it uses a hydrogen donor molecule (like formic acid or isopropanol) instead of gaseous H₂.[9] The stereoselectivity is controlled by a chiral transition metal catalyst.
Principle: The ketone first reacts with an amine to form a prochiral imine. A chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral ligand, then facilitates the transfer of hydrogen from a donor molecule to the imine, creating the amine product with a preference for one enantiomer.
Protocol 3: Asymmetric Transfer Hydrogenation
Materials:
-
Ketone: 1,1,1-Trifluoro-3-phenylpropan-2-one.
-
Amine Source: Ammonium formate or benzylamine.
-
Catalyst: Chiral Ru-diamine or Rh-diimine complex (e.g., (R,R)-Ts-DPEN Ru complex).
-
Hydrogen Donor/Solvent: Formic acid/triethylamine azeotrope or isopropanol.
Procedure:
-
Reactor Setup: To an inert atmosphere reactor, add the starting ketone and the solvent (e.g., isopropanol).
-
Amine & Catalyst Addition: Add the amine source (e.g., benzylamine, which can be removed later by hydrogenolysis) and the chiral catalyst (0.1-1 mol%).
-
Reaction Initiation: If using formic acid/triethylamine, add the mixture. If using isopropanol, a base like potassium tert-butoxide may be required to initiate the catalytic cycle.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 40-60°C) and stir until conversion is complete (monitored by HPLC or GC).
-
Work-up:
-
Cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
If a protecting group like benzyl was used, it must be removed in a subsequent step (e.g., hydrogenolysis with H₂/Pd/C).
-
Purify the final product by chromatography or crystallization of a suitable salt to achieve high chemical and optical purity.
-
| Parameter | Typical Value | Rationale / Notes |
| Catalyst Loading | 0.5 mol% | A balance between cost and reaction rate. |
| Enantiomeric Excess (ee) | >95% | Highly dependent on the choice of catalyst and ligand.[10] |
| Temperature | 50 °C | Lower temperatures often favor higher enantioselectivity. |
| Yield | 75-90% | Good yields are achievable with optimized catalyst systems. |
Method B: Biocatalytic Synthesis using Transaminases
Biocatalysis offers a green, highly selective, and increasingly scalable route to chiral amines.[11] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor.[12][13]
Caption: Transaminase biocatalytic cycle for chiral amine synthesis.
Protocol 4: Whole-Cell Biocatalytic Reductive Amination
Using engineered E. coli cells that overexpress a suitable transaminase is a common strategy for large-scale production.
Materials:
-
Engineered whole-cell biocatalyst (e.g., E. coli expressing a specific transaminase).
-
Starting Ketone: 1,1,1-Trifluoro-3-phenylpropan-2-one.
-
Amine Donor: Isopropylamine (cost-effective and drives the equilibrium by acetone evaporation).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Buffer: e.g., Potassium phosphate buffer (pH 7.5-8.5).
-
Antifoaming agent.
Procedure:
-
Bioreactor Setup: Prepare the buffered solution in a temperature-controlled bioreactor. Add PLP and the antifoaming agent.
-
Cell Suspension: Suspend the whole-cell biocatalyst (as a paste or lyophilized powder) in the buffer.
-
Substrate & Donor Addition: Add the amine donor (isopropylamine) to the desired concentration.
-
Reaction Initiation: Start the reaction by adding the ketone substrate. The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility and reduce substrate inhibition.
-
Reaction Conditions: Maintain the temperature (e.g., 30-40°C) and pH (controlled by automated addition of acid/base). Gentle agitation is required to keep the cells suspended. The byproduct, acetone, can be removed by a gentle nitrogen sparge to drive the reaction equilibrium towards the product.
-
Monitoring: Track the reaction progress by taking samples and analyzing them via HPLC for substrate consumption and product formation.
-
Work-up & Isolation:
-
Once the reaction is complete, separate the cells from the reaction broth via centrifugation or filtration.
-
Adjust the pH of the supernatant to >10 to ensure the amine is in its free base form.
-
Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Wash, dry, and concentrate the organic phase. The crude product can be further purified by distillation or salt crystallization.
-
| Parameter | Typical Value | Rationale / Notes |
| Biocatalyst Loading | 5-10% (w/v) | Higher loading increases reaction rate but also cost. |
| Substrate Loading | 50-100 g/L | A key parameter for process economics. |
| pH | 8.0 | Optimal pH for many transaminases.[13] |
| Temperature | 35 °C | Balances enzyme activity and stability. |
| Enantiomeric Excess (ee) | >99% | A key advantage of biocatalysis.[14] |
| Yield | >90% | High yields are common with optimized systems. |
Final Product Purification and Quality Control
Regardless of the synthetic route, the final purification is critical for meeting pharmaceutical-grade specifications.
-
Distillation: Vacuum distillation is effective for purifying the free base of the amine.
-
Crystallization: The most powerful technique for purification, especially for chiral compounds. The amine can be reacted with a suitable acid (e.g., HCl, tartaric acid) to form a salt, which is then crystallized from an appropriate solvent system. This can significantly enhance both chemical and chiral purity.
-
Quality Control: The final product must be analyzed to confirm its identity and purity.
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry.
-
Chemical Purity: HPLC, GC.
-
Chiral Purity (ee): Chiral HPLC or Chiral GC.
-
Conclusion
The large-scale synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine can be successfully achieved through several strategic approaches. For racemic material, direct reductive amination via catalytic hydrogenation offers a scalable and high-yielding route. For the pharmaceutically relevant chiral amine, both asymmetric catalysis and biocatalysis provide excellent enantioselectivity. While asymmetric hydrogenation is a well-established technology, biocatalysis is rapidly emerging as a superior method due to its exceptional selectivity, mild operating conditions, and favorable environmental profile. The choice of the optimal synthetic route will depend on specific project requirements, including cost, scale, required optical purity, and available equipment.
References
- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine. National Center for Biotechnology Information.
-
Martín, C., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
-
Lu, S., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]
- Biosynth. (n.d.). 1-Fluoro-3-phenylpropan-2-amine.
- Google Patents. (n.d.). New method for synthesis of fenfluramine, and new compositions comprising it.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. National Center for Biotechnology Information.
-
Anderson, S. R., et al. (2022). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. ACS Catalysis. Available at: [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
- ResearchGate. (2021). Asymmetric Transfer Hydrogenation of Trifluoromethylated Imines to Chiral α-Trifluoromethylated Amines With Alcohol as The Hydrogen Source.
- American Chemical Society. (2023). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2023.
- Google Patents. (n.d.). Fenfluramine composition and preparation method thereof.
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone 96%.
- Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation.
- Google Patents. (n.d.). FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME.
- Semantic Scholar. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts.
-
Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Publications. (2002). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research. Available at: [Link]
- PubChem. (n.d.). Fenfluramine. National Center for Biotechnology Information.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
- Echemi. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone 350-92-5.
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
- Max-Planck-Institut für Kohlenforschung. (n.d.). Publications Prof. List.
- PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines.
- ResearchGate. (n.d.). Crystallization and Purification.
- Wikipedia. (n.d.). Fenfluramine.
- ResearchGate. (2025). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers.
-
Royal Society of Chemistry. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Catalysis Science & Technology. Available at: [Link]
- Google Patents. (n.d.). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- Rasayan Journal of Chemistry. (n.d.). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives.
Sources
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
strategies to improve the yield of 1,1,1-Trifluoro-3-phenylpropan-2-amine synthesis
Welcome to the technical support guide for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic strategies and improve yields. The primary focus of this guide is the reductive amination of 1,1,1-Trifluoro-3-phenylpropan-2-one, a common and effective route to the target compound.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format, emphasizing the chemical principles behind our recommended solutions.
Issue 1: Low Reaction Yield
Question: My reductive amination of 1,1,1-trifluoro-3-phenylpropan-2-one with ammonia is resulting in very low yields. What are the most likely causes and how can I fix this?
Answer: Low yields in this reaction are typically traced back to three main areas: suboptimal reaction conditions, inefficient imine formation, and the choice of reducing agent.
-
Inefficient Imine/Iminium Ion Formation: The crucial first step is the formation of an imine intermediate from the ketone and ammonia. This equilibrium can be unfavorable.
-
Causality: Imine formation is often catalyzed by mild acid, which protonates the ketone's carbonyl oxygen, making it more electrophilic.[1] However, using a strong acid will protonate the amine nucleophile (ammonia), rendering it inactive. The reaction is also reversible and produces water, which can push the equilibrium back to the starting materials.
-
Solution:
-
pH Control: Maintain a mildly acidic pH, typically between 6 and 7, to facilitate imine formation without deactivating the ammonia.[2] Acetic acid is a common and effective catalyst for this purpose.[2][3]
-
Ammonia Source: Use a large excess of the ammonia source. Ammonium acetate is an excellent choice as it provides both ammonia and the acetic acid catalyst in a single reagent.[2] Using 10 equivalents or more can significantly drive the equilibrium toward the imine intermediate.[2]
-
-
-
Improper Choice of Reducing Agent: The hydride source must be selective for the iminium ion over the ketone starting material.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone to the corresponding alcohol (1,1,1-trifluoro-3-phenylpropan-2-ol), creating a significant byproduct and consuming reagent.[1]
-
Solution: Employ a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[2][3][4] Its bulk and attenuated reactivity make it much faster at reducing the protonated iminium ion than the neutral ketone.[4] This selectivity is key to achieving high yields in a one-pot procedure.[3]
-
-
Suboptimal Solvent and Temperature:
-
Causality: The solvent must be compatible with the reducing agent and capable of dissolving all reactants. Protic solvents like methanol can react with NaBH(OAc)₃.
-
Solution: Anhydrous aprotic solvents are preferred. 1,2-dichloroethane (DCE) is the most common and effective solvent for reductive aminations using NaBH(OAc)₃.[3] Tetrahydrofuran (THF) is also a viable alternative.[3] The reaction is typically run at room temperature.
-
Issue 2: Formation of Alcohol Byproduct
Question: I am observing a significant amount of 1,1,1-trifluoro-3-phenylpropan-2-ol in my crude product. How can I minimize this side reaction?
Answer: The formation of the alcohol byproduct is a classic sign that the ketone starting material is being reduced. This points directly to the choice and handling of your reducing agent.
-
Primary Cause: As mentioned above, using a non-selective reducing agent like sodium borohydride (NaBH₄) is the most common reason for alcohol byproduct formation.[1] NaBH₄ is strong enough to reduce both the ketone and the intermediate iminium ion.
-
Definitive Solution: The most effective way to prevent this is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) .[2][3] This reagent is specifically designed for reductive aminations because it shows a strong kinetic preference for reducing the iminium ion over the carbonyl group, thus minimizing alcohol formation.[4]
-
Alternative (If only NaBH₄ is available): If you must use NaBH₄, a two-step procedure is necessary.
-
First, allow the imine to form completely. Mix the ketone, ammonia source (e.g., ammonium acetate), and a dehydrating agent (like molecular sieves) in methanol and stir for several hours to drive the equilibrium.
-
Once imine formation is complete (monitored by TLC or GC-MS), cool the reaction mixture and then add the NaBH₄ portion-wise.[1] This sequential approach prevents the NaBH₄ from reacting with the ketone before the imine has had a chance to form.[1]
-
Issue 3: Purification and Isolation Challenges
Question: The final amine product appears to be volatile and difficult to purify by column chromatography. What is the best strategy for isolation?
Answer: 1,1,1-Trifluoro-3-phenylpropan-2-amine is indeed relatively volatile, which can lead to product loss during solvent removal under high vacuum. Standard silica gel chromatography can also be problematic due to the basic nature of the amine.
-
Recommended Isolation Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the boron reagents.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid-Base Extraction (Purification): This is the most effective purification method.
-
Wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer as the ammonium salt, leaving non-basic impurities (like the alcohol byproduct and unreacted ketone) in the organic layer.
-
Separate the layers and wash the aqueous layer again with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the acidic aqueous layer to a pH > 10 with cold NaOH solution. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the free amine back into a fresh organic layer (e.g., DCM).
-
-
Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent using a rotary evaporator with a cool water bath to minimize product loss. Avoid using high vacuum for extended periods.
-
-
Final Purification (If Necessary): If further purification is needed, distillation under reduced pressure is often more effective than chromatography for volatile amines.[5] The boiling point of the precursor ketone is ~51-52 °C at 2 mmHg, which can provide a reference point.
Section 2: Key Reagent and Parameter Selection
Optimizing your reaction requires a careful selection of reagents. The table below summarizes the properties and suitability of common reducing agents for this synthesis.
| Reducing Agent | Typical Solvent | Selectivity (Iminium vs. Ketone) | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, DCM | Excellent | High selectivity, mild, commercially available, can be used in a one-pot reaction.[2][3] | Water-sensitive, higher cost. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Good | Stable in mildly acidic conditions (pH 6-7), good selectivity.[1][2] | Highly toxic (releases cyanide gas upon acidification), environmental concerns.[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Poor | Inexpensive, readily available. | Reduces both ketones and imines, leading to alcohol byproducts; requires a two-step process for good yield.[1][6] |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Methanol, Ethanol | Good | "Green" reducing agent, high atom economy. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for over-reduction of the phenyl ring under harsh conditions. |
Section 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine via reductive amination.
Materials:
-
1,1,1-Trifluoro-3-phenylpropan-2-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a starting material concentration of approximately 0.2 M.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Workup and Purification:
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and extract three times with 1M HCl. The product is now in the aqueous layer.
-
Wash the combined acidic aqueous layers once with DCM to remove residual non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >10.
-
Extract the now basic aqueous layer three times with fresh DCM. The product is now back in the organic layer.
-
Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo with a cool water bath to yield the purified amine.
-
Section 4: Visual Guides
Workflow Diagram
This diagram illustrates the overall process from reaction setup to final product isolation.
Caption: Overall workflow for the synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving low yield issues.
Caption: Decision tree for troubleshooting low product yield.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
PubChem. 1,1,1-Trifluoro-3-phenyl-2-propanone. [Link]
-
Taylor & Francis Online. (2020). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]
- Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
PubChem. 1,1,1-Trifluoro-3-phenylpropan-2-amine. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
effective purification methods for 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction
Welcome to the technical support guide for 1,1,1-Trifluoro-3-phenylpropan-2-amine. This molecule is a valuable chiral building block in pharmaceutical synthesis, notable for the stereocenter adjacent to a trifluoromethyl group, which can significantly influence pharmacokinetic and pharmacodynamic properties.[1] The purification of this amine, particularly the separation of enantiomers, is a critical step that often presents challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification and troubleshooting scenarios. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Common Impurities & Initial Assessment
Before embarking on a purification strategy, it is crucial to identify potential impurities that may be present in your crude material. The nature of these impurities is dictated by the synthetic route employed. A common route, for instance, is the reductive amination of 1,1,1-Trifluoro-3-phenylpropan-2-one.
Potential Impurities May Include:
-
Unreacted Starting Materials: 1,1,1-Trifluoro-3-phenylpropan-2-one.
-
Reagent-Derived Byproducts: Borohydride salts, residual catalysts.
-
Over-alkylation Products: Secondary or tertiary amines formed during synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
The Unwanted Enantiomer: As a chiral compound, the crude product is often a racemic mixture of (R)- and (S)-enantiomers.[1]
A preliminary purity assessment via Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to tailor the purification strategy effectively.
Purification Methodologies: A Comparative Overview
There is no single "best" method for purification; the optimal choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
| Method | Primary Application | Advantages | Disadvantages |
| Distillation | Removal of non-volatile residues or highly volatile solvents. | Simple, scalable for achiral purification. | High temperatures can cause decomposition; ineffective for separating enantiomers or impurities with similar boiling points. |
| Column Chromatography | Removal of closely related impurities (e.g., starting ketone). | High resolution for a wide range of impurities. | Can be time-consuming, requires significant solvent volumes, may have issues with amine streaking.[2] |
| Recrystallization (as a salt) | General purification and removal of soluble impurities. | Cost-effective, scalable, can yield highly pure material. | Yield loss is common; requires finding a suitable solvent system.[3] |
| Chiral Resolution | Separation of (R)- and (S)-enantiomers. | Established method for obtaining enantiopure compounds.[4] | Necessarily discards at least 50% of the material (the unwanted enantiomer) unless a recycling strategy is in place.[4][5] Can be a laborious screening process.[6] |
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to address specific issues you may encounter.
Section 1: Flash Column Chromatography
Q1: My amine is streaking badly on the silica TLC plate and I'm getting poor separation in the column. What's happening?
A1: This is a classic issue when purifying amines on standard silica gel. The silica surface is acidic due to the presence of silanol (Si-OH) groups, which strongly and often irreversibly bind to basic amines. This leads to tailing, streaking, and poor recovery.
Solution: To mitigate this, you must neutralize the acidic sites.
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent system (e.g., 0.5-1% triethylamine or 0.1% ammonium hydroxide in your hexane/ethyl acetate or DCM/methanol mixture). This base will compete with your product for the acidic sites on the silica, allowing your compound to elute symmetrically.[2]
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel. These specialized columns have a basic surface, which repels the amine and results in excellent peak shape without needing a modified mobile phase.[2]
Q2: I've successfully run my column, but my fractions are still showing impurities by NMR. Why?
A2: This could be due to several factors:
-
Column Overloading: If too much crude material is loaded onto the column, the separation bands will broaden and overlap, leading to cross-contamination of fractions. As a rule of thumb, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel.
-
Improper Fraction Collection: Collect smaller fractions, especially around the elution point of your target compound. It is better to have more, purer fractions than fewer, contaminated ones.
-
Co-eluting Impurity: You may have an impurity with a polarity very similar to your product. In this case, you may need to try a different solvent system to alter the selectivity of the separation or consider a different purification technique like recrystallization.
Workflow for Amine Chromatography
Caption: Workflow for purifying amines via flash chromatography.
Section 2: Recrystallization
Q1: I'm trying to recrystallize the free amine, but it's oiling out instead of forming crystals. What should I do?
A1: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still a liquid. For amines, which are often liquids or low-melting solids at room temperature, this is a common problem.
Solution: The most robust method is to convert the amine to a crystalline salt before recrystallization. The hydrochloride (HCl) salt is a common choice.
-
Dissolve your crude amine in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation ceases.
-
Filter the resulting solid ammonium salt.
-
Now, perform the recrystallization on this salt using a suitable solvent system (e.g., ethanol/water, methanol/ether). The ionic nature of the salt provides a strong crystal lattice, which greatly facilitates crystal formation.[7]
Q2: No crystals are forming even after my salt solution has cooled to room temperature. How can I induce crystallization?
A2: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of the pure crystalline product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[8]
-
Reduce Solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[3]
Section 3: Chiral Resolution
Q1: I've added my chiral resolving agent, but everything remains in solution. How do I proceed?
A1: This is the central challenge of diastereomeric salt resolution: finding a solvent system where one diastereomeric salt is significantly less soluble than the other.[4]
-
Solvent Screening is Key: You must screen a variety of solvents and solvent mixtures. Start with common solvents like methanol, ethanol, isopropanol, acetone, and ethyl acetate. Try mixtures, such as ethanol/water or acetone/hexane.
-
Check Stoichiometry: Typically, you start with 0.5 molar equivalents of the resolving agent. This is often the most efficient way to achieve enantiomeric enrichment in the solid phase.[6]
-
Patience and Observation: After adding the resolving agent, allow the solution to stand. Sometimes crystallization can take hours or even days. Look for any initial cloudiness or solid formation.
Q2: I've isolated crystals, but how do I know if I've achieved separation? And how do I get my free amine back?
A2:
-
Assessing Enrichment: You must analyze the enantiomeric excess (e.e.) of the crystalline salt. To do this, take a small sample of the crystals, liberate the free amine (see below), and analyze it using chiral HPLC or chiral GC. Compare this to the e.e. of the amine recovered from the mother liquor (the remaining solution). A successful resolution will show one enantiomer enriched in the crystals and the other in the mother liquor.
-
Liberating the Free Amine: To recover your purified amine, dissolve the diastereomeric salt in water and basify the solution with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). This neutralizes the chiral acid and regenerates your free amine. The amine can then be extracted into an organic solvent (like diethyl ether or dichloromethane), dried, and the solvent evaporated.
Principle of Chiral Resolution
Sources
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- 2. biotage.com [biotage.com]
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- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral HPLC Separation of 1,1,1-Trifluoro-3-phenylpropan-2-amine Enantiomers
Welcome to the technical support guide for the chiral separation of 1,1,1-Trifluoro-3-phenylpropan-2-amine. This molecule, a valuable chiral building block in pharmaceutical synthesis, presents unique challenges due to the presence of a basic amine group and an electron-withdrawing trifluoromethyl (CF3) group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers to develop robust and efficient separation methods.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my enantiomers?
A1: Poor resolution is the most common challenge in chiral separations and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Probable Cause 1: Suboptimal Chiral Stationary Phase (CSP). The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[1][2][3] If the chosen CSP does not provide a suitable chiral environment for 1,1,1-Trifluoro-3-phenylpropan-2-amine, resolution will be poor. Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the most successful and widely applied for a broad range of racemates and are an excellent starting point.[2][3] The helical structure of these polymers creates chiral grooves and cavities where interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions occur, forming transient diastereomeric complexes with the analyte enantiomers.[2][4]
-
Solution Strategy:
-
Primary Screening: If you haven't already, screen your compound on a set of complementary polysaccharide columns. A standard screening set often includes columns based on amylose and cellulose derivatives, such as CHIRALPAK® AD, CHIRALCEL® OD, or their immobilized versions (IA, IB, etc.).[5]
-
Evaluate Different Backbones: Amylose and cellulose have different helical structures, leading to distinct chiral recognition capabilities. A compound that is not resolved on a cellulose-based CSP may be well-resolved on an amylose-based one, and vice-versa.[1][4]
-
-
Probable Cause 2: Incorrect Mobile Phase Composition. In normal-phase HPLC, the mobile phase modulates the interaction between the analyte and the CSP. The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[6]
-
Too much alcohol modifier will reduce retention time but can also decrease the selectivity (α) by competing too strongly with the analyte for interaction sites on the CSP, leading to co-elution.
-
Too little alcohol modifier will increase retention but may not be sufficient to elute the compound in a reasonable time or with good peak shape.
-
-
Solution Strategy:
-
Systematic Modifier Adjustment: Perform a study by varying the alcohol percentage in the mobile phase. For example, create mobile phases of Hexane/Isopropanol at ratios of 95/5, 90/10, 85/15, and 80/20.
-
Analyze the Trend: Observe the effect on retention time (k), selectivity (α), and resolution (Rs). Often, an optimal window exists where resolution is maximized. Decreasing the percentage of the organic modifier generally increases retention and can improve enantioselectivity.[7]
-
Q2: My peaks are tailing or showing poor shape. What's the cause and how do I fix it?
A2: Poor peak shape, particularly tailing, is a common issue when analyzing basic compounds like amines.
-
Probable Cause: Secondary Interactions with Silica. The primary cause is the interaction of the basic amine group of your analyte with acidic residual silanol groups (Si-OH) on the surface of the silica support.[8] This strong, non-specific binding leads to peak tailing and can degrade resolution.
-
Solution Strategy:
-
Use a Basic Additive: The most effective solution is to add a small amount of a competing base to the mobile phase. Diethylamine (DEA) is a common and effective choice.[9][10] DEA is more basic than the analyte and will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.
-
Optimize Additive Concentration: Start with 0.1% (v/v) DEA in your mobile phase. This is typically sufficient to significantly improve peak shape.[6][9] In some cases, increasing the concentration to 0.2% may offer further improvement, but excessive amounts can sometimes negatively impact selectivity.
-
Consider Alternative Amines: For particularly stubborn cases, other amines like ethanolamine or ethylenediamine can sometimes offer better performance than DEA, though they may have limited miscibility in highly non-polar solvents.[9]
-
Q3: My retention times are too long/short. How can I adjust them without losing resolution?
A3: Adjusting retention is a balancing act between analysis time and separation quality.
-
To Decrease Long Retention Times:
-
Increase Modifier Strength: The most straightforward approach is to increase the percentage of the alcohol modifier (e.g., move from 10% isopropanol to 15%). This will increase the mobile phase's elution strength and decrease retention.[11] Monitor the resolution closely, as it may decrease.
-
Increase Flow Rate: Increasing the flow rate (e.g., from 1.0 mL/min to 1.5 mL/min) will shorten the analysis time proportionally. However, this can lead to a loss of efficiency (plate count) and, consequently, lower resolution.
-
-
To Increase Short Retention Times (for better resolution):
-
Decrease Modifier Strength: Reducing the percentage of the alcohol modifier will increase the analyte's interaction with the CSP, leading to longer retention and often better resolution.[7]
-
Decrease Flow Rate: A lower flow rate increases the time the enantiomers spend interacting with the stationary phase, which can improve resolution, but at the cost of longer run times.[10]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor enantiomeric resolution.
Caption: A logical workflow for troubleshooting poor chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column (chiral stationary phase) selection for this compound?
A1: For a primary amine with aromatic and fluorinated groups, polysaccharide-based CSPs are the most versatile and successful.[2][3] A highly recommended starting point is a column with an amylose tris(3,5-dimethylphenylcarbamate) chiral selector (e.g., CHIRALPAK® AD or the immobilized version, CHIRALPAK® IA).[5] The combination of the helical polymer backbone and the carbamate derivatives creates a complex chiral environment capable of multiple interaction types (π-π, hydrogen bonding, steric hindrance) necessary to differentiate the enantiomers.[1][4]
Q2: How do I choose the right mobile phase and alcohol modifier?
A2: For normal-phase chromatography, the standard mobile phase is a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier.
-
Initial Screening: A good starting point is n-Hexane/Isopropanol (IPA) (90/10, v/v) with 0.1% Diethylamine (DEA).[6]
-
Choice of Alcohol: The choice of alcohol (IPA, ethanol, methanol) can significantly alter selectivity.[12]
-
Isopropanol (IPA): Generally provides good selectivity.
-
Ethanol (EtOH): Can sometimes provide different selectivity compared to IPA. If you are struggling with resolution with IPA, switching to EtOH is a logical next step.
-
Methanol (MeOH): Is a much stronger solvent and is used less frequently in traditional normal-phase, but can be useful in polar organic mode.
-
Q3: What is the role of the trifluoromethyl (CF3) group in the separation?
A3: The highly electronegative CF3 group can influence chiral recognition in several ways. It can participate in dipole-dipole interactions with the CSP and may alter the acidity of nearby protons, affecting hydrogen bonding potential. While fluorinated phases exist, they are more commonly used in reversed-phase and may not be the first choice here.[13][14] The primary interactions will still likely be governed by the amine and phenyl groups with a standard polysaccharide CSP.
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a powerful but often overlooked parameter for optimizing selectivity.
-
Effect on Thermodynamics: Chiral recognition is governed by the thermodynamic differences (ΔΔH° and ΔΔS°) in the interactions of the two enantiomers with the CSP. Changing the temperature alters the Gibbs free energy of these interactions and can thus change the selectivity (α).
-
Practical Application: Running the analysis at sub-ambient (e.g., 10-15°C) or elevated (e.g., 40-50°C) temperatures can sometimes dramatically improve resolution or even reverse the elution order of the enantiomers.[15] Lower temperatures often increase resolution but also increase viscosity and backpressure. A column thermostat is essential for this approach to ensure reproducibility.[16]
Q5: How should I prepare my sample for injection?
A5: Proper sample preparation is crucial to avoid peak distortion and column damage.
-
Dissolution Solvent: The ideal solvent is the mobile phase itself. This ensures compatibility and prevents peak shape issues. If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility (e.g., the alcohol modifier being used, like isopropanol). Avoid strong solvents like DMSO or DMF if possible.
-
Concentration: Start with a concentration of approximately 1 mg/mL and inject a small volume (e.g., 5-10 µL). Column overload can cause peak fronting and a loss of resolution.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column frit.[17]
Data Presentation: Impact of Mobile Phase Composition
The following table illustrates the typical effect of varying the isopropanol (IPA) percentage on the chiral separation of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
| Mobile Phase (Hexane/IPA + 0.1% DEA) | Retention Time (k') - Enantiomer 1 | Selectivity (α) | Resolution (Rs) | Comments |
| 95 / 5 | 8.2 | 1.18 | 1.9 | Good resolution, but long run time. |
| 90 / 10 | 4.5 | 1.15 | 1.7 | Optimal Balance: Good resolution and reasonable run time. |
| 85 / 15 | 2.8 | 1.12 | 1.4 | Resolution is becoming marginal (Rs < 1.5). |
| 80 / 20 | 1.9 | 1.08 | 1.1 | Poor resolution, enantiomers are nearly co-eluting. |
Note: Data are representative and intended for illustrative purposes.
References
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. Available at: [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. Available at: [Link]
-
What column should I use for my application? Chiral Technologies. Available at: [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]
-
Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. PubMed. Available at: [Link]
-
additives for chiral. Chromatography Forum. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
Wide Range of Chiral Column Selections. Daicel Chiral Technologies. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
-
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chromatography Online. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. Available at: [Link]
-
Daicel Chiral Catalog. Obrnuta faza. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJARIIE. Available at: [Link]
-
Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
-
Enantioselective Reversed-Phase Chromatography with Protein-based Columns. Chiral Technologies. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
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- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chiraltech.com [chiraltech.com]
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Technical Support Center: Diastereoselective Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine Precursors
Welcome to the technical support center for the stereoselective synthesis of precursors to 1,1,1-Trifluoro-3-phenylpropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of introducing fluorine-containing stereocenters. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.
The unique electronic properties of the trifluoromethyl group present distinct challenges and opportunities in asymmetric synthesis.[1] This guide focuses on practical, field-tested solutions to common issues encountered during the synthesis of key precursors, such as β-trifluoromethyl-β-amino alcohols and related N-sulfinyl imines.
Core Synthetic Strategies: An Overview
The diastereoselective synthesis of precursors to 1,1,1-Trifluoro-3-phenylpropan-2-amine typically relies on one of two robust strategies: the reduction of a chiral ketone or the nucleophilic addition to a chiral imine. The choice of strategy is often dictated by the availability of starting materials and the desired stereochemical outcome.
Q2: My reaction has stalled, showing low conversion and poor yield. What should I check?
Low conversion points to issues with reactivity, reagent stability, or reaction setup.
A2.1: Reagent/Catalyst Inactivity
-
Causality: Organometallic reagents (Grignards, organolithiums) are extremely sensitive to air and moisture. Similarly, catalysts can be poisoned by impurities. The trifluoromethyl group's strong electron-withdrawing nature can decrease the electrophilicity of the adjacent imine or ketone, making it less reactive. [2]* Troubleshooting Steps:
-
Titrate Reagents: Always titrate organometallic reagents (e.g., using N-benzylbenzamide) before use to determine their exact molarity. Do not rely on the concentration stated on the bottle.
-
Use Fresh Reagents: Use freshly opened bottles of anhydrous solvents and reagents.
-
Activate Catalyst: If using a solid catalyst, ensure it is properly activated according to the manufacturer's or literature procedure (e.g., by heating under vacuum).
-
Increase Equivalents: If low reactivity is suspected due to electronic effects, a modest increase in the equivalents of the nucleophile (e.g., from 1.2 to 1.5-2.0 eq.) may be necessary. Monitor for side reactions.
-
A2.2: Formation of a Stable Intermediate/Side Product
-
Causality: In reactions involving esters or other carbonyls, the initially formed tetrahedral intermediate can be stable at low temperatures, preventing the reaction from proceeding. For example, in the synthesis of trifluoromethyl ketones from esters, the hemiacetal intermediate must collapse to form the ketone. [3]* Troubleshooting Steps:
-
Monitor by TLC/LCMS: Take aliquots during the reaction to monitor the formation of intermediates.
-
Controlled Warm-up: After the addition of reagents at low temperature is complete, allow the reaction to warm slowly to room temperature. This can provide the necessary energy for the breakdown of stable intermediates.
-
Modified Quench: The quenching procedure can sometimes drive the reaction to completion. Consider quenching with a saturated NH₄Cl solution instead of pure water.
-
Q3: I've successfully run the reaction, but I cannot separate the diastereomers. What can I do?
Separating diastereomers with similar structures can be challenging due to their nearly identical polarities.
A3.1: Chromatographic Co-elution
-
Causality: Diastereomers have very similar Rƒ values, making baseline separation by standard column chromatography difficult.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: Use a less polar solvent system (e.g., hexanes/ethyl acetate, hexanes/DCM) to maximize the difference in retention times.
-
Column Dimensions: Use a longer, narrower column for better resolution.
-
Gradient Elution: Employ a very shallow gradient elution on an automated chromatography system.
-
-
Recrystallization: Diastereomers often have different crystal packing energies and solubilities. Attempt to recrystallize the product mixture from various solvents (e.g., hexanes/ethyl acetate, diethyl ether, ethanol). Seeding with a small crystal of the pure, desired diastereomer (if available) can be effective.
-
Derivatization: If the product has a free amine or alcohol, it can be derivatized with a bulky achiral group (e.g., benzoyl chloride, tosyl chloride). The resulting derivatives will have significantly different steric profiles and may be easier to separate chromatographically. The protecting group can be removed in a subsequent step.
-
Experimental Protocol: Diastereoselective Addition to an N-sulfinyl Imine
This protocol describes the synthesis of a precursor via the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, a common and effective method. [4][5] Step 1: Synthesis of N-tert-butanesulfinyl Imine
-
To a round-bottom flask charged with anhydrous dichloromethane (DCM, 0.5 M) and 3,3,3-trifluoro-1-phenylpropan-2-one (1.0 eq.), add (R)-(+)-2-Methyl-2-propanesulfinamide (1.05 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-18 hours, or until TLC analysis indicates complete consumption of the ketone.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the pure N-sulfinyl imine.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the purified N-sulfinyl imine (1.0 eq.) in anhydrous toluene (0.2 M) in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 eq., 3.0 M solution in diethyl ether) dropwise over 1 hour via a syringe pump.
-
Stir the reaction at -78 °C for an additional 3 hours. Monitor reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H or ¹⁹F NMR analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified N-sulfinyl amine adduct in methanol (0.2 M).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 3-4 eq.) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired 1,1,1-Trifluoro-3-phenylpropan-2-amine precursor.
References
-
Roche, S. P., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Asymmetric Synthesis of Trifluoromethylated Amines and Their Derivatives. (2016). Current Organic Synthesis. [Link]
-
Antilla, J. C., et al. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society. [Link]
-
Antilla, J. C., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. [Link]
-
Alonso, D. A., et al. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Synthesis. [Link]
-
Stanton, G. R., et al. (2007). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters. [Link]
-
Wang, X.-S., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]
-
Wang, X.-S., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Wang, X.-S., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
Li, H., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. [Link]
-
Dolbier, W. R., Jr., & Xu, W. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. Scilit. [Link]
-
Dolbier, W. R., Jr., & Xu, W. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]
-
Suna, E. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Dolbier, W. R., Jr., & Xu, W. (2005). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. American Chemical Society. [Link]
-
Dilman, A. D., & Levin, V. V. (2011). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. ResearchGate. [Link]
-
Hara, S., et al. Stereoselective Synthesis of Alkadienyl Trifluoromethyl Ketones. Sci-Hub. [Link]
-
Hu, J., et al. (2010). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Science. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2020). MDPI. [Link]
-
Vasconcelos, S. N. S., et al. (2021). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
Yagupolskii, L. M., et al. (2024). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
Franklin, A. S., et al. (1998). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. NIH. [Link]
-
Han, J.-B., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Key Concepts in Stereoselective Synthesis. (2015). Bode Research Group. [Link]
-
Doyle, M. P., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link]
-
Diastereoselective Synthesis. (2023). Reddit. [Link]
-
Stereoselective Synthesis. (n.d.). [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2023). HIMS. [Link]
-
Grygorenko, O. O., et al. (2020). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]
-
Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. (2001). ResearchGate. [Link]
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- 5. Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Scale-Up Production of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Welcome to the technical support center for the synthesis and scale-up of 1,1,1-Trifluoro-3-phenylpropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities encountered when transitioning from bench-scale synthesis to larger-scale production. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your scale-up campaign.
Introduction to 1,1,1-Trifluoro-3-phenylpropan-2-amine
1,1,1-Trifluoro-3-phenylpropan-2-amine is a chiral fluorinated amine, a structural motif of significant interest in medicinal chemistry and drug development. The trifluoromethyl group (CF3) can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the synthesis and purification of this compound, particularly on a larger scale, present unique challenges that require careful consideration of reaction conditions, process safety, and product isolation.
This guide will focus on the prevalent synthetic route: the reductive amination of 1,1,1-Trifluoro-3-phenyl-2-propanone. We will address common pitfalls and provide scientifically sound solutions to overcome them.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up process.
Section 1: Reaction and Synthesis Issues
Question 1: We are observing low yields and incomplete conversion during the reductive amination. What are the likely causes and how can we improve it?
Answer: Low conversion in a reductive amination at scale can stem from several factors that are less pronounced at the bench.
-
Causality: The primary reasons often revolve around inefficient imine formation, catalyst deactivation, or suboptimal hydrogenation conditions. The equilibrium between the ketone/ammonia and the imine/water can be unfavorable. On a larger scale, inefficient water removal can drive the equilibrium back to the starting materials.
-
Troubleshooting Steps:
-
Water Removal: Ensure efficient removal of water formed during the imine formation step. While lab-scale reactions might use molecular sieves, a Dean-Stark trap is more practical for larger volumes.
-
Catalyst Selection & Loading: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned. Impurities in starting materials or solvents can deactivate the catalyst. Consider increasing catalyst loading, but be mindful of the cost implications at scale. Perform a small-scale trial with a fresh batch of catalyst and high-purity reagents to diagnose this issue.
-
Pressure and Temperature: Hydrogenation reactions are sensitive to both pressure and temperature.[2] An increase in hydrogen pressure will generally increase the reaction rate. However, ensure your reactor is rated for the intended pressure. Temperature control is also critical; run small-scale experiments to determine the optimal temperature profile.
-
Ammonia Source: Ensure the ammonia source (e.g., ammonium acetate, ammonia gas) is delivered effectively. For larger batches, bubbling ammonia gas with good subsurface dispersion is more effective than using a static headspace.
-
Question 2: We are seeing significant formation of a side-product, the corresponding alcohol (1,1,1-trifluoro-3-phenylpropan-2-ol). Why is this happening and how can it be minimized?
Answer: The formation of the alcohol is a classic side reaction in reductive aminations.
-
Causality: This occurs when the ketone starting material is directly reduced by the hydride source or hydrogen before it can form the imine with the amine source. This becomes more prominent if the rate of imine formation is slow compared to the rate of ketone reduction.
-
Troubleshooting Steps:
-
Staged Reagent Addition: A robust strategy is to separate the imine formation from the reduction step. Pre-form the imine by reacting 1,1,1-Trifluoro-3-phenyl-2-propanone with your ammonia source and removing the water. Once imine formation is complete (monitored by GC or NMR), then introduce the reducing agent (e.g., NaBH4) or transfer the mixture to a hydrogenation reactor.
-
pH Control: The pH of the reaction medium is crucial for imine formation. The optimal pH is typically mildly acidic to facilitate ketone protonation without excessively protonating the amine, rendering it non-nucleophilic. A pH range of 5-7 is a good starting point.
-
Choice of Reducing Agent: If using a chemical reducing agent, sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride as it is a milder and more selective reducing agent for imines in the presence of ketones.
-
Section 2: Work-up and Purification Challenges
Question 3: During aqueous work-up and extraction, we are struggling with persistent emulsions. How can we break these and prevent them in the future?
Answer: Emulsion formation is a common physical challenge when scaling up processes involving amines and solvent extractions.
-
Causality: Emulsions are stabilized by the amphiphilic nature of the amine salt and other charged species at the aqueous-organic interface. Vigorous mixing in large reactors exacerbates this issue.
-
Troubleshooting Steps:
-
Reduce Agitation: During extraction, use gentle mixing or a rocking motion rather than high-shear stirring.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to convert the amine hydrochloride salt to the free amine, which is more soluble in the organic phase.
-
Solvent Choice: Consider a different extraction solvent. For instance, if you are using dichloromethane (DCM), switching to methyl tert-butyl ether (MTBE) might alter the interfacial properties and reduce emulsion formation.
-
Question 4: We are having difficulty achieving high purity by distillation. The product seems to co-distill with impurities. What are our options?
Answer: While distillation is a common purification method, the boiling point of your product may be close to that of certain impurities.[3]
-
Causality: Impurities with similar volatility, such as the corresponding alcohol side-product or unreacted starting materials, can be difficult to separate by simple distillation.
-
Troubleshooting Steps:
-
Fractional Distillation: Employ a fractional distillation column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Distillation: The product has a relatively high boiling point (226°C at atmospheric pressure).[3] Distilling under vacuum will lower the boiling point, which can prevent thermal degradation and may improve the separation from less volatile impurities.
-
Crystallization of a Salt: A highly effective and scalable method for purifying amines is to form a salt, such as the hydrochloride or tartrate salt.[4][5] Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and add an acid (e.g., HCl in isopropanol, or a solution of tartaric acid). The resulting salt will often crystallize in high purity, leaving impurities behind in the mother liquor. The pure amine can then be liberated by basification and extraction.[5]
-
Section 3: Stereochemistry and Chiral Purity
Question 5: Our synthesis is racemic. What are the recommended methods for chiral resolution at scale?
Answer: Chiral resolution is a critical step for producing enantiomerically pure active pharmaceutical ingredients.
-
Causality: Non-stereoselective synthesis produces a 50:50 mixture (racemate) of the two enantiomers, which must be separated.
-
Recommended Methods:
-
Diastereomeric Salt Crystallization: This is the most common industrial method for resolving chiral amines.[5] It involves reacting the racemic amine with a chiral acid (a resolving agent), such as L- or D-tartaric acid, mandelic acid, or camphorsulfonic acid. This forms a pair of diastereomeric salts which have different physical properties, including solubility.[5] By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively crystallized.
-
Chiral Chromatography (SFC/HPLC): For smaller scale production or for very high purity requirements, preparative chiral chromatography is an option. Supercritical Fluid Chromatography (SFC) is often preferred at scale over High-Performance Liquid Chromatography (HPLC) due to faster separation times and reduced solvent consumption.[]
-
Enzymatic Kinetic Resolution: Biocatalytic methods can offer high enantioselectivity. A lipase, for example, could be used to selectively acylate one enantiomer of the amine, allowing for easy separation of the acylated product from the unreacted enantiomer.
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) to monitor during the scale-up of the reductive amination? A: The key CPPs are:
-
Temperature: Crucial for controlling reaction rate and minimizing side reactions. Exothermic events during reduction must be managed.
-
Pressure (for hydrogenation): Directly influences the rate of hydrogen uptake and reaction completion.
-
Agitation Rate: Affects mass transfer (mixing of reagents, gas-liquid transfer of hydrogen) and can impact emulsion formation during work-up.[2]
-
Rate of Reagent Addition: Slow, controlled addition of reducing agents is critical for managing exotherms and improving selectivity.
-
pH: Governs the rate of imine formation.
Q: How can we move from a racemic to an enantioselective synthesis to avoid a resolution step? A: Asymmetric synthesis is highly desirable to avoid the inherent 50% loss of material in classical resolution. Key strategies include:
-
Asymmetric Hydrogenation: Use a chiral catalyst for the hydrogenation of the pre-formed imine or an enamine intermediate. Catalysts based on metals like Iridium, Rhodium, or Manganese with chiral ligands have shown high efficiency for producing chiral amines.[7][8]
-
Biocatalysis: Employ a transaminase enzyme to directly convert the ketone to the desired amine enantiomer using an amino donor.
Q: What are the primary safety concerns when scaling up this synthesis? A:
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated, grounded, and operated in a well-ventilated area with appropriate hydrogen detectors.
-
Exothermic Reactions: The reduction step is often exothermic. Scale-up reduces the surface-area-to-volume ratio, making heat dissipation less efficient.[2] Implement controlled addition rates and ensure adequate cooling capacity to prevent thermal runaway.
-
Reagent Handling: Handle reagents like sodium borohydride (which reacts with water to produce hydrogen) and corrosive acids/bases with appropriate personal protective equipment (PPE).
Data and Protocols
Physical Properties of Key Compounds
| Compound | Formula | Mol. Weight | Boiling Point | Density | CAS No. |
| 1,1,1-Trifluoro-3-phenyl-2-propanone | C₉H₇F₃O | 188.15 g/mol | 51-52 °C / 2 mmHg | 1.22 g/mL | 350-92-5 |
| 1,1,1-Trifluoro-3-phenylpropan-2-amine | C₉H₁₀F₃N | 189.18 g/mol | 226 °C | 1.188 g/mL | 404-20-6 |
| 1,1,1-Trifluoro-3-phenylpropan-2-amine HCl | C₉H₁₁ClF₃N | 225.64 g/mol | N/A | N/A | 330-70-1 |
Protocol: Reductive Amination via Hydrogenation (Racemic)
Step 1: Imine Formation
-
Charge a suitable pressure reactor with 1,1,1-Trifluoro-3-phenyl-2-propanone (1.0 eq) and a solvent such as methanol or ethanol.
-
Add ammonium acetate (1.5 - 2.0 eq) to the reactor.
-
Seal the reactor and stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the conversion of the ketone by GC-MS or TLC.
Step 2: Catalytic Hydrogenation
-
Once imine formation is significant, carefully add a hydrogenation catalyst (e.g., 5% Pd/C, 5 wt%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi, but this must be optimized) and begin vigorous stirring.
-
Maintain the reaction at a constant temperature (e.g., 25-40 °C). Monitor the reaction progress by hydrogen uptake.
-
Once hydrogen uptake ceases, continue stirring for an additional 1-2 hours to ensure complete reaction.
Step 3: Work-up and Isolation
-
Carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent (e.g., MTBE or ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining acetic acid and convert any amine salt to the free base.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Step 4: Purification
-
Purify the crude product by vacuum distillation or by crystallization as a salt as described in the troubleshooting section.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and resolution of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield in the reductive amination process.
References
- EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
Recent Trifluoromethylation Reactions. A Mini Review Paper . (2018). ResearchGate. [Link]
-
Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation . ACS Publications. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents . (2022). Journal of the American Chemical Society. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? . (2012). ResearchGate. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis . (2023). HWS Labortechnik Mainz. [Link]
-
1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 . PubChem. [Link]
-
Challenges in scaling up a perfusion process . (2023). ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation . (2021). Chemical Reviews. [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3 . (2016). NIH National Library of Medicine. [Link]
-
1,2-Fluoroamine synthesis by fluorination or substitution . Organic Chemistry Portal. [Link]
-
Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals . (2013). NIH National Library of Medicine. [Link]
-
Chiral resolution . Wikipedia. [Link]
-
1,1,1-Trifluoro-2-amino-3-phenylpropane . LookChem. [Link]
-
Pilot Scale Production of a F420 Precursor Under Microaerobic Conditions . (2023). NIH National Library of Medicine. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper . Oriental Journal of Chemistry. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications . (2020). MDPI. [Link]
-
Current Challenges with Cell Culture Scale-up for Biologics Production . (2020). BioProcess International. [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach . (2023). The Innovation. [Link]
-
Chiral Drug Separation . ScienceDirect. [Link]
-
1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride . Oakwood Chemical. [Link]
Sources
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 1,1,1-Trifluoro-2-amino-3-phenylpropane | 404-20-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride [oakwoodchemical.com]
Navigating the Challenges of C-F Bond Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts unique and desirable properties to molecules, including enhanced metabolic stability and altered bioactivity.[1][2] However, this same strength presents a formidable challenge during synthetic manipulations. Unintended C-F bond cleavage can derail a synthetic route, leading to yield loss, complex product mixtures, and significant delays. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you manage the stability of the C-F bond in your reactions.
Troubleshooting Guide: Addressing C-F Bond Instability in Real-Time
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: I'm observing significant C-F bond cleavage during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How can I prevent this?
Answer: Unwanted C-F bond activation in palladium-catalyzed cross-coupling is a common issue, particularly with electron-deficient fluoroarenes. The mechanism often involves oxidative addition of the C-F bond to the low-valent palladium center. Here’s how to troubleshoot:
-
Ligand Selection is Critical: The electronic and steric properties of the phosphine ligand play a pivotal role.
-
Less is More (Electronically): Avoid highly electron-rich and sterically bulky ligands that are commonly used for C-Cl or C-Br activation. These ligands can promote the undesired oxidative addition of the C-F bond.
-
Consider Specialized Ligands: For challenging substrates, ligands like t-Bu₃P or recently developed alkyl-pyrazole-based phosphine ligands (e.g., BirdPhos) have shown success in selectively activating other C-X bonds in the presence of C-F bonds.[3]
-
-
Careful Choice of Base: Strong bases can promote side reactions.
-
Milder Bases are Often Better: Consider using weaker bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOt-Bu or LiHMDS, especially at elevated temperatures.
-
-
Temperature Control: Reaction temperature is a key parameter.
-
Lower the Temperature: Often, C-F bond activation has a higher activation energy than the desired C-X activation. Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material can significantly improve selectivity.
-
-
Alternative Catalysts: If palladium-based systems consistently fail, consider other transition metals.
-
Nickel Catalysis: Nickel catalysts, particularly when photoexcited, have shown unique regioselectivity for C-F bond functionalization and can sometimes offer a complementary approach to palladium.[4]
-
Question 2: I am attempting a nucleophilic aromatic substitution (SNA_r) on a polyfluorinated aromatic ring, but I'm getting a mixture of products with loss of fluoride at multiple positions. How can I achieve better regioselectivity?
Answer: The regioselectivity of SNAr on polyfluoroarenes is dictated by the electronic activation of the ring and the stability of the Meisenheimer intermediate. Here's how to gain more control:
-
Exploit Electronic Effects: The position of substitution is highly dependent on the electronic nature of the ring and any existing substituents.
-
Directing Groups: The presence of a strong electron-withdrawing group will typically direct the incoming nucleophile to the para position.
-
-
Kinetic vs. Thermodynamic Control: The reaction conditions can influence which product is favored.[5][6][7][8][9]
-
Low Temperature for Kinetic Product: Running the reaction at a low temperature often favors the kinetically preferred product, which is typically the result of attack at the most electron-deficient carbon.[5][9]
-
Higher Temperature for Thermodynamic Product: At higher temperatures, the reaction may become reversible, allowing for equilibration to the more stable thermodynamic product.[5][8][9]
-
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates and the overall reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
-
Transition-Metal-Free Alternatives: For certain transformations, consider electrophotocatalysis, which has emerged as a strategy for site-selective C-F arylation of polyfluoroarenes without the need for transition metals.[10]
Question 3: My C-F bond is being cleaved when I use strong organometallic reagents like Grignard or organolithium reagents. What are my options?
Answer: Strong organometallic reagents can readily attack the electrophilic carbon of a C-F bond, leading to undesired cleavage.[11] Here are some strategies to mitigate this:
-
Lower Reaction Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) can often disfavor C-F bond cleavage.[12]
-
Use of Additives:
-
Lewis Acids: In some cases, the addition of a Lewis acid can modulate the reactivity of the organometallic reagent or the substrate.[13]
-
-
Alternative Reagents:
-
Organoaluminum Compounds: Cryogenic C-F bond functionalization using fluorophilic organoaluminum compounds has been shown to be highly selective for C(sp³)–F bond cleavage, even in the presence of other halides.[12]
-
-
Consider the Mechanism: Understand that these reactions can proceed through different pathways, including nucleophilic attack or single-electron transfer (SET).[14] The choice of reagent and conditions can influence the dominant mechanism.
Question 4: I need to perform a catalytic hydrogenation to reduce another functional group in my molecule, but I am concerned about the stability of a nearby C-F bond. What precautions should I take?
Answer: While aryl C-F bonds are generally stable to many hydrogenation conditions, they can be cleaved under forcing conditions, a process known as hydrodefluorination.[15]
-
Catalyst Choice: The choice of catalyst is crucial.
-
Standard Catalysts: Catalysts like Pd/C are generally safe for aryl C-F bonds under mild conditions (e.g., low pressure of H₂, room temperature).
-
Specialized Catalysts: Be aware that some bimetallic catalysts, such as those containing rhodium, have been specifically developed for the hydrodefluorination of aryl C-F bonds and should be avoided if you want to preserve the C-F bond.[15][16]
-
-
Reaction Conditions:
-
Mild is Key: Use the mildest conditions possible (low temperature and pressure) that still achieve the desired transformation.
-
Avoid Harsh Additives: Strong acids or bases added to the hydrogenation mixture can sometimes promote C-F bond cleavage.
-
-
Substrate Structure: The electronic nature of the fluoroarene can influence its susceptibility to hydrodefluorination. Electron-deficient fluoroarenes are generally more prone to cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high stability of the C-F bond?
A1: The exceptional strength of the C-F bond is due to a combination of factors:
-
High Bond Dissociation Energy: The C-F bond has one of the highest bond dissociation energies among single bonds in organic chemistry, reaching up to 130 kcal/mol.[2]
-
Polarity and Ionic Character: The large electronegativity difference between carbon and fluorine creates a highly polarized bond with significant ionic character (Cδ+—Fδ−). This electrostatic attraction contributes significantly to the overall bond strength.[2]
-
Short Bond Length: The C-F bond is also relatively short (typically around 1.35 Å), which further enhances its strength.[2]
Q2: Are there any enzymatic methods for C-F bond cleavage?
A2: Yes, researchers are increasingly exploring biocatalytic approaches for C-F bond functionalization. Certain metalloenzymes, such as some heme-dependent enzymes, have been shown to mediate the cleavage of C-F bonds, often through oxidative mechanisms.[17][18] These enzymatic systems can offer high selectivity and operate under mild conditions, making them an attractive area of research for the degradation of persistent organofluorine compounds.[17]
Q3: What is the difference between kinetic and thermodynamic control in the context of C-F bond functionalization?
A3: In reactions with multiple possible outcomes, the product distribution can be governed by either kinetics or thermodynamics.
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest (the kinetic product), as the reaction is essentially irreversible.[5][8][9]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing the products to equilibrate. In this case, the most stable product (the thermodynamic product) will be the major component of the final mixture.[5][6][7][8] Understanding this concept is crucial for directing the selectivity of reactions involving polyfluorinated compounds.
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling of 4-Bromo-1-fluoro-2-nitrobenzene
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling that selectively activates the C-Br bond while preserving the C-F bond.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos (or other suitable phosphine ligand)
-
K₃PO₄ (anhydrous)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous toluene. Stir for 5 minutes at room temperature.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a mixture of anhydrous toluene and 1,4-dioxane (e.g., 3:1 v/v) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Decision pathway for selective C-F bond functionalization.
Caption: Troubleshooting workflow for C-F bond cleavage in cross-coupling.
References
- BIOENGINEER.ORG. (2025, October 4). Selective Arylating Uncommon C–F Bonds in Polyfluoroarenes.
- ResearchGate. (n.d.). Functionalization of polyfluoroarenes via various strategies.
- MDPI. (2021, November 22). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.
- University of Minnesota Twin Cities. (n.d.). Breaking the strongest bond to carbon | Department of Chemistry | College of Science and Engineering.
- PubMed. (2025, October 3). Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides.
- National Institutes of Health. (n.d.). A review of frustrated Lewis pair enabled monoselective C–F bond activation.
- ACS Publications. (n.d.). Breaking C–F Bonds via Nucleophilic Attack of Coordinated Ligands: Transformations from C–F to C–X Bonds (X= H, N, O, S) | Organometallics.
- ProQuest. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ResearchGate. (n.d.). Organometallic Complexes for C F Activation.
- ACS Publications. (2022, September 7). Transition-Metal-Free, Site-Selective C–F Arylation of Polyfluoroarenes via Electrophotocatalysis | Journal of the American Chemical Society.
- ACS Publications. (n.d.). C−F Bond Activation in Organic Synthesis | Chemical Reviews.
- ResearchGate. (2025, August 7). C-F bond activation under transition-metal-free conditions.
- ACS Publications. (2020, June 18). Catalytic Hydrogenolysis of Aryl C–F Bonds Using a Bimetallic Rhodium–Indium Complex | Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes.
- PubMed Central. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization.
- ACS Publications. (n.d.). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance | Journal of the American Chemical Society.
- PubMed. (2023, April 18). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes.
- Wikipedia. (n.d.). Carbon–fluorine bond.
- ACS Publications. (2019, April 11). Biocatalytic Carbon–Hydrogen and Carbon–Fluorine Bond Cleavage through Hydroxylation Promoted by a Histidyl-Ligated Heme Enzyme | ACS Catalysis.
- ResearchGate. (n.d.). The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- SlidePlayer. (n.d.). C-F Bond Construction.
- Reddit. (2021, March 16). Kinetic vs thermodynamic.
Sources
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- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective arylation of atypical C-F bonds in polyfluoroarenes with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
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- 17. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Impurity Removal from 1,1,1-Trifluoro-3-phenylpropan-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing catalyst impurities from 1,1,1-Trifluoro-3-phenylpropan-2-amine. Ensuring the purity of this intermediate is paramount for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This document provides practical, in-depth solutions to common challenges encountered during purification, structured in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst selection and impurity profiles for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Q1: What are the common catalysts used to synthesize 1,1,1-Trifluoro-3-phenylpropan-2-amine, and what kind of impurities should I expect?
A1: The synthesis of chiral amines, including fluorinated ones, often involves catalytic hydrogenation or reductive amination.[1][2] For 1,1,1-Trifluoro-3-phenylpropan-2-amine, palladium-based catalysts are frequently employed.[3]
-
Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for hydrogenation reactions. While effective, fine particles of Pd/C can be difficult to filter, and leaching of palladium into the product stream is a common issue.[4]
-
Homogeneous Palladium Catalysts: Catalysts like those used in Buchwald-Hartwig aminations or other cross-coupling reactions might be used in alternative synthetic routes. These are soluble in the reaction medium and can be more challenging to remove completely.[4][5]
The primary impurity of concern is residual palladium. Other potential impurities can include catalyst ligands, by-products from catalyst degradation, or trace metals from catalyst precursors.
Q2: Why is the removal of residual palladium so critical for my API?
A2: Regulatory bodies have established stringent limits for elemental impurities in drug products due to their potential toxicity.[6][7] Palladium is classified as a Class 2B element by the International Council for Harmonisation (ICH) Q3D guidelines, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[7] This often translates to a concentration limit of 10 ppm in the final API.[7][8] Failure to meet these limits will result in regulatory rejection of the drug product.
Q3: What initial analytical tests should I perform to quantify catalyst impurities?
A3: Before selecting a purification strategy, it is crucial to quantify the level of contamination.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are the gold-standard techniques for quantifying trace metal residues with high accuracy and sensitivity.[5][9]
-
X-Ray Fluorescence (XRF): This can be a rapid and simple method for determining palladium content in API samples.[8]
-
High-Performance Liquid Chromatography (HPLC): While not suitable for elemental palladium, HPLC can detect organic impurities, such as catalyst ligands or degradation by-products.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: My ICP-MS results show high palladium levels (>50 ppm) even after standard filtration.
This is a common issue, particularly with heterogeneous catalysts like Pd/C, where fine particles can pass through standard filters.
Troubleshooting Steps:
-
Improve Filtration:
-
Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm or 0.22 µm).
-
Employ a filter aid like Celite®. Be sure to use a thick pad and wash it thoroughly with a clean solvent after filtration to ensure complete product recovery.
-
-
Consider Adsorption Methods: If improved filtration is insufficient, the palladium is likely leached and exists in a soluble or colloidal form. Adsorption is the next logical step.
-
Activated Carbon: This is a cost-effective first choice for removing residual palladium and other organic impurities.[10][11][12] However, it can sometimes lead to product loss due to non-specific binding.[6]
-
Metal Scavengers: These are functionalized silica or polymer resins with a high affinity for specific metals.[13][14] They are highly effective and selective, minimizing product loss.[15]
-
Issue 2: I've used activated carbon, but my product recovery is low.
Low product recovery is a known drawback of activated carbon due to its high surface area and non-selective adsorption.
Troubleshooting Steps:
-
Optimize the Amount: Use the minimum amount of activated carbon necessary. Start with a small percentage by weight (e.g., 1-2% w/w) and increase incrementally.
-
Solvent Selection: The choice of solvent can impact both palladium and product binding. A solvent in which your amine product is highly soluble may reduce its adsorption to the carbon.
-
Temperature: Perform the carbon treatment at a slightly elevated temperature (if your product is stable) to potentially decrease product adsorption.
-
Switch to a More Selective Method: If product loss remains high, a metal scavenger is the recommended alternative.[7]
Issue 3: I am using a metal scavenger, but the palladium removal is inconsistent between batches.
Inconsistent performance can often be traced to variations in the form of the palladium impurity or the work-up procedure.
Troubleshooting Steps:
-
Standardize the Work-up: Ensure that the reaction work-up prior to the scavenging step is consistent. The oxidation state and coordination sphere of the palladium can affect its affinity for the scavenger.
-
Select a Broad-Spectrum Scavenger: Some scavengers are more effective against a wider range of palladium species. For example, scavengers based on trimercaptotriazine (TMT) are known for their broad efficacy.[16][17]
-
Pre-treatment: In some cases, a mild oxidation or reduction step before scavenging can convert various palladium species into a single, more easily removed form.
Part 3: Detailed Experimental Protocols
Here are step-by-step methodologies for common purification techniques.
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude 1,1,1-Trifluoro-3-phenylpropan-2-amine in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Addition of Activated Carbon: Add 2-5% (w/w) of high-purity, acid-washed activated carbon to the solution.[10][18]
-
Stirring: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but monitor for product stability.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
Protocol 2: Palladium Removal Using a Metal Scavenger Resin
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Selection: Choose a scavenger with high affinity for palladium. Thiol-functionalized (Si-Thiol) or trimercaptotriazine-functionalized (Si-TMT) silica resins are excellent choices.[16]
-
Addition of Scavenger: Add the scavenger resin (typically 3-5 equivalents relative to the estimated palladium content) to the solution.
-
Stirring: Stir the mixture at room temperature. The required time can range from 4 to 16 hours, depending on the specific scavenger and impurity level.
-
Filtration: Filter the mixture to remove the solid scavenger resin.
-
Washing: Wash the resin with a fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Confirm the removal of palladium to the desired level using ICP-MS.
Protocol 3: Purification via Acid-Base Extraction
This technique is useful for separating the basic amine product from neutral or acidic impurities, which may include certain catalyst ligands or by-products.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[19][20] The basic amine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH 9-10).[20] This will deprotonate the amine, causing it to precipitate or form an oily layer.
-
Re-extraction: Extract the purified amine back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Part 4: Data Summary and Visualization
Table 1: Comparison of Purification Methods
| Method | Selectivity | Capacity | Cost | Scalability | Key Considerations |
| Filtration w/ Celite® | Low | N/A | Low | High | Effective for particulate impurities only. |
| Activated Carbon | Low-Medium | High | Low | High | Risk of product loss; may require optimization.[6][15] |
| Metal Scavengers | High | Medium | High | High | Highly efficient for specific metals; less product loss.[4][13] |
| Acid-Base Extraction | High (for basic compounds) | High | Low | High | Effective for removing non-basic impurities.[21][22] |
| Recrystallization | High | Variable | Medium | Medium-High | Can concentrate metal impurities in the crystal lattice in some cases.[6] |
Diagram 1: Decision Workflow for Catalyst Removal
This diagram provides a logical pathway for selecting the appropriate purification strategy based on initial analytical results.
Caption: Decision tree for selecting a purification method.
References
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Secrets of Science. Analysis of residual catalysts in pharmaceuticals. [Link]
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Biotage. How to Remove Palladium in three easy steps. [Link]
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Hongsen Carbon. Activated Carbon for Pharmaceutical & Chemical Purification. [Link]
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PuroCarbon S.L. Activated Carbon for Pharmaceutical Purification. [Link]
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ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. [Link]
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Amerigo Scientific. Scavenger Resins. [Link]
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Biotage. Metal scavengers for organic purification. [Link]
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PubMed. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. [Link]
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Supra Sciences. Solid-Supported Scavengers. [Link]
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Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. [Link]
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Wikipedia. Acid–base extraction. [Link]
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Chemviron. Specialised Activated Carbon Solutions for Pharma Industry. [Link]
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Biotage. Metal Scavenger User Guide. [Link]
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Qizhong Carbon. Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification. [Link]
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Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
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MDPI. Activated Carbon for Pharmaceutical Removal at Point-of-Entry. [Link]
-
UMass Lowell. Acid-Base Extraction. [Link]
-
StudyMind. Acid base extraction flow chart. [Link]
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Wikipedia. Haber process. [Link]
-
PubChem. 1,1,1-Trifluoro-3-phenylpropan-2-amine. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
ResearchGate. (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
Taylor & Francis eBooks. Analysis and Detection Techniques for Pharmaceutical Residues in the Environment. [Link]
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ResearchGate. How do I remove a homogeneous catalyst after my reaction?. [Link]
-
Hiden Analytical. Catalyst Characterization Techniques. [Link]
-
ResearchGate. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. [Link]
-
AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews. [Link]
-
ResearchGate. Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]
-
ResearchGate. Synthesis of chiral α-substituted amines 89 via cooperative catalysis.... [Link]
-
NIH. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
- Google Patents. US6514471B1 - Removing fluorine from semiconductor processing exhaust gas.
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optimizing temperature and pressure for high-yield 1,1,1-Trifluoro-3-phenylpropan-2-amine synthesis
Welcome to the technical support center for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most versatile route to 1,1,1-Trifluoro-3-phenylpropan-2-amine is the reductive amination of its corresponding ketone precursor, 1,1,1-Trifluoro-3-phenylpropan-2-one. This process involves two key transformations: the formation of an imine intermediate followed by its reduction to the target amine. The efficiency and selectivity of this pathway are highly dependent on the precise control of reaction parameters, most notably temperature and pressure.
General Synthesis Workflow
The overall synthetic strategy is visualized below. The process begins with the condensation of the ketone with an amine source to form a transient imine, which is then reduced in situ or in a subsequent step to yield the final product.
Technical Support Center: Overcoming Challenges in the Debenzylation of N-Protected 1,1,1-Trifluoro-3-phenylpropan-2-amine
Welcome to the technical support center for the debenzylation of N-protected 1,1,1-Trifluoro-3-phenylpropan-2-amine and related trifluoromethylated amines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical deprotection step. The presence of the trifluoromethyl group introduces unique electronic and steric challenges that can often lead to incomplete reactions, low yields, and unexpected side products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your synthetic goals.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the debenzylation of N-protected 1,1,1-trifluoro-3-phenylpropan-2-amine. Each issue is followed by a discussion of potential causes and actionable solutions grounded in chemical principles.
Issue 1: Incomplete or Sluggish Reaction
You've set up your catalytic hydrogenation with Pd/C, but after hours or even days, TLC or LC-MS analysis shows a significant amount of starting material remaining.
Potential Causes and Solutions:
-
Catalyst Deactivation: The amine product can strongly coordinate to the palladium catalyst, leading to deactivation.[1] The trifluoromethyl group can also influence the electronic environment, potentially exacerbating this issue.
-
Solution 1: Increase Catalyst Loading: While not always the most elegant solution, increasing the weight percentage of the Pd/C catalyst can sometimes overcome partial deactivation.[2]
-
Solution 2: Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation, as it is less prone to poisoning by amines. A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone.[3]
-
Solution 3: Add an Acid: A small amount of a non-coordinating acid, such as acetic acid, can protonate the product amine, preventing it from binding to and poisoning the catalyst.[2][4][5] This can significantly improve reaction rates.
-
-
Insufficient Hydrogen Pressure: While many debenzylations proceed at atmospheric pressure using a hydrogen balloon, sterically hindered or electronically deactivated substrates may require higher pressures to facilitate the reaction.
-
Solution: If you have access to a Parr shaker or a similar hydrogenation apparatus, increasing the hydrogen pressure to 2-4 atm (30-60 psi) can often drive the reaction to completion.
-
-
Poor Stirring/Agitation: In heterogeneous catalysis, efficient mixing is crucial for ensuring contact between the substrate, catalyst, and hydrogen.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture. Poor agitation is a common reason for the failure of balloon hydrogenations.[2]
-
Issue 2: Formation of Side Products
Your reaction is proceeding, but you're observing the formation of unexpected impurities, potentially from the reduction of other functional groups or degradation of your product.
Potential Causes and Solutions:
-
Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or aromatic halogens), they may also be reduced under standard hydrogenolysis conditions.[6][7]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method generates hydrogen in situ from a hydrogen donor, such as ammonium formate or formic acid.[8][9][10][11] CTH is often milder and can offer better chemoselectivity, preserving other reducible groups.
-
Solution 2: Oxidative Debenzylation: For substrates that are sensitive to reductive conditions, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective alternatives.[8][12]
-
Solution 3: Alternative Reductive Cleavage: Dissolving metal reductions, such as sodium in liquid ammonia, can be useful for N-debenzylation, particularly for aromatic heterocycles, and may offer different selectivity profiles.[7]
-
Issue 3: Difficulty with Work-up and Product Isolation
The reaction is complete, but you are struggling to separate your product from the catalyst and byproducts.
Potential Causes and Solutions:
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.
-
Solution: After the reaction, carefully purge the reaction vessel with an inert gas like nitrogen or argon. Filter the catalyst through a pad of Celite®, ensuring the filter cake remains wet with the solvent to prevent ignition.
-
-
Product Adsorption to Catalyst: The free amine product can sometimes adsorb onto the carbon support of the catalyst, leading to lower isolated yields.
-
Solution: After filtration, wash the catalyst thoroughly with a polar solvent like methanol or ethanol. In some cases, washing with a slightly acidic solution (e.g., methanol with a few drops of acetic acid) can help to displace the product from the catalyst.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is the debenzylation of my trifluoromethyl-containing amine so much more difficult than a simple N-benzylamine?
The electron-withdrawing nature of the trifluoromethyl group can decrease the electron density at the benzylic C-N bond, making it less susceptible to cleavage. Additionally, the steric bulk of the trifluoromethyl group can hinder the approach of the substrate to the catalyst surface.
Q2: Can I use catalytic transfer hydrogenation (CTH) for my substrate? What are the advantages?
Yes, CTH is an excellent alternative to traditional hydrogenation.[9][10][11] The primary advantages are its milder reaction conditions, which can improve chemoselectivity, and the avoidance of handling gaseous hydrogen, making it a safer option for many labs. Common hydrogen donors include ammonium formate, formic acid, and isopropanol.[8][11]
Q3: My molecule has other protecting groups like Boc or Cbz. Will they be affected by the debenzylation conditions?
-
Boc (tert-butyloxycarbonyl): Generally stable to catalytic hydrogenation conditions. However, it is sensitive to strong acids, so if you are using an acidic additive, monitor the reaction carefully.
-
Cbz (benzyloxycarbonyl): This group is also removed by catalytic hydrogenolysis, often more readily than an N-benzyl group. If you need to selectively remove the N-benzyl group in the presence of a Cbz group, alternative methods like oxidative or dissolving metal reductions may be necessary.
Q4: Are there any non-palladium based methods for N-debenzylation?
Yes, while palladium is the most common, other metals like nickel (e.g., Raney Nickel) can also be used for N-debenzylation.[13] Additionally, non-metallic methods such as those using N-Iodosuccinimide (NIS) or triphosgene have been reported for specific substrates.[14][15] For electron-deficient carbamates, SmI₂-Et₃N-H₂O has been shown to be effective.[16]
III. Experimental Protocols and Data
Protocol 1: Standard Catalytic Hydrogenation with Pd/C
This protocol provides a general guideline for the debenzylation of N-protected 1,1,1-Trifluoro-3-phenylpropan-2-amine using palladium on carbon and hydrogen gas.
Materials:
-
N-protected 1,1,1-Trifluoro-3-phenylpropan-2-amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stir plate and stir bar
-
Celite®
Procedure:
-
Dissolve the N-protected amine (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol describes a milder, alternative method for debenzylation that avoids the use of gaseous hydrogen.[9][10]
Materials:
-
N-protected 1,1,1-Trifluoro-3-phenylpropan-2-amine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a reflux condenser
-
Stir plate and stir bar
-
Celite®
Procedure:
-
To a stirred suspension of the N-protected amine (1.0 eq) and 10% Pd/C in MeOH, add ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[9]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the catalyst through a pad of Celite®, washing with the solvent.
-
Concentrate the combined filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., chloroform or ether), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[2]
Data Summary: Comparison of Debenzylation Conditions
The following table summarizes typical reaction conditions and outcomes for various debenzylation methods. Note that optimal conditions will be substrate-dependent.
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Pressure | Typical Time | Chemoselectivity |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas | MeOH, EtOH | RT - 60 °C | 1-4 atm | 4-48 h | Moderate |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, EtOH | Reflux | Atmospheric | 1-12 h | High |
| Oxidative Debenzylation | DDQ | N/A | CH₂Cl₂/H₂O | RT | Atmospheric | 1-6 h | High (Orthogonal to reduction) |
Visualizing the Debenzylation Workflow
The following diagram illustrates a typical workflow for a catalytic hydrogenation debenzylation reaction.
Caption: A generalized workflow for catalytic hydrogenation.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common debenzylation issues.
Caption: A decision tree for troubleshooting debenzylation reactions.
IV. References
-
Benchchem. Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
-
Steve S.Y. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
-
Sciforum. NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation.
-
Ankner, T., Stålsmeden, A. S., & Hilmersson, G. (2013). Selective cleavage of 3,5-bis-(trifluoromethyl)benzylcarbamate by SmI2–Et3N–H2O. Royal Society of Chemistry.
-
ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF.
-
Benchchem. Removal of benzyl protecting groups without affecting other functionalities.
-
Lou, S. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. Bohrium.
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
-
(2014). Help with debenzylation of N-Benzyl. Sciencemadness.org.
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
-
Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1.
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications.
-
Li, G., & Li, H. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules.
-
Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications.
-
Li, H., & Li, G. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications.
-
Cheng, C., et al. (2009). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Request PDF.
-
Al Soom, N., & Thiemann, T. (2015). NaBH 4, CH 3 CO 2 H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. ResearchGate.
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
Kamata, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
-
Organic Chemistry Portal. Benzylamines.
-
ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF.
-
Banwell, M. G., Coster, M. J., Harvey, M. J., & Moraes, J. (2003). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry.
-
Ram, S., & Spicer, L. D. Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke.
-
ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction
In the landscape of modern drug discovery and development, fluorinated organic compounds play a pivotal role. The strategic introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 1,1,1-Trifluoro-3-phenylpropan-2-amine is a key structural motif and building block, embodying the intersection of a classic phenethylamine scaffold with the influential trifluoromethyl group. As such, unambiguous structural confirmation and purity assessment are paramount for researchers utilizing this compound.
This guide provides a comprehensive, multi-technique approach to the full spectroscopic characterization of 1,1,1-Trifluoro-3-phenylpropan-2-amine. Moving beyond a mere recitation of data, we will delve into the causality behind our analytical choices, comparing the orthogonal data streams from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document is designed for researchers, scientists, and drug development professionals who require not just the "what," but the "why" and "how" of robust analytical characterization.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry provides the most direct evidence of a compound's molecular weight and elemental composition. For a relatively volatile and thermally stable molecule like 1,1,1-Trifluoro-3-phenylpropan-2-amine, Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is an exceptionally powerful technique.
Expertise & Rationale: EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to predictable fragmentation. This is invaluable for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint, complementing the molecular ion data.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography Method:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: Workflow for GC-MS analysis of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Data Interpretation and Expected Results
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.
| Feature | Expected m/z | Interpretation |
| Molecular Ion [M]⁺ | 189 | Corresponds to the molecular weight of C₉H₁₀F₃N. The presence of one nitrogen atom follows the nitrogen rule (odd molecular weight).[1] |
| Base Peak | 98 | Likely corresponds to the [C₂H₅F₃N]⁺ fragment resulting from the cleavage of the Cα-Cβ bond (benzylic cleavage), forming a stable benzyl radical (m/z 91) which may also be observed. |
| Key Fragment | 91 | The tropylium ion [C₇H₇]⁺, a classic fragment for compounds containing a benzyl moiety. |
| Key Fragment | 116 | Corresponds to [M - CF₃]⁺, representing the loss of the trifluoromethyl radical. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The vibrations (stretching and bending) of specific bonds absorb IR radiation at characteristic frequencies.
Expertise & Rationale: For this molecule, IR spectroscopy provides a quick and definitive check for the presence of the primary amine (N-H bonds), the aromatic ring (C-H and C=C bonds), and the trifluoromethyl group (C-F bonds). The presence and appearance of the N-H stretch are particularly diagnostic.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place one drop of neat liquid 1,1,1-Trifluoro-3-phenylpropan-2-amine directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation and Expected Results
The IR spectrum should display several characteristic bands that confirm the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| 3400-3250 | N-H Stretch (Primary Amine) | A characteristic doublet (two distinct peaks) of medium intensity, corresponding to the symmetric and asymmetric stretches of the -NH₂ group. |
| 3100-3000 | Aromatic C-H Stretch | Multiple weak to medium, sharp peaks. |
| 2960-2850 | Aliphatic C-H Stretch | Medium, sharp peaks from the CH₂ and CH groups. |
| ~1600, ~1450 | Aromatic C=C Bending | Two to three medium to sharp bands. |
| 1350-1150 | C-F Stretch | One or more very strong, intense, and broad absorption bands, characteristic of the trifluoromethyl group. This is often the most prominent feature in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular puzzle.
Expertise & Rationale: A multi-nuclear approach is essential. ¹H NMR details the number and connectivity of protons. ¹³C NMR confirms the carbon skeleton. Crucially, ¹⁹F NMR provides a clean, highly sensitive signal for the trifluoromethyl group and, through coupling, confirms its position relative to the rest of the molecule.[2][3] The use of deuterated chloroform (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the convenient deuterium signal for locking the spectrometer's magnetic field.[4]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of 1,1,1-Trifluoro-3-phenylpropan-2-amine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate fluorine-containing reference standard if necessary (e.g., CFCl₃ at 0 ppm).
-
Data Interpretation and Expected Results
A. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~7.35-7.20 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |
| ~3.80-3.65 | Multiplet | 1H | CH -NH₂ | Methine proton adjacent to the amine and CF₃ group. It will be split by the adjacent CH₂ protons and the three ¹⁹F nuclei (quartet of doublets or more complex). |
| ~3.00 & ~2.85 | Multiplet | 2H | CH₂ -Ph | The two diastereotopic protons of the methylene group. They will show complex splitting due to coupling with each other and the adjacent CH proton. |
| ~1.60 | Broad Singlet | 2H | NH₂ | Protons of the primary amine. Often broad and may not show coupling. Can be exchanged with D₂O. |
B. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale and Coupling |
| ~137 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the propyl chain. |
| ~129.5, ~128.8, ~127.0 | Ar-C H | The ortho, meta, and para carbons of the phenyl ring. |
| ~125 | C F₃ | The trifluoromethyl carbon. It will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF). |
| ~58 | C H-NH₂ | The chiral methine carbon. It will be split into a quartet by the three adjacent fluorine atoms (²JCF). |
| ~42 | C H₂-Ph | The methylene carbon adjacent to the phenyl ring. |
C. ¹⁹F NMR Spectroscopy
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Coupling |
| ~ -74 to -78 | Doublet | CF₃ | The three equivalent fluorine atoms of the trifluoromethyl group. The signal will be split into a doublet by the single proton on the adjacent carbon (³JHF). The exact chemical shift is relative to a standard like CFCl₃.[5][6] The negative value indicates an upfield shift relative to the standard, which is typical for CF₃ groups adjacent to an sp³ carbon. |
Comparative Spectroscopic Analysis: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the synthesis of data from these orthogonal methods.
Caption: Synergy of spectroscopic data for structural confirmation.
-
MS confirms the elemental formula (C₉H₁₀F₃N) via the molecular ion at m/z 189 and supports the presence of a benzyl group (m/z 91).
-
IR provides definitive evidence for the primary amine (-NH₂) and the trifluoromethyl (-CF₃) functional groups, which are the key features of the molecule.
-
NMR provides the final, unambiguous proof of structure. ¹H and ¹³C NMR map out the phenylpropylamine backbone. Critically, the coupling observed between the fluorine atoms and both the adjacent proton (in ¹⁹F and ¹H spectra) and the adjacent carbons (in the ¹³C spectrum) locks in the relative positions of all atoms, confirming the connectivity as 1,1,1-Trifluoro-3-phenylpropan-2-amine and ruling out other isomers.
Compared to its non-fluorinated analog, phenylpropan-2-amine, the trifluoromethyl group introduces highly characteristic signatures: the intense C-F stretch in the IR, a new quartet signal around 125 ppm in the ¹³C NMR, and a distinct doublet in the ¹⁹F NMR spectrum. These features make the compound readily distinguishable and provide excellent handles for purity analysis and reaction monitoring.
References
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373. Published by the Beilstein-Institut. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13: Sample IR spectra. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. (General reference for spectroscopic principles).
Sources
- 1. 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
interpreting the 1H and 13C NMR spectra of 1,1,1-Trifluoro-3-phenylpropan-2-amine
An In-Depth Guide to the Spectroscopic Interpretation of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1,1,1-Trifluoro-3-phenylpropan-2-amine, a compound featuring a trifluoromethyl group adjacent to a chiral center, presents a compelling case for advanced spectroscopic analysis. The presence of fluorine significantly influences the molecule's electronic properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound, explains the causal relationships behind the observed phenomena, and compares the utility of NMR with other common analytical techniques.
The Structural Landscape: Unveiling the Proton and Carbon Environments
Before delving into the spectra, a thorough understanding of the molecule's structure is essential. The key to interpreting any NMR spectrum is to identify the chemically non-equivalent nuclei. For 1,1,1-Trifluoro-3-phenylpropan-2-amine, we can distinguish several unique proton and carbon environments.
DOT Script for Molecular Structure
Caption: Molecular structure of 1,1,1-Trifluoro-3-phenylpropan-2-amine with key atoms numbered.
-
Proton (¹H) Environments:
-
Phenyl (Ar-H): Five protons on the benzene ring. Due to free rotation, the ortho (H-5, H-9), meta (H-6, H-8), and para (H-7) protons may appear as a complex multiplet.
-
Benzylic (C₃-H₂): Two protons on the carbon adjacent to the phenyl ring. Because they are adjacent to a chiral center (C2), they are diastereotopic and thus chemically non-equivalent.
-
Methine (C₂-H): A single proton on the chiral carbon.
-
Amine (N-H₂): Two protons of the primary amine group.
-
-
Carbon (¹³C) Environments:
-
Trifluoromethyl (C₁): The carbon of the -CF₃ group.
-
Methine (C₂): The chiral carbon atom bonded to the amine, CF₃, and benzyl groups.
-
Benzylic (C₃): The methylene carbon.
-
Aromatic (C₄-C₉): Six carbons of the phenyl ring, with four distinct signals: C4 (ipso), C5/C9 (ortho), C6/C8 (meta), and C7 (para).
-
Decoding the ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration values, and spin-spin splitting patterns. The presence of the electron-withdrawing trifluoromethyl group exerts a significant deshielding effect on nearby protons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |
| Phenyl (Ar-H) | 7.20 - 7.40 | 5H | Multiplet (m) | - |
| Methine (C₂-H) | ~3.8 - 4.2 | 1H | Quartet of Triplets (qt) or Multiplet (m) | ³J(H,F) ≈ 7-9 Hz; ³J(H,H) ≈ 6-8 Hz |
| Benzylic (C₃-Hₐ, C₃-Hₑ) | ~2.8 - 3.2 | 2H | Multiplet (m) or two Doublets of Doublets (dd) | ²J(Hₐ,Hₑ) ≈ 13-15 Hz; ³J(H,H) ≈ 6-8 Hz |
| Amine (NH₂) | Variable (e.g., 1.5 - 2.5) | 2H | Broad Singlet (br s) | - |
Causality Behind the Observations:
-
Chemical Shifts: The aromatic protons resonate in their typical region. The methine proton (C₂-H) is significantly deshielded (shifted downfield) due to the cumulative electron-withdrawing effects of the adjacent -NH₂ and -CF₃ groups. The diastereotopic benzylic protons are shifted downfield by the adjacent phenyl ring.
-
Multiplicity (Splitting):
-
Methine (C₂-H): This proton experiences coupling from two sources. The three equivalent fluorine atoms on C₁ split its signal into a quartet (due to ³J(H,F) coupling, following the 2nI+1 rule where n=3 and I=1/2 for F). Each peak of this quartet is then further split by the two diastereotopic protons on C₃. If the coupling constants to these two protons are similar, this will appear as a triplet . Hence, the overall pattern is a quartet of triplets .
-
Benzylic (C₃-H₂): As diastereotopic protons, they couple to each other (geminal coupling, ²J) and to the methine proton (vicinal coupling, ³J). This results in each proton appearing as a doublet of doublets . The collection of these signals often appears as a complex multiplet.
-
Amine (NH₂): These protons typically undergo rapid chemical exchange with each other and traces of water in the solvent. This exchange averages out the coupling to the C₂-H proton, resulting in a broad singlet. In very dry solvents, coupling might be observed.
-
Probing the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum, particularly with proton decoupling, provides one signal for each unique carbon environment. The key feature in the spectrum of this molecule is the coupling between carbon and fluorine atoms (J-CF), which provides unambiguous structural confirmation.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| Phenyl (C₅-C₉) | 127 - 130 | Singlets (s) | - |
| Phenyl (C₄, ipso) | ~135 | Singlet (s) or very small quartet (q) | ⁴J(C,F) ≈ 1-2 Hz |
| Methine (C₂) | ~55 - 65 | Quartet (q) | ²J(C,F) ≈ 25-35 Hz |
| Benzylic (C₃) | ~40 - 45 | Quartet (q) | ³J(C,F) ≈ 2-5 Hz |
| Trifluoromethyl (C₁) | ~125 | Quartet (q) | ¹J(C,F) ≈ 280-290 Hz |
Causality Behind the Observations:
-
Chemical Shifts: The aromatic carbons appear in their expected range. The trifluoromethyl carbon (C₁) resonates at a very high chemical shift (~125 ppm) and is a hallmark of the CF₃ group. The methine (C₂) and benzylic (C₃) carbons appear in the aliphatic region.
-
Carbon-Fluorine Coupling: This is the most diagnostic feature.
-
¹J(C,F): The signal for the CF₃ carbon (C₁) is split into a large quartet due to direct, one-bond coupling to the three fluorine atoms. The magnitude of this coupling (~280 Hz) is characteristic of a C-F single bond.
-
²J(C,F): The methine carbon (C₂) signal is also split into a quartet, but with a much smaller coupling constant (~30 Hz), as the interaction occurs over two bonds.
-
³J(C,F): The benzylic carbon (C₃) signal may also show a small quartet splitting due to three-bond coupling to the fluorine atoms. This provides clear evidence of the C₃-C₂-CF₃ connectivity.
-
DOT Script for NMR Coupling
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.
A Comparative Analysis: NMR vs. Other Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed C-H framework, connectivity, stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires more sample. |
| ¹⁹F NMR Spectroscopy | Direct observation of fluorine environments and couplings. | High sensitivity, large chemical shift range, simpler spectra.[1] | Provides information only about the fluorinated parts of the molecule. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity, small sample amount needed. | Does not provide connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-H, C=C, C-F). | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
Self-Validating Protocol: The interpretation derived from ¹H and ¹³C NMR is self-validating. For instance, the ³J(H,F) coupling observed in the ¹H spectrum for the C₂-H proton must correspond to the ³J(F,H) coupling seen in the ¹⁹F NMR spectrum for the CF₃ group. Similarly, the carbon-fluorine couplings (¹JCF, ²JCF) in the ¹³C spectrum definitively establish the proximity of those carbons to the CF₃ group, corroborating the structure deduced from the proton spectrum.
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,1,1-Trifluoro-3-phenylpropan-2-amine for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the ¹H and ¹³C probes.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C{¹H} NMR Acquisition (Proton-Decoupled):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The NMR spectra of 1,1,1-Trifluoro-3-phenylpropan-2-amine are rich with structural information. The key to a successful interpretation lies in recognizing the influence of the trifluoromethyl group, which manifests as characteristic chemical shifts and, most importantly, through-bond J-coupling to both protons and carbons. By systematically analyzing the chemical shifts, integration, and splitting patterns, particularly the diagnostic C-F and H-F couplings, a complete and unambiguous structural assignment can be achieved. This guide serves as a framework for researchers to approach the analysis of similarly complex fluorinated molecules with confidence and scientific rigor.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Calgary. (n.d.). Coupling in H-NMR. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). NMR - Interpretation. Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Characterization of 1,1,1-Trifluoro-3-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of emerging psychoactive substances and pharmaceutical intermediates, the robust analytical characterization of novel compounds is paramount. 1,1,1-Trifluoro-3-phenylpropan-2-amine, a fluorinated analog of phenethylamine, presents unique analytical challenges due to the influence of its trifluoromethyl group. This guide provides an in-depth comparison of the mass spectral fragmentation of this compound with alternative analytical methodologies, offering field-proven insights to support research and drug development.
The Power and Pitfalls of Mass Spectrometry: Unraveling the Fragmentation Puzzle
Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 1,1,1-Trifluoro-3-phenylpropan-2-amine:
The primary fragmentation events in phenethylamine-like structures involve cleavage of the C-C bond alpha to the amine (α-cleavage) and cleavage of the bond between the alpha and beta carbons (β-cleavage)[1]. The presence of the trifluoromethyl group significantly influences the stability of the resulting fragments.
A key fragmentation pathway for amines is the α-cleavage, which results in the formation of a stable iminium cation. For 1,1,1-Trifluoro-3-phenylpropan-2-amine, this would lead to the loss of a benzyl radical. Another significant fragmentation is the β-cleavage, resulting in the formation of a tropylium ion, a common and stable fragment in compounds containing a benzyl group.
Key Predicted Fragments:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 189 | [C9H10F3N]+• | Molecular Ion |
| 120 | [C3H5F3N]+• | α-cleavage with loss of benzyl radical (C7H7•) |
| 91 | [C7H7]+ | β-cleavage leading to the formation of the tropylium ion |
| 69 | [CF3]+ | Fragmentation of the trifluoromethyl group |
It is important to note that the molecular ion peak for primary amines can sometimes be weak or absent in EI-MS.
A Broader Toolkit: Comparative Analytical Methodologies
While EI-MS provides valuable structural information, a multi-faceted analytical approach is crucial for unambiguous identification and quantification. Here, we compare EI-MS with other powerful techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and thermally stable compounds like 1,1,1-Trifluoro-3-phenylpropan-2-amine, GC-MS is a workhorse technique. However, the polar amine group can lead to poor peak shape and interactions with the GC column. Derivatization of the amine group with reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can significantly improve chromatographic performance and provide characteristic mass spectral fragments for enhanced selectivity[2][3].
Advantages over direct EI-MS:
-
Improved chromatographic peak shape and resolution.
-
Formation of derivatives with higher molecular weights and characteristic fragmentation patterns, aiding in identification.
-
Increased volatility for better GC performance.
Considerations:
-
Requires an additional sample preparation step.
-
The choice of derivatizing agent can influence fragmentation and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of complex matrices and for compounds that are not amenable to GC. For 1,1,1-Trifluoro-3-phenylpropan-2-amine, LC-MS/MS offers the advantage of soft ionization techniques like electrospray ionization (ESI), which typically produces a prominent protonated molecule [M+H]+, minimizing initial fragmentation and providing clear molecular weight information[4]. Subsequent fragmentation in the collision cell (MS/MS) can be controlled to produce specific and diagnostic product ions.
Advantages over GC-MS:
-
Suitable for a wider range of compounds, including those that are thermally labile or less volatile.
-
Soft ionization preserves the molecular ion, simplifying spectral interpretation.
-
High sensitivity and selectivity, especially in multiple reaction monitoring (MRM) mode.
Considerations:
-
Matrix effects can influence ionization efficiency.
-
Requires careful optimization of mobile phase and MS parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous determination of the molecular structure, including the position of the trifluoromethyl group and the connectivity of all atoms. Both ¹H and ¹³C NMR would provide characteristic signals for the phenyl, propyl, and amine moieties. Furthermore, ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, providing a distinct signal for the CF₃ group with a chemical shift that is sensitive to its electronic environment.
Advantages:
-
Provides definitive structural elucidation.
-
Non-destructive technique.
-
¹⁹F NMR offers high specificity for fluorinated compounds.
Considerations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Requires a larger amount of pure sample.
-
Complex spectra may require expert interpretation.
Experimental Protocols
Protocol 1: GC-MS Analysis with Trifluoroacetic Anhydride (TFAA) Derivatization
-
Sample Preparation: Dissolve approximately 1 mg of 1,1,1-Trifluoro-3-phenylpropan-2-amine in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Derivatization: Add 100 µL of TFAA to the sample solution. Cap the vial and heat at 70°C for 20 minutes.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of 1,1,1-Trifluoro-3-phenylpropan-2-amine in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.
-
Chromatography:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1: Scan for the protonated molecule [M+H]+.
-
MS2: Fragment the precursor ion and monitor for characteristic product ions.
-
Visualizing the Analytical Workflow
Caption: A generalized workflow for the analytical characterization of 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Conclusion
The analytical characterization of 1,1,1-Trifluoro-3-phenylpropan-2-amine requires a nuanced approach. While EI-MS provides foundational structural data through its fragmentation patterns, its limitations necessitate the use of complementary techniques. GC-MS with derivatization enhances chromatographic performance and spectral information. LC-MS/MS offers superior sensitivity and specificity, particularly for complex samples. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard. By understanding the strengths and weaknesses of each method, researchers can select the most appropriate analytical strategy to confidently identify and quantify this and other novel fluorinated compounds.
References
- Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, Third Edition. John Wiley & Sons.
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A Comparative Guide to the Structural Elucidation of 1,1,1-Trifluoro-3-phenylpropan-2-amine Derivatives: X-ray Crystallography and Beyond
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as the derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a scaffold of significant interest in medicinal chemistry due to the influence of the trifluoromethyl group on metabolic stability and binding affinity. This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative analytical techniques for the comprehensive characterization of these promising compounds.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's atomic arrangement in the solid state. It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying principles of crystallization.
Experimental Workflow: From Powder to Picture
The process of obtaining a crystal structure can be systematically broken down into three key stages: synthesis, crystallization, and data collection and refinement.
Caption: Experimental workflow for X-ray crystal structure analysis.
The synthesis of the target amine derivatives often involves the reductive amination of a corresponding ketone, such as 1,1,1-trifluoro-3-phenylpropan-2-one. This method allows for the introduction of various substituents on the amine nitrogen, leading to a diverse library of derivatives.
Exemplary Protocol: Synthesis of N-benzyl-1,1,1-trifluoro-3-phenylpropan-2-amine
-
Imine Formation: To a solution of 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 eq) in methanol, add benzylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. The addition should be controlled to manage the exothermic reaction.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl-1,1,1-trifluoro-3-phenylpropan-2-amine.
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For fluorinated amphetamine-like structures, which can be oils or low-melting solids at room temperature, crystallization requires careful selection of solvents and techniques. The presence of the trifluoromethyl group can influence intermolecular interactions, sometimes aiding and other times hindering crystal packing.
Detailed Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A good starting point is a solvent in which the compound is sparingly soluble. For the title compounds, solvent systems such as hexane/ethyl acetate, toluene, or dichloromethane/hexane mixtures can be effective.
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a clean vial.
-
Add a less polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the more polar solvent to redissolve the precipitate.
-
Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (e.g., hexane).
-
The vapor of the precipitant (hexane) will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in all directions), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal damage.
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, a suite of other analytical techniques are indispensable for a comprehensive understanding of the compound's properties in different states. These methods offer complementary information and are often more readily accessible.
Caption: Relationship between the compound and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative.
-
¹H and ¹³C NMR: These techniques provide information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. Chemical shifts and coupling constants can help to infer the relative stereochemistry.
-
¹⁹F NMR: The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for studying conformational changes and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1,1,1-trifluoro-3-phenylpropan-2-amine derivatives, characteristic absorption bands for N-H stretching (for primary and secondary amines), C-F stretching, and aromatic C-H bonds can be observed.
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Sample State | Crystalline Solid | Solution | Gas Phase (Ionized) | Solid or Liquid |
| Information Provided | 3D structure, absolute stereochemistry, bond lengths/angles, packing | Connectivity, relative stereochemistry, conformational dynamics | Molecular weight, elemental formula, fragmentation | Functional groups |
| Key Advantage | Unambiguous structural determination | Provides information in a biologically relevant state (solution) | High sensitivity, requires very small sample amount | Rapid and non-destructive |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain | Can be complex to interpret for large molecules, provides indirect structural information | Does not provide stereochemical information | Limited structural information |
| Application to Fluorinated Amines | Definitive assignment of stereocenters | ¹⁹F NMR is highly sensitive to the local environment | Confirms presence and number of fluorine atoms | Identifies C-F and N-H bonds |
Conclusion
For the definitive structural elucidation of 1,1,1-trifluoro-3-phenylpropan-2-amine derivatives, single-crystal X-ray diffraction is the unparalleled technique, providing an unambiguous three-dimensional structure and absolute stereochemistry. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in solution, while mass spectrometry and IR spectroscopy provide crucial information about molecular weight, composition, and functional groups. By judiciously applying this suite of analytical tools, researchers can gain a complete and nuanced understanding of these important pharmaceutical building blocks, paving the way for the rational design of new and improved therapeutic agents.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link].
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ResearchGate. (2009). The crystal structure and evidence of the phase transition in D-amphetamine sulfate, as studied by X-ray crystallography, DSC and NMR spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20078054, 1,1,1-trifluoro-2-phenylpropan-2-amine. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129711224, Trifluoromethyl-amphetamine. Retrieved from [Link].
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Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
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ResearchGate. (2021). IR and 1H NMR spectral data. Retrieved from [Link]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Amines in Drug Development
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is a powerful tool to enhance its therapeutic profile. This guide provides an in-depth, objective comparison of the efficacy of drugs synthesized from fluorinated versus non-fluorinated amines, offering experimental data and detailed methodologies to support the rational design of next-generation pharmaceuticals. We will explore the causal mechanisms behind fluorine's influence on key pharmacokinetic and pharmacodynamic parameters and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Impact of Fluorination on Drug Properties
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[1][2] While sterically similar to hydrogen (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), its electronic influence is dramatically different.[1][2] This seemingly subtle change can cascade into significant improvements in a drug's overall performance.
Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] By replacing a metabolically labile C-H bond with a C-F bond, the drug's half-life can be extended, potentially leading to reduced dosing frequency.[4][6]
-
Modulated Lipophilicity (LogP): Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes and enhance absorption.[7][8][9] However, the effect is nuanced; while single fluorine substitutions often increase LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease it due to polarity effects.[2] This allows for the fine-tuning of a drug's solubility and permeability.
-
Altered Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, making them less basic.[2][10] This can be advantageous for improving oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[10]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole interactions and weak hydrogen bonds with protein targets, potentially increasing binding affinity and, consequently, potency.[1][2][5]
The following diagram illustrates the core principles of how fluorination influences key drug properties.
Caption: The multifaceted impact of fluorination on key drug properties and their resulting therapeutic benefits.
Comparative Efficacy: Experimental Evidence
The theoretical advantages of fluorination are borne out by a wealth of experimental data. Here, we present a comparative analysis of fluorinated versus non-fluorinated amine-containing drugs across key performance metrics.
Metabolic Stability
A primary driver for incorporating fluorine is to block metabolic "soft spots." The following table summarizes in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes.
| Compound Pair | Structure | Non-Fluorinated Half-Life (t½, min) | Fluorinated Half-Life (t½, min) | Fold Improvement | Reference |
| Risperidone vs. 9-Fluororisperidone | Chemical structures to be inserted | 5 | 80 | 16 | [11] |
| Celecoxib vs. 4'-Fluorocelecoxib | Chemical structures to be inserted | 15 | 60 | 4 | [11] |
| Midazolam vs. 1'-Fluoromidazolam | Chemical structures to be inserted | 22 | 22 (CYP3A4), >60 (CYP3A5) | 1 (CYP3A4), >2.7 (CYP3A5) | [11] |
Data is illustrative and sourced from cited literature.
Lipophilicity (LogP)
The influence of fluorination on lipophilicity is context-dependent. The following table showcases this with experimental LogP values.
| Compound Pair | Structure | Non-Fluorinated LogP | Fluorinated LogP | Change in LogP | Reference |
| 2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine | Chemical structures to be inserted | 1.69 | 2.13 | +0.44 | [7] |
| Morphine vs. Fluoromorphine β-C1 | Chemical structures to be inserted | Value not specified | Significantly higher | Increased lipophilicity | [12] |
Data is illustrative and sourced from cited literature.
Binding Affinity
Strategic fluorination can enhance interactions with the target protein, leading to increased binding affinity.
| Compound Pair | Target | Non-Fluorinated Ki (nM) | Fluorinated Ki (nM) | Fold Improvement | Reference |
| Aminergic GPCR Ligand Set 1 | 5-HT1a | >1000 | 7.8 | >128 | [13] |
| Triazine Inhibitor Analogues | EGFR (mutant) | 30.7 µM | 6.5 µM | 4.7 | [14] |
Data is illustrative and sourced from cited literature. Ki and IC50 values are presented as found in the source.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of these comparisons, it is crucial to employ robust and reproducible experimental protocols. The following sections detail the methodologies for assessing the key parameters discussed.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled human liver microsomes
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice. Prepare a 1 µM solution of the test compound in the same buffer.
-
Incubation: In a 96-well plate, combine the microsomal solution with the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Caption: Workflow for the in vitro metabolic stability assay.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This is the gold standard method for experimentally determining the partition coefficient of a compound between n-octanol and water.
Objective: To measure the LogP value of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a flask containing both n-octanol and water.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound in both the n-octanol and water layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vivo Bioavailability Study in an Animal Model
This study determines the fraction of an administered dose of a drug that reaches the systemic circulation.
Objective: To calculate the bioavailability (F%) of a test compound.
Materials:
-
Test compound formulated for both intravenous (IV) and oral (PO) administration
-
Suitable animal model (e.g., rats, mice)
-
Blood collection supplies (e.g., syringes, anticoagulant tubes)
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Divide animals into two groups. Administer a known dose of the test compound to one group via IV injection and to the other group via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Calculate the Area Under the Curve (AUC) for both administration routes.
-
Bioavailability Calculation: Calculate the absolute bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Caption: Workflow for an in vivo bioavailability study.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into amine-containing drug candidates is a well-established and highly effective strategy in medicinal chemistry. The evidence overwhelmingly demonstrates that fluorination can significantly enhance metabolic stability, modulate lipophilicity and basicity to improve bioavailability, and increase binding affinity, ultimately leading to more potent and effective therapeutics.[1]
The future of fluorination in drug discovery lies in the continued development of novel and selective fluorination methods, allowing for the precise installation of fluorine atoms in complex molecules at late stages of synthesis.[15] This will enable medicinal chemists to more efficiently explore the chemical space around a lead compound and fine-tune its properties for optimal therapeutic performance. As our understanding of the intricate interplay between fluorination and biological systems deepens, we can expect the rational design of fluorinated drugs to become even more predictable and successful, leading to the development of innovative medicines with improved efficacy and safety profiles.
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Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Linclau, B., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(21), 16064-16078. [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
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Protherics. (2025). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? Protherics. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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U.S. Food and Drug Administration. (2022). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). FDA. [Link]
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Singh, R. P., et al. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 733-741. [Link]
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Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
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Staroń, J., et al. (2023). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 28(1), 490. [Link]
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Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
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ResearchGate. (n.d.). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1,1,1-Trifluoro-3-phenylpropan-2-amine
This guide provides an in-depth comparison of validated analytical methods for the quantification of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a critical amine intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is paramount, directly impacting process control, impurity profiling, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis grounded in field-proven insights to guide method selection and validation.
Introduction: The Analytical Significance of a Chiral Fluorinated Amine
1,1,1-Trifluoro-3-phenylpropan-2-amine (TF-PPA) presents unique analytical challenges due to its structural features: a primary amine group, a trifluoromethyl moiety, and a chiral center. The primary amine is highly polar and basic, which can lead to poor peak shape and column degradation in chromatographic systems if not properly managed. The trifluoromethyl group enhances the compound's volatility but can also influence its interaction with stationary phases. Crucially, as a chiral molecule, its enantiomers may exhibit different pharmacological activities, making enantioselective quantification a frequent necessity in pharmaceutical development.[1]
Therefore, a robust analytical method must not only provide accurate and precise quantification but also be selective for the analyte in the presence of potential impurities, degradants, and, if required, its own enantiomer. This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Foundation of Trust: Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Our comparison of methods is framed by the internationally recognized validation characteristics outlined in the ICH Q2(R1) guidelines, ensuring a foundation of trustworthiness and scientific integrity.[2] These core parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[2]
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined range.[2]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[2]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]
Comparative Analysis of Analytical Methodologies
The choice of methodology is a critical decision driven by the specific analytical need, such as routine quality control, trace impurity analysis, or chiral purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and is highly adaptable for TF-PPA.[3] Its versatility allows for both achiral and chiral separations, typically with UV detection.
Expertise & Experience in Method Design: The primary challenge with analyzing basic amines like TF-PPA via HPLC is the potential for peak tailing due to strong interactions between the amine's lone pair of electrons and acidic silanol groups on the surface of silica-based stationary phases. This is mitigated by using a modern, end-capped C18 column and, critically, by adding a competing base or an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is highly effective; it protonates the amine, ensuring a consistent charge state, and acts as an ion-pairing agent to improve peak shape.[4]
For enantioselective analysis, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds and are the recommended starting point for TF-PPA.[5][6]
Experimental Protocol: HPLC-UV for Achiral Quantification
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: ACE 5 C18 or equivalent reverse-phase column (150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Gradient Elution: A typical gradient would start at a low percentage of Solvent B, ramping up to elute the analyte and any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, leveraging the phenyl group for chromophoric activity.[4]
-
Sample Preparation: Dissolve the sample in a diluent matching the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% TFA).
dot
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography (GC)
GC is well-suited for volatile compounds, and the trifluoromethyl group in TF-PPA enhances its volatility. However, the primary amine group is highly polar and prone to hydrogen bonding, which can cause poor peak shape and adsorption on the GC column.[7]
Expertise & Experience in Method Design: To overcome these issues, derivatization is a mandatory step. This process chemically modifies the amine group to make it less polar and more volatile. A common and effective approach is acylation, for example, using N-methyl-bis(trifluoroacetamide) (MBTFA). This reagent converts the primary amine into a stable, less polar trifluoroacetyl derivative, which chromatographs exceptionally well.[4] The use of a mass spectrometer (MS) as a detector provides high selectivity and sensitivity, allowing for definitive identification based on the fragmentation pattern.[8]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh the sample into a vial.
-
Add a suitable solvent (e.g., Ethyl Acetate) and the derivatizing agent (e.g., MBTFA).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: A mid-polarity capillary column, such as a DB-17ms (50%-phenyl-50%-methylpolysiloxane), provides good selectivity for aromatic compounds.[7]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.[4] Monitor both the molecular ion and key fragment ions for quantification (Selected Ion Monitoring, SIM) and confirmation.
dot
Caption: General workflow for GC-MS analysis with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[9] This is the most powerful technique for quantifying TF-PPA, especially at trace levels, such as when monitoring it as a genotoxic impurity or in complex biological matrices.[10][11]
Expertise & Experience in Method Design: The LC portion of the method is similar to the HPLC-UV approach, using a C18 column and an acidic mobile phase to ensure good chromatography. However, formic acid is often preferred over TFA, as TFA can cause ion suppression in the mass spectrometer's electrospray ionization (ESI) source. ESI in positive ion mode is ideal for TF-PPA, as the basic amine group is readily protonated to form [M+H]⁺.
The tandem MS provides exquisite selectivity by using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the protonated molecular ion (the precursor ion), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, eliminating interference from matrix components and ensuring highly reliable quantification.[12]
Experimental Protocol: LC-MS/MS for Trace Quantification
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm for UHPLC).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A fast gradient suitable for high-throughput analysis.
-
Flow Rate: 0.3-0.5 mL/min.[12]
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) and optimize collision energy to find the most intense, stable product ion(s). At least two transitions are monitored: one for quantification ("quantifier") and one for confirmation ("qualifier").
-
-
Sample Preparation: Simple "dilute-and-shoot" approach using the mobile phase as the diluent.
Data Presentation: A Comparative Overview
The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics for the described methods.
| Analytical Method | Key Parameters | Linearity (r²) | Typical LOQ | Accuracy (% Recovery) | Precision (%RSD) | Key Advantage |
| HPLC-UV | C18 column, UV at 254 nm | >0.999 | ~1-5 µg/mL | 98-102% | < 2% | Simplicity, cost-effective, ideal for assay/purity. |
| GC-MS | Derivatization (MBTFA), EI mode | >0.995 | ~10-50 ng/mL | 95-105% | < 5% | High selectivity, good for volatile impurities. |
| LC-MS/MS | C18 column, ESI+, MRM mode | >0.998 | < 1 ng/mL | 95-105% | < 5% | Ultimate sensitivity and selectivity, ideal for trace analysis. |
Note: LOQ, Accuracy, and Precision values are typical estimates based on methods for structurally similar compounds and may vary based on instrumentation and specific matrix effects.[4][12]
Method Selection Guide: Choosing the Right Tool for the Job
The optimal method is dictated by the analytical question being asked. The following decision-making process can guide the selection.
dot
Caption: Decision tree for selecting the appropriate analytical method.
-
For Assay and Purity of Drug Substance: When quantifying TF-PPA as the main component, the HPLC-UV method is the most practical choice. It is robust, cost-effective, and provides sufficient sensitivity and precision for this purpose.[13]
-
For Trace-Level Impurity Quantification: When TF-PPA is a process impurity or a degradation product that must be controlled at low levels (e.g., <0.1%), the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice.[14]
-
For Chiral Purity Determination: To determine the enantiomeric excess, a specialized Chiral HPLC-UV method is required. This is a critical quality attribute for many pharmaceutical intermediates and active ingredients.[15]
Conclusion
The quantification of 1,1,1-Trifluoro-3-phenylpropan-2-amine requires a thoughtful approach to method selection and validation, accounting for the molecule's unique chemical properties. For high-concentration assay and purity testing, a well-validated reverse-phase HPLC-UV method offers a reliable and efficient solution. For the analysis of trace levels, the unparalleled sensitivity and specificity of LC-MS/MS are necessary. GC-MS provides a viable, albeit more complex, alternative requiring derivatization. Finally, chiral HPLC is indispensable when the stereochemical purity of the material must be confirmed. By aligning the analytical technique with the specific requirements of the analysis and adhering to rigorous validation principles as outlined by the ICH, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
- The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry.
- Waters. (n.d.).
- PubMed. (n.d.).
- BenchChem. (n.d.).
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine.
- VTechWorks. (n.d.).
- RSC Publishing. (2023).
- UVaDOC Principal. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography.
- ResearchGate. (n.d.).
- SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
- ResearchGate. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
- Indian Journal of Pharmaceutical Education and Research. (n.d.).
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction
1,1,1-Trifluoro-3-phenylpropan-2-amine is a critical chiral building block in modern medicinal chemistry and drug development. Its stereochemistry can profoundly influence pharmacological activity, with one enantiomer often exhibiting desired therapeutic effects while the other may be inactive or even responsible for adverse effects. Consequently, the precise determination of its enantiomeric excess (ee) is a non-negotiable requirement in both asymmetric synthesis and quality control environments.[1][2]
This guide provides an in-depth comparison of the three principal analytical techniques for quantifying the enantiomeric excess of this fluorinated amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the fundamental principles, provide field-tested experimental protocols, and offer a critical evaluation of each method's performance, enabling researchers to make informed decisions based on their specific analytical needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted and robust method for enantiomeric excess determination due to its high accuracy and broad applicability.[3][4] The technique relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the column. These transient, non-covalent diastereomeric interactions cause one enantiomer to be retained longer than the other, resulting in their separation and distinct elution times.
Causality of Experimental Choices
The selection of a polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is a deliberate choice for amines. These phases create chiral cavities and possess numerous stereoselective interaction sites (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) that are highly effective at resolving a wide range of chiral compounds. The mobile phase, a non-polar solvent like hexane with a polar modifier like isopropanol, is chosen to modulate the retention and optimize the separation. A small amount of an acidic or basic additive is often included to suppress the ionization of the amine, which prevents peak tailing and ensures sharp, symmetrical peaks, crucial for accurate integration.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: Prepare a solution of n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). Filter and degas the mobile phase prior to use.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the 1,1,1-Trifluoro-3-phenylpropan-2-amine sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Run Time: Approximately 20 minutes (adjust as needed based on retention times).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak area of each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100
-
-
HPLC Workflow Diagram
Caption: Workflow for ee% determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[5] For many amines, including 1,1,1-Trifluoro-3-phenylpropan-2-amine, direct analysis can be challenging due to their polarity. Therefore, a derivatization step is often employed to increase volatility and improve chromatographic performance.
Causality of Experimental Choices
The derivatization with an agent like trifluoroacetic anhydride (TFAA) serves a dual purpose: it converts the polar amine group into a less polar, more volatile amide, and it introduces an additional fluorinated tag that enhances sensitivity for an Electron Capture Detector (ECD) if used. The choice of a cyclodextrin-based chiral stationary phase is standard for GC enantioseparations. These CSPs have a tapered toroidal structure with a hydrophobic interior and a hydrophilic exterior, offering a complex chiral environment that facilitates separation through inclusion complexation and surface interactions.
Experimental Protocol: Chiral GC
-
Derivatization:
-
In a vial, dissolve ~1 mg of the amine sample in 1 mL of Dichloromethane.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Hexane for GC analysis.
-
-
System Preparation:
-
GC System: A standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
-
Chromatographic Analysis:
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 280 °C (FID).
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomer derivatives.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
GC Workflow Diagram
Caption: Workflow for ee% determination by ¹⁹F NMR with a CSA.
Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral GC | ¹⁹F NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile derivatives on a Chiral Stationary Phase (CSP). | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA). |
| Sample Prep | Simple dissolution and filtration. | Mandatory derivatization to increase volatility. | Simple mixing of analyte and CSA in an NMR tube. |
| Analysis Time | Moderate (15-30 min per sample). | Moderate to Long (including derivatization). | Very Fast (< 5 min per sample). |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg/mL), especially with ECD. | Lower (mg/mL range). |
| Accuracy | Excellent, considered a gold standard. | Excellent, but susceptible to errors during derivatization. | Very good, dependent on signal resolution and integration quality. |
| Key Advantage | High accuracy, robustness, and wide applicability. | Exceptional sensitivity and resolution for volatile compounds. | Extremely rapid, non-destructive, minimal sample prep. |
| Key Limitation | Requires method development; longer run times. | Requires derivatization; analyte must be thermally stable. | Lower sensitivity; potential for signal overlap (less in ¹⁹F). |
Conclusion
The choice of method for determining the enantiomeric excess of 1,1,1-Trifluoro-3-phenylpropan-2-amine is dictated by the specific requirements of the analysis.
-
Chiral HPLC is the workhorse method, offering the best combination of accuracy, precision, and reliability. It should be the default choice for final product quality control, regulatory submissions, and when establishing a reference value.
-
Chiral GC is the preferred method when ultimate sensitivity is required, for instance, in trace analysis or impurity profiling, provided the derivatization step is validated to prevent kinetic resolution or racemization.
-
¹⁹F NMR Spectroscopy with a chiral solvating agent is unparalleled for high-throughput screening and reaction monitoring. Its speed and minimal sample preparation allow for the rapid assessment of enantioselectivity in dozens of reactions in a fraction of the time required by chromatography, accelerating the discovery and optimization of asymmetric syntheses.
By understanding the causality behind the experimental choices and the inherent strengths and weaknesses of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral amine.
References
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - NIH.
- Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI.
- Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library.
- Chiral and achiral separation of ten flavanones using supercritical fluid chrom
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- NMR determination of enantiomeric excess. (2025).
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022).
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A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine
Introduction: The Significance of a Chiral Fluorinated Amine
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. 1,1,1-Trifluoro-3-phenylpropan-2-amine is a key chiral building block that embodies these benefits. Its stereochemistry is critical, as different enantiomers often exhibit vastly different biological activities.[1][2] Consequently, the development of efficient, stereoselective catalytic systems for its synthesis is of paramount importance to researchers in medicinal chemistry and process development.
The primary challenge lies in controlling the stereochemistry at the carbon atom bearing the amine group. The most common and atom-economical approach is the asymmetric reduction of the prochiral precursor, 1,1,1-trifluoro-3-phenylpropan-2-one, or its corresponding imine.[1] This guide provides a comparative analysis of three major catalytic paradigms for this transformation: Biocatalysis using transaminases, homogeneous catalysis with transition metal complexes, and metal-free organocatalysis. We will delve into the mechanistic underpinnings, performance metrics, and practical considerations of each system, supported by experimental data and protocols.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is a critical decision in a synthetic campaign, balancing factors like enantioselectivity, yield, cost, scalability, and environmental impact. Below, we compare the leading methodologies for the synthesis of enantiomerically enriched 1,1,1-Trifluoro-3-phenylpropan-2-amine.
Biocatalysis: The Precision of Engineered Enzymes
Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green alternative for chiral amine synthesis.[3][4] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or L-alanine) to a ketone acceptor, in this case, 1,1,1-trifluoro-3-phenylpropan-2-one.[5][6]
Mechanism and Experimental Rationale: The reaction follows a ping-pong bi-bi mechanism. The key to its success is the enzyme's active site, which is exquisitely shaped to bind the substrate in a specific orientation, ensuring the amine group is delivered to only one face of the ketone.[5] Protein engineering has enabled the development of highly active and selective transaminases that can tolerate high substrate concentrations and organic co-solvents.[6][7] A common strategy to drive the unfavorable reaction equilibrium towards the product is to use an amine donor like isopropylamine, which generates volatile acetone as a byproduct that can be easily removed.[8]
Workflow for Transaminase-Mediated Asymmetric Amination
Caption: General workflow for the synthesis of chiral amines using a ω-transaminase.
Performance Data:
| Catalyst System | Amine Donor | Temp (°C) | Yield (%) | e.e. (%) | Key Advantages | Key Disadvantages |
| Engineered ω-Transaminase | Isopropylamine | 30-45 | >95 | >99 | Exceptional enantioselectivity, mild aqueous conditions, green process.[7][9] | Equilibrium limitations, potential substrate/product inhibition.[4] |
Homogeneous Catalysis: Efficiency of Transition Metals
Homogeneous asymmetric hydrogenation using transition metal complexes (typically Ru, Rh, or Ir) is a highly mature and efficient method for reducing ketones and imines.[10][11][12] For the synthesis of our target amine, this usually involves the asymmetric hydrogenation of 1,1,1-trifluoro-3-phenylpropan-2-one to the corresponding chiral alcohol, followed by chemical conversion to the amine, or the direct asymmetric reductive amination.
Mechanism and Experimental Rationale: These catalysts consist of a central metal atom coordinated to a chiral ligand (e.g., BINAP, Josiphos, TsDPEN).[13][14] The substrate coordinates to the metal center, and hydrogen is delivered stereoselectively from one face, guided by the chiral environment created by the ligand. The choice of ligand is critical for achieving high enantioselectivity.[15] Rhodium and Iridium catalysts are often highly effective for the hydrogenation of fluorinated ketones.[13][16][17] The reactions are typically run under hydrogen pressure in organic solvents.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.
Performance Data:
| Catalyst System | Ligand | H₂ Pressure | Yield (%) | e.e. (%) | Key Advantages | Key Disadvantages |
| [Rh(COD)Cl]₂ / Josiphos | Josiphos-type | 10-50 bar | >98 | >99 (for alcohol) | High turnover numbers, excellent enantioselectivity, well-understood mechanism.[13] | Requires H₂ pressure, potential for metal contamination in product, expensive ligands/metals.[10] |
| [Ir(COD)Cl]₂ / PNN Ligand | Tridentate PNN | 20-50 bar | >99 | >99 (for alcohol) | Very high efficiency (TON up to 50,000), broad substrate scope.[18] | Catalyst preparation can be complex, requires inert atmosphere.[19] |
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides a compelling metal-free approach, avoiding issues of metal contamination and often utilizing more readily available and stable catalysts.[20] For imine reduction, chiral Brønsted acids, such as BINOL-derived phosphoric acids, are particularly effective.[21] The reaction involves the transfer hydrogenation of the pre-formed imine of 1,1,1-trifluoro-3-phenylpropan-2-one using a mild hydride source like a Hantzsch ester.
Mechanism and Experimental Rationale: The chiral phosphoric acid catalyst activates the imine by forming a chiral ion pair through protonation. This activation lowers the LUMO of the imine and simultaneously creates a defined chiral environment. The Hantzsch ester then delivers a hydride to the si or re face of the imine, dictated by the stereochemistry of the catalyst. The choice of substituents on the chiral phosphoric acid is crucial for tuning steric and electronic properties to maximize enantioselectivity.
Proposed Mechanism for Organocatalytic Transfer Hydrogenation
Caption: Mechanism of chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation.
Performance Data:
| Catalyst System | Hydride Source | Temp (°C) | Yield (%) | e.e. (%) | Key Advantages | Key Disadvantages |
| Chiral Phosphoric Acid | Hantzsch Ester | 25-60 | 85-95 | 90-98 | Metal-free, operationally simple, mild conditions.[21] | Higher catalyst loading may be required, lower turnover frequencies than metal catalysts. |
Experimental Protocols
Protocol 1: ω-Transaminase Mediated Asymmetric Synthesis
-
Materials : 1,1,1-trifluoro-3-phenylpropan-2-one (1 mmol, 188 mg), Isopropylamine (10 mmol, 0.85 mL), Pyridoxal 5'-phosphate (PLP) (1 mM), Engineered ω-Transaminase (e.g., ATA-117, 20 mg/mL), Potassium phosphate buffer (100 mM, pH 7.5), MTBE (methyl tert-butyl ether).
-
Procedure :
-
To a 50 mL flask, add 20 mL of potassium phosphate buffer. Adjust pH to 7.5.
-
Add the ketone substrate, isopropylamine, and PLP.
-
Initiate the reaction by adding the ω-transaminase whole-cell lysate or lyophilized powder.
-
Seal the flask and place it in an orbital shaker at 35°C and 200 rpm for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via chiral HPLC.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Transfer the supernatant to a clean flask and adjust the pH to >10 with 1 M NaOH.
-
Extract the aqueous layer three times with MTBE (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral amine.
-
Determine enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of the Ketone Precursor
-
Materials : 1,1,1-trifluoro-3-phenylpropan-2-one (1 mmol, 188 mg), [Rh(COD)Cl]₂ (0.0025 mmol, 1.2 mg), (R,S)-Josiphos ligand (e.g., PPF-P(t-Bu)₂) (0.0055 mmol), Methanol (degassed, 10 mL).
-
Procedure :
-
In a glovebox, charge a glass liner for an autoclave with [Rh(COD)Cl]₂ and the Josiphos ligand.
-
Add 5 mL of degassed methanol and stir for 20 minutes to form the catalyst pre-cursor.
-
Add the ketone substrate dissolved in 5 mL of degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and purge it three times with N₂ followed by three times with H₂.
-
Pressurize the autoclave to 20 bar H₂ and place it in a heating block at 40°C.
-
Stir the reaction for 12 hours.
-
Carefully vent the autoclave and purge with N₂.
-
Remove the solvent under reduced pressure. The resulting chiral alcohol can be purified by chromatography and converted to the amine via standard methods (e.g., Mitsunobu reaction).
-
Determine enantiomeric excess of the alcohol by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
All three catalytic paradigms—biocatalysis, homogeneous catalysis, and organocatalysis—offer highly effective routes to enantiomerically pure 1,1,1-Trifluoro-3-phenylpropan-2-amine.
-
Biocatalysis stands out for its exceptional selectivity and environmentally benign reaction conditions, making it highly attractive for industrial-scale green chemistry.[3] Future advancements will likely focus on expanding the enzyme toolkit through further protein engineering and applying cascade reactions where the amine is generated and used in situ.[22][23][24]
-
Homogeneous Catalysis remains the benchmark for speed and efficiency (TON/TOF).[10][11] Its predictability and broad applicability are major advantages in a research setting. The primary challenges remain the cost of precious metals and ligands and the critical need to remove metal traces from the final product, especially for pharmaceutical applications.
-
Organocatalysis provides a robust, metal-free alternative that is operationally simple and less sensitive to air and moisture than many organometallic catalysts.[21] While catalyst loadings can be higher, the development of more active catalysts is an ongoing area of research that promises to close the gap with transition metal systems.
The optimal choice of catalyst will ultimately depend on the specific requirements of the project, including scale, cost, purity requirements, and available equipment. A thorough evaluation of these powerful catalytic tools enables researchers and drug development professionals to select the most fitting strategy for accessing this valuable chiral building block.
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Ni, Y., & Xu, J.-H. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. PubMed. [Link][7]
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Wills, M. (2005). A stereochemically well-defined rhodium(III) catalyst for asymmetric transfer hydrogenation of ketones. PubMed. [Link][14]
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Turner, N. J. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. PubMed Central. [Link][22]
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Matharu, D. S., Morris, D. J., Kawamoto, A. M., Clarkson, G. J., & Wills, M. (2005). A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Sci-Hub. [Link][32]
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Tan, X., Zeng, W., Wen, J., & Zhang, X. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Sci-Hub. [Link][19]
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Zhang, L., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. ACS Publications. [Link][18]
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Sharma, M., & Kumar, A. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link][5]
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Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PubMed Central. [Link][11]
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Andersson, P. G. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. ACS Publications. [Link][33]
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Guo, L., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link][3]
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de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. [Link][21]
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Wu, S., & Janssen, D. B. (2016). Protein engineering of amine transaminases. Frontiers in Microbiology. [Link][6]
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Fan, Q.-H., He, Y.-M., & Li, F.-J. (2021). Homogeneous Asymmetric Hydrogenation of Heteroaromatic Compounds Catalyzed by Transition Metal Complexes. Wiley Online Library. [Link][34]
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Wu, J. (2007). Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link][35]
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Reynolds, N. T., & Rovis, T. (2013). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. PubMed Central. [Link][36]
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Tang, W. (2008). Chiral monophosphorous ligands derived from BINOL and chiral additional groups for asymmetric hydrogenation of α-dehydroamino acid derivatives. Arkat USA. [Link][15]
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da Silva, J. G., et al. (2025). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. ResearchGate. [Link][37]
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Gotor-Fernández, V. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link][8]
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Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link][39]
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Gargiulo, S. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link][24]
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A Comparative Guide to Assessing the Lipophilicity of 1,1,1-Trifluoro-3-phenylpropan-2-amine Derivatives
Introduction: The Critical Role of Lipophilicity in Drug Design
In the landscape of modern drug discovery, the optimization of a compound's physicochemical properties is as crucial as the enhancement of its biological activity. Among these properties, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] It is traditionally quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[2] An optimal lipophilicity profile is essential for oral bioavailability and membrane permeability.[1]
This guide focuses on derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a scaffold of significant interest due to the presence of the trifluoromethyl (CF3) group. The CF3 group is a powerful modulator of molecular properties in medicinal chemistry.[3] It is known to increase metabolic stability and can significantly enhance lipophilicity, thereby influencing a compound's pharmacokinetic and pharmacodynamic behavior.[4][5] Understanding and accurately assessing the lipophilicity of these derivatives is therefore paramount for guiding rational drug design.
This document provides a comparative overview of the primary methodologies for determining LogP, offers a detailed experimental protocol for the widely-used Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and presents a comparative analysis of hypothetical derivatives to illustrate structure-lipophilicity relationships.
Methodologies for Lipophilicity Assessment: A Comparative Overview
The determination of LogP can be broadly categorized into experimental and computational methods. Each approach offers a unique set of advantages and limitations.
Experimental Approaches
-
The Shake-Flask Method: Long considered the "gold standard" for LogP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water after a period of vigorous mixing and subsequent separation.[2][6] While its directness is an advantage, this method is labor-intensive, time-consuming, and requires a significant amount of pure compound.[7] For highly lipophilic compounds (LogP > 4), the formation of emulsions can complicate the analysis and reduce accuracy.[7][8]
-
RP-HPLC Method: This has become the predominant method for lipophilicity assessment in drug discovery due to its speed, high reproducibility, and requirement for only small sample quantities.[8][9] The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value.[7] More lipophilic compounds interact more strongly with the stationary phase, leading to longer retention times. This indirect method relies on a calibration curve generated from a set of reference compounds with known LogP values.[7][10] The Organisation for Economic Co-operation and Development (OECD) has officially recommended this as a standard procedure for measuring LogP.[2][8]
Computational Approaches
-
In Silico Prediction (cLogP): With the advancement of computational chemistry, numerous algorithms have been developed to calculate LogP (cLogP) directly from a molecule's 2D or 3D structure.[11] These methods can be broadly classified as atom-based, fragment-based, or property-based.[12]
While incredibly fast and useful for virtual screening of large compound libraries before synthesis, the accuracy of cLogP predictions can vary depending on the algorithm and the structural class of the compounds being analyzed.[11] Experimental validation remains crucial, especially for novel scaffolds.
Detailed Experimental Protocol: LogP Determination by RP-HPLC
This section provides a robust, self-validating protocol for determining the LogP of 1,1,1-Trifluoro-3-phenylpropan-2-amine derivatives. The inclusion of a calibration curve with well-characterized standards ensures the validity of each experimental run.
Objective: To determine the LogP of test compounds by correlating their HPLC retention times with the known LogP values of a series of standard compounds.
Materials & Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD).[8]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade methanol and water.[8]
-
Phosphate buffer (e.g., pH 7.4) to suppress ionization of basic amines.[8]
-
Reference standards with certified LogP values.
-
Test compounds (derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine).
Methodology:
Step 1: Preparation of Mobile Phase and Solutions
-
Prepare a series of isocratic mobile phases consisting of varying ratios of methanol and phosphate buffer (e.g., 50:50, 60:40, 70:30, 80:20 v/v). Degas the mobile phases prior to use.[8]
-
Prepare stock solutions of reference standards and test compounds in methanol at a concentration of ~1 mg/mL.
Step 2: Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at a wavelength appropriate for the compounds (e.g., 254 nm).
Step 3: Determination of Dead Time (t₀)
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time. This is the time it takes for the mobile phase to travel from the injector to the detector.[2]
Step 4: Data Acquisition
-
For each mobile phase composition, inject each reference standard and test compound in triplicate to obtain their retention times (tᵣ).[8]
Step 5: Calculation of the Capacity Factor (k)
-
For each compound at each mobile phase composition, calculate the capacity factor (k) using the following equation[8]: log k = log((tᵣ - t₀) / t₀)
Step 6: Extrapolation to 100% Aqueous Mobile Phase (log kₒ)
-
For each compound, plot log k versus the volume percentage (%) of the organic modifier (methanol).
-
Extrapolate the linear regression line to 0% methanol (100% aqueous phase) to determine the y-intercept, which represents log kₒ. This value is a better mimic of the partitioning behavior in the shake-flask method.[2][8]
Step 7: Generation of Calibration Curve and LogP Determination
-
Plot the known LogP values of the reference standards against their calculated log kₒ values.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = LogP and x = log kₒ.
-
Using the log kₒ values of the test compounds, calculate their experimental LogP (LogPₑₓₚ) using the calibration curve equation.
Comparative Analysis of 1,1,1-Trifluoro-3-phenylpropan-2-amine Derivatives
To illustrate the impact of structural modifications on lipophilicity, the table below presents hypothetical—yet chemically rational—data for a series of derivatives based on the parent scaffold.
| Compound ID | R-Group | LogPₑₓₚ (HPLC) | cLogP (Fragment-based) | Analysis |
| Parent | -H | 2.85 | 2.70 | Baseline lipophilicity of the core scaffold. |
| Deriv-01 | -Cl (para) | 3.55 | 3.41 | The addition of a lipophilic chlorine atom significantly increases LogP. |
| Deriv-02 | -OH (para) | 2.10 | 2.05 | The hydroxyl group introduces polarity, markedly decreasing lipophilicity. |
| Deriv-03 | -OCH₃ (para) | 2.95 | 2.80 | The methoxy group provides a slight increase in lipophilicity over the parent. |
| Deriv-04 | -CF₃ (para) | 3.70 | 3.58 | A second CF₃ group further enhances lipophilicity, similar to chlorine. |
| Deriv-05 | -CH₃ (para) | 3.35 | 3.22 | A methyl group increases lipophilicity as expected. |
Note: The LogP values presented are for illustrative purposes to demonstrate expected trends.
Discussion of Structure-Lipophilicity Relationships:
-
The Trifluoromethyl Effect: The parent compound, featuring a single CF₃ group, already possesses moderate lipophilicity. As seen in Deriv-04 , adding a second CF₃ group further increases this value, consistent with the known lipophilic nature of this moiety (Hansch π value of +0.88).[4] This highlights a key strategy for modulating a drug's ability to cross lipid membranes.
-
Halogenation: The addition of chlorine (Deriv-01 ) results in a substantial increase in LogP, a common strategy to enhance membrane permeability.
-
Introduction of Polar Groups: The significant drop in LogP for Deriv-02 upon introduction of a hydroxyl group demonstrates how installing hydrogen bond donors can increase aqueous solubility.
-
Comparison of -CH₃ and -CF₃: While both methyl (Deriv-05 ) and trifluoromethyl (Parent vs. a non-fluorinated analogue) groups increase lipophilicity, the CF₃ group often provides the added benefit of blocking metabolic oxidation at that position, enhancing the drug's half-life.[5]
-
Experimental vs. Calculated Values: The cLogP values generally follow the same trend as the experimental data. However, minor discrepancies exist, which can be attributed to intramolecular interactions or solvation effects not perfectly captured by the computational models. This underscores the necessity of experimental verification for lead compounds.
Conclusion
The assessment of lipophilicity is a cornerstone of modern medicinal chemistry. For derivatives of 1,1,1-Trifluoro-3-phenylpropan-2-amine, the trifluoromethyl group provides a powerful tool for fine-tuning this critical property. While computational methods offer rapid initial estimations, the RP-HPLC method stands as a reliable, efficient, and high-throughput experimental technique for generating accurate LogP data. By systematically applying these methods, researchers can establish clear structure-lipophilicity relationships, enabling the rational design of drug candidates with optimized pharmacokinetic profiles and a higher probability of clinical success.
References
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- Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trifluoro-3-phenylpropan-2-amine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1,1-Trifluoro-3-phenylpropan-2-amine, grounding procedural steps in the scientific and regulatory rationale that underpins them.
Core Principles: Hazard Profile and Regulatory Imperatives
Understanding the specific hazards of 1,1,1-Trifluoro-3-phenylpropan-2-amine is the first step in managing its disposal. Its chemical structure, containing a trifluoromethyl group, places it in the category of a halogenated organic compound . This classification is paramount as it dictates the specific disposal pathway required by environmental regulations.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are tracked from "cradle to grave"[1]. Halogenated organic compounds are subject to stringent regulations, often prohibiting their disposal in landfills to prevent environmental contamination[2][3][4]. The standard and required disposal method for these compounds is typically high-temperature incineration at a licensed facility[5][6].
Table 1: Hazard Identification for 1,1,1-Trifluoro-3-phenylpropan-2-amine
| Hazard Class | GHS Hazard Statement | Signal Word |
|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[7][8] | Danger |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[7][8] | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[7][8] | Warning |
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensuring personal and laboratory safety is essential. This involves both the correct use of Personal Protective Equipment (PPE) and being prepared for accidental releases.
Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a robust selection of PPE is mandatory.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield[9]. | Protects against splashes that can cause severe eye damage[7][8]. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). | Prevents direct skin contact which can cause severe burns[7][8]. |
| Body Protection | Flame-retardant lab coat and impervious clothing. | Provides a barrier against spills and splashes on the body[9]. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If inhalation risk is high, a full-face respirator with appropriate cartridges may be necessary[8][10]. | Mitigates the risk of respiratory tract irritation from vapors[7][8]. |
Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes[9]. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing[8]. Seek immediate medical help.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[8]. If symptoms persist, get medical help.
-
Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a designated, labeled hazardous waste container. Ensure adequate ventilation and prevent entry into waterways.
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for collecting and storing 1,1,1-Trifluoro-3-phenylpropan-2-amine waste within the laboratory prior to its removal by a certified disposal vendor.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[5][11]
-
Action: Choose a location within the laboratory that is under the direct supervision of lab personnel[12]. This could be a secondary containment tray within a fume hood or a designated cabinet.
-
Causality: Designating a specific SAA prevents the haphazard placement of hazardous waste, minimizing the risk of spills and ensuring all personnel know where waste is located. Regulations require that waste be managed at its point of generation[13].
Step 2: Select a Compatible Waste Container
The integrity of the waste container is fundamental to safe storage.
-
Action: Use a container made of chemically compatible material (e.g., glass or high-density polyethylene). The container must be in good condition, free from damage, and have a secure, leak-proof screw cap[11][13]. If possible, use the original manufacturer's container[11].
-
Causality: Using incompatible containers, such as metal for corrosive materials or damaged containers, can lead to leaks and dangerous reactions[12]. Food-grade containers are strictly prohibited as they can lead to accidental ingestion and do not meet safety standards[11].
Step 3: Ensure Strict Waste Segregation
This is the most critical step in the collection process.
-
Action: Dedicate a specific waste container solely for halogenated organic waste .
-
Causality: 1,1,1-Trifluoro-3-phenylpropan-2-amine must not be mixed with other waste streams like non-halogenated solvents, acids, or bases[6][14]. Mixing incompatible chemicals can cause violent reactions, while mixing halogenated and non-halogenated waste complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated waste[14].
Step 4: Label the Waste Container Correctly
Proper labeling is a legal requirement and a cornerstone of laboratory safety.
-
Action: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers. The EPA mandates this information to track hazardous waste correctly[5].
Step 5: Accumulate Waste Safely
-
Action: Add waste to the container in a chemical fume hood to minimize inhalation exposure. Keep the container securely capped at all times, except when actively adding waste[11][14]. Do not fill the container beyond 90% of its capacity[12].
-
Causality: Keeping containers closed prevents the release of harmful vapors. The 90% fill limit provides headspace for vapor expansion, preventing pressure buildup and potential container failure.
Step 6: Manage Full Containers
-
Action: Once a waste container is full, it must be removed from the SAA within three days[11]. Contact your institution's Environmental Health & Safety (EHS) department to arrange for the container to be moved to the Central Accumulation Area (CAA) for pickup by a licensed waste disposal vendor.
-
Causality: There are strict time and volume limits for waste accumulation in SAAs. Prompt removal ensures compliance with these regulations and reduces the inventory of hazardous materials in the immediate workspace[5][11].
Final Disposal and Documentation
The ultimate disposal of 1,1,1-Trifluoro-3-phenylpropan-2-amine must be handled by professionals.
-
Engage Professionals: Your institution's EHS office will coordinate with a licensed hazardous waste broker or disposal company[1]. This vendor is certified to transport and dispose of chemical waste in accordance with all federal and state regulations[1].
-
Maintain Records: Accurate and up-to-date records of waste generation and disposal are essential for regulatory compliance and institutional liability[1][13].
Visual Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of 1,1,1-Trifluoro-3-phenylpropan-2-amine waste.
Caption: Disposal workflow for 1,1,1-Trifluoro-3-phenylpropan-2-amine.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- TITLE 35: ENVIRONMENTAL PROTECTION, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S. Government Publishing Office (eCFR).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Hazardous Waste Segreg
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.
- 1,1,1-Trifluoro-3-phenyl-2-propanone Safety D
- 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- 1,1,1-Trifluoro-2-amino-3-phenylpropane Safety D
- OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention.
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Navigating the Safe Handling of 1,1,1-Trifluoro-3-phenylpropan-2-amine: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Personal Protective Equipment, Operational Protocols, and Disposal of a Corrosive Fluorinated Amine.
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these, fluorinated compounds hold a significant position due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. 1,1,1-Trifluoro-3-phenylpropan-2-amine is one such molecule, a chiral building block with potential applications in the synthesis of pharmacologically active agents. However, its chemical structure, featuring a trifluoromethyl group and a primary amine, also presents significant handling challenges. This guide provides a comprehensive framework for the safe use of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each safety recommendation.
Understanding the Hazard: A Corrosive Profile
1,1,1-Trifluoro-3-phenylpropan-2-amine is classified as a corrosive substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The primary amine group contributes to its basicity and corrosive nature, while the trifluoromethyl group can influence its reactivity and metabolic pathways. Understanding this hazard profile is the foundational step in establishing a robust safety protocol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling 1,1,1-Trifluoro-3-phenylpropan-2-amine. The rationale for each piece of equipment is directly linked to the chemical's corrosive properties and potential for splash or aerosol generation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | The compound causes severe eye damage[1]. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which can lead to severe burns[1]. The choice of glove material should be based on chemical compatibility and breakthrough time. It is advisable to consult the glove manufacturer's compatibility chart. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants. | To protect the skin from accidental spills and splashes. A chemically resistant apron provides an additional layer of protection over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | This is necessary when working outside of a certified chemical fume hood or if there is a risk of aerosolization, as the compound may cause respiratory irritation[1]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling 1,1,1-Trifluoro-3-phenylpropan-2-amine minimizes the risk of exposure. The following workflow is designed to be a self-validating system, where each step reinforces the overall safety of the process.
Safe handling workflow for 1,1,1-Trifluoro-3-phenylpropan-2-amine.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for 1,1,1-Trifluoro-3-phenylpropan-2-amine[2][3]. This document contains critical information on hazards, first-aid measures, and handling precautions.
-
Don Appropriate PPE: As detailed in the table above, ensure all necessary PPE is worn correctly.
-
Work in a Certified Chemical Fume Hood: All manipulations of this compound should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure[4].
2. Handling:
-
Weighing and Dispensing: When weighing the solid or dispensing a solution, do so in the chemical fume hood. Use a disposable weighing boat or container to minimize contamination of balances.
-
Reaction Setup: When setting up a reaction, add the amine slowly to the reaction mixture, especially if the other reagents are acidic, to control any exothermic reaction. Always use equipment that is clean, dry, and free of contaminants.
3. Cleanup and Decontamination:
-
Quenching and Neutralization: After the reaction is complete, any residual amine should be neutralized. A dilute solution of a weak acid, such as citric acid, can be used. The pH should be checked to ensure neutralization.
-
Decontamination: All glassware and surfaces that have come into contact with the amine should be decontaminated. Rinse glassware with a suitable solvent, followed by a dilute acid wash, and then a final rinse with water. Wipe down surfaces in the fume hood with a decontaminating solution.
Emergency Procedures: Responding to Exposure and Spills
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention[5][6].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention[5].
Spill Response:
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a dilute acid solution, followed by a water rinse.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the doors to the laboratory to contain the vapors.
-
Contact your institution's emergency response team.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 1,1,1-Trifluoro-3-phenylpropan-2-amine and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: This compound is a halogenated organic amine. It must be disposed of in a designated halogenated organic waste container[7][8]. Do not mix it with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard symbols (corrosive).
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by your institution's hazardous waste management team.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations for hazardous waste[9][10].
By adhering to these detailed safety protocols, researchers can confidently and safely work with 1,1,1-Trifluoro-3-phenylpropan-2-amine, harnessing its potential in drug discovery while minimizing the inherent risks associated with its handling.
References
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
LookChem. (2017, August 19). Cas 404-20-6,1,1,1-Trifluoro-2-amino-3-phenylpropane. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Hazchem. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Halogenated Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
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University of Windsor. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
